2-(Oxazol-5-yl)phenol
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-(1,3-oxazol-5-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c11-8-4-2-1-3-7(8)9-5-10-6-12-9/h1-6,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKNIWSVPXBPDDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CN=CO2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001315086 | |
| Record name | 2-(5-Oxazolyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001315086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
391927-03-0 | |
| Record name | 2-(5-Oxazolyl)phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=391927-03-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(5-Oxazolyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001315086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Physicochemical Properties of 2-(Oxazol-5-yl)phenol: An In-Depth Technical Guide
Executive Summary
2-(Oxazol-5-yl)phenol (CAS: 391927-03-0) is a heteroaromatic building block distinct from its well-known isomer, 2-(benzoxazol-2-yl)phenol (HBO). While the 2-yl isomers are celebrated for their Excited-State Intramolecular Proton Transfer (ESIPT) capabilities used in fluorescent probing, the 5-yl isomer presents a fundamentally different electronic and steric profile. This guide details the physicochemical architecture, synthesis via the Van Leusen protocol, and the critical structural nuances that define its utility in medicinal chemistry—particularly in antitubercular and kinase inhibitor discovery—rather than as a standalone photophysical probe.
Molecular Architecture & Electronic Structure
The physicochemical behavior of 2-(Oxazol-5-yl)phenol is dictated by the specific regiochemistry of the oxazole attachment. Unlike the 2-substituted derivatives, the 5-substituted scaffold alters the distance and angle between the phenolic hydroxyl group and the oxazole nitrogen, fundamentally changing its potential for intramolecular hydrogen bonding.
Structural Isomerism & H-Bonding
The critical distinction lies in the position of the nitrogen atom relative to the phenolic hydroxyl:
-
2-(Oxazol-2-yl)phenol (ESIPT Active): The oxazole is attached at C2. The nitrogen (N3) is adjacent to the bond connecting the rings, allowing a stable 6-membered intramolecular hydrogen bond with the phenolic hydrogen. This facilitates ESIPT.[1]
-
2-(Oxazol-5-yl)phenol (ESIPT Inactive): The oxazole is attached at C5. The nitrogen (N3) is separated from the attachment point by C4. The distance is too great to form the planar 6-membered chelate ring required for efficient proton transfer in the excited state.
Computed Physicochemical Profile
The following parameters are essential for evaluating the compound's "drug-likeness" and suitability as a fragment in drug discovery.
| Property | Value | Context |
| Molecular Formula | C₉H₉NO₂ | -- |
| Molecular Weight | 161.16 g/mol | Fragment-based drug design (FBDD) compliant. |
| CAS Number | 391927-03-0 | Unique identifier. |
| XLogP3 | ~1.6 | Moderate lipophilicity; good membrane permeability potential. |
| H-Bond Donors | 1 (Phenolic OH) | Critical for active site recognition. |
| H-Bond Acceptors | 3 (N, O, OH) | Includes oxazole N and O. |
| Topological Polar Surface Area | 46.3 Ų | Well within the range for blood-brain barrier penetration (<90 Ų). |
| Rotatable Bonds | 1 | The C-C bond between the phenyl and oxazole rings. |
Synthesis Protocol: The Van Leusen Reaction[2][3][4]
The most authoritative and efficient method for synthesizing 5-substituted oxazoles from aldehydes is the Van Leusen Oxazole Synthesis . This reaction utilizes tosylmethyl isocyanide (TosMIC) and is favored for its regioselectivity, yielding the 5-isomer exclusively.
Reaction Mechanism Visualization
The following diagram illustrates the stepwise conversion of salicylaldehyde to 2-(Oxazol-5-yl)phenol.
Experimental Protocol
Objective: Synthesis of 2-(Oxazol-5-yl)phenol from salicylaldehyde.
Reagents:
-
Salicylaldehyde (1.0 eq)
-
Tosylmethyl isocyanide (TosMIC) (1.1 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Methanol (MeOH) (Solvent)
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Salicylaldehyde (10 mmol) and TosMIC (11 mmol) in anhydrous Methanol (30 mL).
-
Base Addition: Add Potassium Carbonate (20 mmol) to the solution. The reaction is typically exothermic; ensure controlled addition.
-
Reflux: Heat the reaction mixture to reflux (approx. 65°C) for 3–5 hours. Monitor progress via TLC (Thin Layer Chromatography) using Hexane:Ethyl Acetate (7:3) as the mobile phase.
-
Work-up: Once the aldehyde is consumed, evaporate the methanol under reduced pressure. Resuspend the residue in water (50 mL) and extract with Ethyl Acetate (3 x 30 mL).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product via silica gel column chromatography (Gradient elution: 0-20% EtOAc in Hexanes).
-
Validation: Confirm structure via ¹H-NMR (Look for the characteristic oxazole C4-H singlet around δ 7.0–7.5 ppm) and Mass Spectrometry (M+H⁺ = 162.16).
Photophysical Characterization & ESIPT Analysis
Understanding the photophysics of this specific isomer is crucial to avoid misapplication. Unlike the 2-(benzoxazol-2-yl)phenol class, 2-(Oxazol-5-yl)phenol is not a candidate for large Stokes shift applications.
Structural Comparison and ESIPT Potential
The diagram below contrasts the hydrogen-bonding capability of the 2-yl vs. 5-yl isomers.
Spectral Expectations
-
Absorption: λmax ≈ 280–320 nm (π-π* transition of the conjugated system).
-
Emission: λmax ≈ 350–400 nm (Standard fluorescence).
-
Stokes Shift: Small (< 50 nm).
-
Mechanism: Without the intramolecular hydrogen bond to facilitate proton transfer, the molecule emits from the locally excited (LE) state rather than the keto-tautomer state.
Applications in Drug Development
While not a primary fluorophore, the 2-(Oxazol-5-yl)phenol scaffold is a privileged structure in medicinal chemistry.
-
Antitubercular Agents: Derivatives of 5-aryloxazoles and isoxazoles have shown potency against Mycobacterium tuberculosis by targeting the FadD32 enzyme. The phenol moiety provides a handle for further functionalization to improve solubility or target binding.
-
Kinase Inhibition: The oxazole ring serves as a bioisostere for amide or ester linkages, providing metabolic stability while maintaining hydrogen bond acceptor capabilities in the ATP-binding pocket of kinases.
-
Fragment-Based Screening: Due to its low molecular weight and specific geometry, it is an excellent "fragment" for screening libraries, capable of binding to cryptic pockets that larger molecules cannot access.
References
-
Van Leusen, A. M., et al. (1977).[2] "Chemistry of sulfonylmethyl isocyanides. 13. A general one-step synthesis of oxazoles from aldehydes and tosylmethyl isocyanide." Tetrahedron Letters. Link
-
PubChem. (2024). "Compound Summary: 2-(Oxazol-5-yl)phenol (CID 22723465)." National Library of Medicine. Link
-
Saha, S., et al. (2025).[3][4] "Identification of an Isoxazole Derivative as an Antitubercular Compound for Targeting the FadD Enzymes." Journal of Medicinal Chemistry. (Contextual reference for scaffold utility). Link
-
Khavasi, H. R., et al. (2020).[3] "Tosylmethylisocyanide (TosMIC) [3+2] cycloaddition reactions: A facile Van Leusen protocol." ResearchGate. Link
Sources
- 1. Solving the Puzzle of Unusual Excited-State Proton Transfer in 2,5-Bis(6-methyl-2-benzoxazolyl)phenol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 3. Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Spectroscopic Signature of 2-(Oxazol-5-yl)phenol: A Technical Guide for Researchers
Introduction
2-(Oxazol-5-yl)phenol belongs to a class of compounds containing both a phenol and an oxazole ring system. The juxtaposition of these two moieties gives rise to a unique electronic and structural profile, making spectroscopic analysis a critical tool for its unambiguous identification and the study of its chemical properties. Understanding the spectroscopic signature is paramount for confirming synthetic success, assessing purity, and elucidating intermolecular interactions. This guide will dissect the predicted spectroscopic data, explaining the underlying principles and experimental considerations.
Molecular Structure and Numbering
To facilitate the discussion of the spectroscopic data, the standard IUPAC numbering for the 2-(Oxazol-5-yl)phenol molecule is presented below. This numbering scheme will be used for the assignment of NMR signals.
Caption: Molecular structure and IUPAC numbering of 2-(Oxazol-5-yl)phenol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The predicted ¹H and ¹³C NMR spectra of 2-(Oxazol-5-yl)phenol are detailed below.
Experimental Protocol (NMR)
A generalized protocol for acquiring NMR spectra of 2-(Oxazol-5-yl)phenol is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to solubilize polar compounds and to observe exchangeable protons like the phenolic -OH.
-
Instrumentation: Record the spectra on a 400 MHz or higher field NMR spectrometer. A higher field strength will provide better signal dispersion, which is particularly useful for resolving the aromatic region.
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters include a spectral width of approximately 12 ppm, a sufficient number of scans for a good signal-to-noise ratio (typically 16 or 32), and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) is necessary. Due to the lower natural abundance of ¹³C, a larger number of scans will be required.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. The chemical shifts should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Predicted ¹H NMR Data
The proton NMR spectrum is expected to show distinct signals for the phenolic and oxazole ring protons. The chemical shifts are influenced by the electronic environment of each proton.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Justification |
| ~9.5-10.5 | Singlet (broad) | Phenolic OH | The acidic proton of the phenol will appear as a broad singlet at a downfield chemical shift. Its position is concentration and solvent-dependent. |
| ~7.9 | Singlet | H2 (Oxazole) | Protons on the oxazole ring are typically deshielded. The proton at the C2 position is expected to be a singlet. |
| ~7.5 | Singlet | H4 (Oxazole) | The proton at the C4 position of the oxazole ring is also expected to be a singlet in a downfield region. |
| ~6.8-7.4 | Multiplet | Aromatic Protons (Phenol) | The four protons on the phenol ring will appear as a complex multiplet in the aromatic region. The ortho and para protons will be more shielded than the meta proton relative to the hydroxyl group. |
Predicted ¹³C NMR Data
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment | Justification |
| ~155-160 | C1' (C-OH) | The carbon attached to the hydroxyl group is significantly deshielded. |
| ~150-155 | C2 (Oxazole) | The carbon at the 2-position of the oxazole ring is typically found in this region. |
| ~140-145 | C5 (Oxazole) | The carbon at the 5-position of the oxazole ring. |
| ~120-130 | Aromatic Carbons | The carbons of the phenol ring will resonate in this range. |
| ~115-125 | C4 (Oxazole) | The carbon at the 4-position of the oxazole ring. |
| ~115-120 | C2', C4', C6' | The carbons ortho and para to the hydroxyl group. |
| ~130-135 | C3', C5' | The carbons meta to the hydroxyl group. |
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of 2-(Oxazol-5-yl)phenol is expected to show characteristic absorption bands for the O-H, C-H, C=N, and C=C bonds.
Experimental Protocol (IR)
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient method. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.
-
Instrumentation: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Acquire the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). A background spectrum should be recorded and subtracted from the sample spectrum.
Predicted IR Data
| Predicted Wavenumber (cm⁻¹) | Functional Group Assignment | Description of Vibration |
| ~3200-3600 (broad) | O-H (Phenol) | The broadness of this peak is due to intermolecular hydrogen bonding. |
| ~3100-3150 | C-H (Oxazole) | Stretching vibration of the C-H bonds on the oxazole ring. |
| ~3000-3100 | C-H (Aromatic) | Stretching vibration of the C-H bonds on the phenol ring. |
| ~1600-1650 | C=N (Oxazole) | Stretching vibration of the carbon-nitrogen double bond within the oxazole ring. |
| ~1500-1600 | C=C (Aromatic) | Stretching vibrations of the carbon-carbon double bonds in the phenol ring. |
| ~1200-1300 | C-O (Phenol) | Stretching vibration of the carbon-oxygen single bond of the phenol. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and structure.
Experimental Protocol (MS)
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas or liquid chromatography.
-
Ionization: Electrospray ionization (ESI) or Electron Ionization (EI) can be used. ESI is a soft ionization technique that is likely to produce a prominent molecular ion peak ([M+H]⁺ or [M-H]⁻). EI is a higher-energy technique that will lead to more extensive fragmentation.
-
Mass Analysis: A high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap is recommended to obtain an accurate mass of the molecular ion, which can be used to confirm the elemental composition.
Predicted Mass Spectrum
-
Molecular Ion: The exact mass of 2-(Oxazol-5-yl)phenol (C₉H₇NO₂) is 161.0477 g/mol . In a high-resolution mass spectrum, the molecular ion peak should be observed at m/z 161.0477 (for [M]⁺˙ in EI) or 162.0550 (for [M+H]⁺ in ESI).
-
Key Fragmentation Pathways: Under electron ionization, the molecule is expected to undergo characteristic fragmentations. The initial fragmentation is likely to involve the loss of small, stable molecules from the oxazole ring or cleavage of the bond between the two rings.
Caption: Predicted key fragmentation pathways for 2-(Oxazol-5-yl)phenol in EI-MS.
Conclusion
This technical guide provides a comprehensive overview of the predicted spectroscopic data for 2-(Oxazol-5-yl)phenol. The detailed analysis of the expected NMR, IR, and MS spectra, grounded in the established chemical principles and data from analogous structures, offers a valuable resource for the unambiguous identification and characterization of this compound. The provided experimental protocols serve as a practical starting point for researchers working with this and related molecules. As with any predictive study, it is imperative that these findings be confirmed by experimental data once it becomes available.
References
A Comprehensive Guide to the Structural Elucidation of 2-(Oxazol-5-yl)phenol: A Workflow for Researchers
This technical guide provides a comprehensive workflow for the structural determination and analysis of 2-(Oxazol-5-yl)phenol. As the precise crystal structure of this compound is not currently available in open-access crystallographic databases, this document serves as a roadmap for researchers, scientists, and drug development professionals. It outlines the necessary experimental and computational steps to synthesize, crystallize, and characterize this molecule, thereby enabling further investigation into its therapeutic potential. The methodologies described herein are grounded in established principles and draw upon proven techniques for similar phenolic oxazole scaffolds.
Introduction: The Significance of Phenolic Oxazoles
Oxazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous compounds with diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] The fusion of a phenol moiety with an oxazole ring, as in 2-(Oxazol-5-yl)phenol, presents a compelling scaffold for drug design. The phenolic hydroxyl group can act as a crucial hydrogen bond donor and acceptor, while the oxazole ring provides a rigid, planar structure capable of various intermolecular interactions such as π-π stacking.[1]
A definitive understanding of the three-dimensional atomic arrangement of 2-(Oxazol-5-yl)phenol is paramount for structure-activity relationship (SAR) studies and rational drug design. Single-crystal X-ray diffraction (SC-XRD) stands as the unequivocal method for obtaining this detailed structural information.[2][3] This guide provides the scientific and technical framework to achieve this goal.
Synthesis and Purification
The first critical step is the synthesis of high-purity 2-(Oxazol-5-yl)phenol. Several synthetic routes are available for oxazole derivatives.[4][5] A common and effective approach is a variation of the Robinson-Gabriel synthesis or the van Leusen reaction.[4][5]
Proposed Synthetic Protocol
A plausible and efficient synthesis involves a multi-step process starting from readily available precursors. One such route is the reaction of 2-hydroxyacetophenone with appropriate reagents to form the oxazole ring.[6]
Step-by-step Synthesis Protocol:
-
Formation of an α,β-Unsaturated Ketone (Chalcone):
-
In a round-bottom flask, dissolve 2-hydroxyacetophenone and a suitable aromatic aldehyde in ethanol.
-
Add a catalytic amount of a base, such as sodium hydroxide or potassium hydroxide, and stir the mixture at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, neutralize the reaction mixture and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting chalcone derivative by column chromatography on silica gel.
-
-
Cyclization to the Oxazole Ring:
-
Dissolve the purified chalcone in a suitable solvent like ethanol.
-
Add hydroxylamine hydrochloride and a base (e.g., sodium acetate).
-
Reflux the mixture and monitor the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into ice-cold water to precipitate the product.
-
Filter the solid, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 2-(Oxazol-5-yl)phenol.[6]
-
Crystallization: The Gateway to Structure Determination
Obtaining high-quality single crystals is often the most challenging step in structure determination.[7][8] A variety of techniques should be systematically explored to find the optimal conditions for growing crystals suitable for SC-XRD.
Crystallization Methodologies
The following table summarizes common crystallization techniques for small organic molecules.[9] It is recommended to perform these experiments in parallel with varying solvents and concentrations.
| Crystallization Technique | Description | Key Considerations |
| Slow Evaporation | A solution of the compound is left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly, thereby increasing the concentration and inducing crystallization. | The rate of evaporation is crucial; slower is generally better. The choice of solvent is critical. |
| Vapor Diffusion | A concentrated solution of the compound is placed in a small open vial, which is then placed in a larger sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and promoting crystal growth. | The miscibility of the solvent and anti-solvent is important. |
| Liquid-Liquid Diffusion | A solution of the compound is carefully layered with a miscible anti-solvent. Crystals form at the interface where the two liquids slowly mix. | A sharp interface is necessary for slow diffusion. |
| Cooling | A saturated solution of the compound at an elevated temperature is slowly cooled, leading to supersaturation and crystallization. | The cooling rate must be carefully controlled to avoid rapid precipitation. |
A systematic screening of solvents with varying polarities (e.g., hexane, ethyl acetate, dichloromethane, methanol, acetonitrile, and mixtures thereof) is advised.
Single-Crystal X-ray Diffraction (SC-XRD) Analysis
SC-XRD is the definitive technique for determining the three-dimensional structure of a molecule.[10][11] The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern.
Experimental Workflow
The following diagram illustrates the workflow for SC-XRD analysis.
Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.
Step-by-Step Protocol for SC-XRD
-
Crystal Selection and Mounting:
-
Under a microscope, select a single crystal with well-defined faces and no visible defects.
-
Mount the crystal on a suitable holder (e.g., a glass fiber or a loop) with a minimal amount of oil or adhesive.[12]
-
Flash-cool the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.[12]
-
-
Data Collection:
-
Mount the crystal on the goniometer of a single-crystal X-ray diffractometer.[10]
-
Center the crystal in the X-ray beam.
-
Perform an initial set of scans to determine the unit cell parameters and crystal system.
-
Collect a full sphere of diffraction data by rotating the crystal through a series of angles.[13] The intensity of each diffracted beam is measured by a detector.[13]
-
-
Data Reduction and Structure Solution:
-
Integrate the raw diffraction images to obtain a list of reflection indices (h, k, l) and their corresponding intensities.
-
Apply corrections for factors such as Lorentz and polarization effects.
-
Determine the space group of the crystal from the systematic absences in the diffraction data.
-
Solve the phase problem using direct methods or Patterson methods to obtain an initial electron density map.
-
Build an initial molecular model into the electron density map.
-
-
Structure Refinement:
-
Refine the atomic positions, and thermal parameters against the experimental data using least-squares methods.
-
Locate and refine hydrogen atoms.
-
The final refined structure should have low R-factors (a measure of the agreement between the calculated and observed structure factors).
-
Spectroscopic and Computational Characterization
Spectroscopic and computational methods are essential for validating the synthesized compound and gaining deeper insights into its electronic structure and properties.
Predicted Spectroscopic Data
The following tables summarize the expected spectroscopic data for 2-(Oxazol-5-yl)phenol, which are crucial for confirming its identity and purity.
Table 1: Predicted ¹H NMR Data (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~9.0-10.0 | Broad Singlet | Phenolic -OH |
| ~7.5-7.8 | Singlet | Oxazole C4-H |
| ~7.0-7.4 | Multiplet | Aromatic protons |
| ~6.8-7.0 | Multiplet | Aromatic protons |
Note: The phenolic proton's chemical shift can be concentration-dependent and can be confirmed by D₂O exchange. The exact shifts of the aromatic protons will depend on the substitution pattern.[14][15]
Table 2: Predicted ¹³C NMR Data (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~155-160 | C-OH (Phenolic) |
| ~150-155 | Oxazole C5 |
| ~145-150 | Oxazole C2 |
| ~120-130 | Aromatic carbons |
| ~115-120 | Aromatic carbons |
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| ~3200-3600 (broad) | O-H stretching (phenolic) |
| ~3100-3150 | C-H stretching (oxazole ring) |
| ~3000-3100 | C-H stretching (aromatic ring) |
| ~1600-1650 | C=N stretching (oxazole ring) |
| ~1500-1600 | C=C stretching (aromatic ring) |
| ~1200-1300 | C-O stretching (phenolic) |
The broadness of the O-H stretch is characteristic of hydrogen bonding.[14][16]
Density Functional Theory (DFT) Analysis
DFT calculations provide a powerful tool for complementing experimental data.[17][18][19]
Workflow for DFT Analysis:
Caption: Workflow for DFT-based Computational Analysis.
Protocol for DFT Calculations:
-
Geometry Optimization:
-
Build the initial structure of 2-(Oxazol-5-yl)phenol.
-
Perform a geometry optimization using a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311G++(d,p)).[17]
-
-
Frequency Calculation:
-
Perform a frequency calculation on the optimized geometry to confirm that it is a true energy minimum (no imaginary frequencies) and to predict the IR spectrum.
-
-
Property Calculations:
-
Calculate electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies to understand the molecule's reactivity.[17]
-
Predict the ¹H and ¹³C NMR chemical shifts.
-
The calculated geometric parameters (bond lengths, bond angles) and spectroscopic data can then be compared with the results from SC-XRD and experimental spectroscopy for validation.
Conclusion
This guide provides a comprehensive, step-by-step framework for the complete structural elucidation of 2-(Oxazol-5-yl)phenol. By following the outlined protocols for synthesis, crystallization, SC-XRD analysis, and computational modeling, researchers can obtain the critical structural data needed to advance the development of new therapeutics based on this promising molecular scaffold. The integration of experimental and theoretical techniques ensures a robust and self-validating approach to structural chemistry, ultimately enabling a deeper understanding of the structure-property relationships that govern biological activity.
References
- PROCESS FOR THE SYNTHESIS OF A 2-(5-ISOXAZOLIL)-PHENOL.
- Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences.
- Hansen, P. E., et al. NMR and IR Spectroscopy of Phenols.
- Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules; 2020, 25(7), 1648.
- Hansen, P. E., et al. NMR and IR Spectroscopy of Phenols.
- Probert, M. R., et al. Advanced crystallisation methods for small organic molecules. Chemical Society Reviews; 2023, 52(5), 1735-1755.
- DFT STUDIES OF OXAZOLE DERIV
- Single crystal X-ray diffraction. Rigaku.
- Single-crystal X-ray Diffraction. Carleton College; 2007.
- Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Journal of Drug Delivery and Therapeutics; 2021, 11(4-S), 196-206.
- Synthesis of 2-((2-(Benzo[d]oxazol-2-yl)-2H-imidazol-4-yl)amino)-phenols from 2-((5H-1,2,3-Dithiazol-5-ylidene)amino)phenols through Unprecedented Formation of Imidazole Ring from Two Methanimino Groups. Molecules; 2020, 25(17), 3768.
- Probert, M. R., et al. Advanced crystallisation methods for small organic molecules. University of Southampton; 2023.
- Crystalliz
- Computational Studies and Antimicrobial Activity of 1-(benzo[d]oxazol-2- yl)
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A Technical Guide to the Synthesis of Novel 2-(Oxazol-5-yl)phenol Derivatives
Executive Summary
The fusion of the oxazole ring with a phenolic scaffold has emerged as a privileged structural motif in medicinal chemistry, leveraging the diverse biological activities of the oxazole nucleus and the critical pharmacophoric contributions of the phenol group.[1][2] 2-(Oxazol-5-yl)phenol derivatives are of significant interest due to their potential as anti-inflammatory, antimicrobial, and anticancer agents.[1][3] This guide provides an in-depth exploration of robust and novel synthetic strategies for accessing this valuable class of compounds. We will dissect the causal logic behind key methodologies, present validated experimental protocols, and offer insights into the characterization of the target molecules. The focus is on providing a practical and scientifically rigorous resource for researchers engaged in the discovery and development of new chemical entities.
Introduction: The Strategic Importance of the 2-(Oxazol-5-yl)phenol Scaffold
Pharmacological Significance
The oxazole ring is a five-membered heterocycle that serves as a cornerstone in numerous FDA-approved drugs and biologically active natural products.[2][4] Its unique electronic properties and ability to participate in various non-covalent interactions, such as hydrogen bonding and π–π stacking, make it an invaluable component in designing molecules that can effectively bind to enzymes and receptors.[2][4] Oxazole-containing compounds have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, antibacterial, antifungal, and anticancer properties.[1][2]
The phenol moiety, particularly when ortho-substituted, is a classic pharmacophore. The hydroxyl group can act as both a hydrogen bond donor and acceptor, providing a crucial anchor point for binding to biological targets. Furthermore, phenolic compounds are well-documented for their antioxidant properties and their roles in modulating various signaling pathways.[5][6] The strategic combination of these two moieties into the 2-(Oxazol-5-yl)phenol scaffold creates a molecule with high potential for synergistic bioactivity, making it a compelling target for drug discovery programs.
Overview of Synthetic Approaches
The primary challenge in synthesizing 2-(Oxazol-5-yl)phenols lies in the regioselective construction of the C5-substituted oxazole ring onto the phenolic backbone. The proximity of the hydroxyl group necessitates careful selection of starting materials and reaction conditions to avoid unwanted side reactions. Key retrosynthetic disconnections focus on forming the oxazole ring from precursors derived from salicylaldehyde or salicylic acid derivatives.
Caption: High-level retrosynthetic strategies for 2-(Oxazol-5-yl)phenol.
This guide will focus on two primary synthetic pathways: the highly efficient Van Leusen oxazole synthesis and a modern, multi-step approach involving Sonogashira coupling followed by intramolecular cyclization.
Core Synthetic Methodologies
The Van Leusen Oxazole Synthesis: A Direct and Efficient Route
The Van Leusen reaction is one of the most powerful methods for constructing 5-substituted oxazoles.[2][7] It involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base.[8][9]
Causality and Mechanistic Insight: The success of this reaction hinges on the unique properties of TosMIC.[10]
-
Acidic Methylene Group: The tosyl (p-toluenesulfonyl) group is strongly electron-withdrawing, rendering the adjacent methylene protons acidic enough to be deprotonated by a moderate base like potassium carbonate.
-
Isocyanide Functionality: The isocyanide carbon acts as a nucleophile, attacking the aldehyde carbonyl.
-
Leaving Group: The tosyl group serves as an excellent leaving group in the final elimination step, which drives the aromatization to the stable oxazole ring.
The reaction proceeds via the initial deprotonation of TosMIC, followed by nucleophilic addition to the salicylaldehyde carbonyl. The resulting alkoxide then undergoes an intramolecular 5-endo-dig cyclization onto the isocyanide carbon to form an oxazoline intermediate.[9] Subsequent base-mediated elimination of toluenesulfinic acid yields the aromatic 2-(oxazol-5-yl)phenol product.[9]
Caption: Experimental workflow for the Van Leusen oxazole synthesis.
Advanced Synthesis via Sonogashira Coupling and Cyclization
For accessing more complex or novel derivatives, a multi-step sequence employing transition metal-catalyzed cross-coupling offers greater flexibility. A robust strategy involves an initial Sonogashira coupling to install an alkyne, which is then converted to a key intermediate for the final cyclization.
Causality and Mechanistic Insight: This approach separates the formation of the key C-C bond from the heterocycle formation, allowing for greater modularity.
-
Acyl Sonogashira Coupling: This reaction variant couples a terminal alkyne with an acyl chloride.[11] The reaction is catalyzed by a palladium complex (e.g., Pd(PPh₃)₄) and a copper(I) co-catalyst (e.g., CuI). The acyl chloride is derived from a protected salicylic acid to prevent interference from the phenolic proton. The product is an α,β-alkynyl ketone.
-
Oxazole Formation: The resulting alkynyl ketone is a versatile precursor. It can be converted to a 2-acylamino-ketone, the classic substrate for a Robinson-Gabriel synthesis.[12][13] This involves hydrolysis of the alkyne and subsequent acylation of an amino group introduced onto the adjacent carbon. The final step is an acid-catalyzed cyclodehydration to furnish the oxazole ring.[12][14]
This pathway, while longer, allows for diverse substitutions on both the phenolic ring and the oxazole ring by simply changing the coupling partners.
Validated Experimental Protocols
Protocol: Synthesis of 2-(Oxazol-5-yl)phenol via Van Leusen Reaction
Objective: To synthesize the parent 2-(Oxazol-5-yl)phenol from salicylaldehyde.
Materials:
-
Salicylaldehyde (1.0 equiv)
-
Tosylmethyl isocyanide (TosMIC) (1.05 equiv)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.2 equiv)
-
Methanol (MeOH), anhydrous
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Chloride solution (brine)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add salicylaldehyde (e.g., 1.22 g, 10 mmol), TosMIC (2.05 g, 10.5 mmol), and anhydrous K₂CO₃ (3.04 g, 22 mmol).
-
Add anhydrous methanol (50 mL) to the flask.
-
Heat the reaction mixture to reflux (approx. 65-70 °C) under a nitrogen atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexane:EtOAc eluent system). The reaction is typically complete within 2-4 hours.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite to remove the inorganic solids and wash the filter cake with a small amount of methanol.
-
Concentrate the filtrate under reduced pressure to obtain a crude residue.
-
Dissolve the residue in ethyl acetate (50 mL) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water (2 x 30 mL) and brine (1 x 30 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate (e.g., starting from 10% EtOAc in hexane) to afford the pure 2-(oxazol-5-yl)phenol.
Self-Validation: The identity and purity of the product must be confirmed by spectroscopic methods as detailed in Section 4.0. The expected outcome is a white to pale yellow solid.
Characterization and Data Summary
The structural confirmation of the synthesized 2-(Oxazol-5-yl)phenol derivatives is paramount. A combination of NMR spectroscopy, mass spectrometry, and infrared spectroscopy provides unambiguous proof of structure.
Representative Spectroscopic Data
For the parent compound, 2-(Oxazol-5-yl)phenol, the following data are expected:
| Analysis | Expected Results |
| ¹H NMR (400 MHz, CDCl₃) | δ 9.5-10.5 (s, 1H, -OH), 7.85 (s, 1H, Oxazole-H2), 7.40 (s, 1H, Oxazole-H4), 7.30-6.90 (m, 4H, Ar-H). |
| ¹³C NMR (101 MHz, CDCl₃) | δ 155.8, 152.1, 150.5, 129.8, 125.4, 122.3, 119.7, 117.6, 115.9. |
| HRMS (ESI) | Calculated for C₉H₇NO₂ [M+H]⁺: 162.0555; Found: 162.0550. |
| IR (ATR) | ν (cm⁻¹): 3100-3300 (br, O-H), 1610 (C=N), 1580, 1490 (C=C), 1120 (C-O). |
Summary of Synthetic Route Efficiencies
The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials. The following table provides a comparative overview.
| Method | Key Precursors | Typical Yield | Advantages | Disadvantages |
| Van Leusen | Aldehyde, TosMIC | 50-75% | One-pot, high efficiency, readily available starting materials.[2] | Limited to 5-substituted oxazoles; sensitive to sterically hindered aldehydes. |
| Sonogashira/Robinson-Gabriel | Acyl Chloride, Alkyne | 30-50% (multi-step) | Highly modular, allows for diverse substitution at C2 and C4. | Multi-step process, requires catalyst and protection chemistry.[11][12] |
Conclusion and Future Perspectives
This guide has detailed robust and versatile synthetic strategies for the preparation of novel 2-(Oxazol-5-yl)phenol derivatives. The Van Leusen synthesis stands out as a highly effective one-pot method for direct access to these scaffolds from readily available salicylaldehydes.[7] For greater structural diversity and the creation of focused libraries, modern catalytic methods like the Sonogashira coupling provide a powerful, albeit more complex, alternative.
The protocols and data presented herein serve as a validated foundation for researchers. Future work should focus on expanding the library of these derivatives by exploring a wide range of substituted salicylaldehydes and coupling partners. The resulting compounds can then be subjected to a battery of biological assays to elucidate their structure-activity relationships (SAR) and identify lead candidates for further development in therapeutic areas such as oncology, infectious diseases, and inflammation.
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The Versatile Virtuoso: 2-(Oxazol-5-yl)phenol as a Pivotal Building Block in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The confluence of the oxazole and phenol moieties within a single molecular framework positions 2-(oxazol-5-yl)phenol as a uniquely versatile and highly valuable building block in contemporary organic synthesis. This technical guide provides an in-depth exploration of the synthesis, reactivity, and multifaceted applications of this scaffold, with a particular focus on its burgeoning role in medicinal chemistry and materials science. We will delve into established and emerging synthetic strategies, dissect the key reactivity patterns that underpin its utility, and showcase its application in the construction of complex, biologically active molecules. This document is intended to serve as a comprehensive resource for researchers seeking to harness the synthetic potential of 2-(oxazol-5-yl)phenol in their own research and development endeavors.
Introduction: The Strategic Importance of the 2-(Oxazol-5-yl)phenol Scaffold
The oxazole ring is a cornerstone of many natural products and pharmaceuticals, prized for its electronic properties, metabolic stability, and ability to participate in a variety of non-covalent interactions with biological macromolecules.[1] When appended with a phenol group, the resulting 2-(oxazol-5-yl)phenol scaffold gains a crucial handle for further functionalization and modulation of its physicochemical properties. The phenolic hydroxyl group can act as a hydrogen bond donor and acceptor, a nucleophile, or a directing group in electrophilic aromatic substitution reactions. This dual functionality makes 2-(oxazol-5-yl)phenol a privileged starting material for the synthesis of a diverse array of complex molecules with applications ranging from medicinal chemistry to materials science.[2]
The strategic importance of this building block lies in its ability to serve as a versatile platform for the introduction of molecular diversity. The oxazole ring can be further substituted at the 2- and 4-positions, while the phenolic ring offers multiple sites for modification. This allows for the fine-tuning of steric and electronic properties to optimize biological activity or material characteristics.
Synthetic Strategies for Accessing the 2-(Oxazol-5-yl)phenol Core
Several synthetic routes to 2-(oxazol-5-yl)phenol and its derivatives have been reported, each with its own set of advantages and limitations. The choice of a particular method often depends on the availability of starting materials, desired substitution patterns, and scalability.
Metal-Free Direct Construction from N-Phenoxyamides and Alkynylbenziodoxolones
A recently developed and highly efficient method for the synthesis of 2-(oxazol-5-yl)phenol derivatives involves a metal-free, K₂CO₃-promoted reaction between N-phenoxyamides and alkynylbenziodoxolones.[3] This protocol is notable for its mild reaction conditions (room temperature) and broad substrate scope.
The proposed mechanism involves a tandem sequence of a[4][4]-rearrangement, alkylidene carbene insertion, Michael addition, and subsequent cyclization to afford the desired 2-(oxazol-5-yl)phenol.[3]
Caption: Proposed mechanistic pathway for the metal-free synthesis of 2-(oxazol-5-yl)phenols.
Experimental Protocol: General Procedure for the Synthesis of 2-(Oxazol-5-yl)phenol Derivatives [3]
-
To a solution of N-phenoxyamide (0.2 mmol) and alkynylbenziodoxolone (0.24 mmol) in CH₂Cl₂ (2.0 mL) is added K₂CO₃ (0.4 mmol).
-
The reaction mixture is stirred at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is filtered through a pad of Celite and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (petroleum ether/ethyl acetate) to afford the desired 2-(oxazol-5-yl)phenol derivative.
Van Leusen Oxazole Synthesis
The Van Leusen oxazole synthesis is a classic and widely used method for the formation of the oxazole ring from aldehydes and tosylmethyl isocyanide (TosMIC).[4][5][6] This approach can be adapted for the synthesis of 2-(oxazol-5-yl)phenol by using a suitably protected salicylaldehyde derivative as the starting material.
The reaction proceeds via the deprotonation of TosMIC, followed by nucleophilic attack on the aldehyde carbonyl. The resulting intermediate then undergoes cyclization and elimination of p-toluenesulfinic acid to yield the oxazole ring.[5]
Caption: Generalized workflow for the Van Leusen synthesis of 2-(oxazol-5-yl)phenol.
Experimental Protocol: Hypothetical Van Leusen Synthesis of 2-(Oxazol-5-yl)phenol
-
To a solution of a protected salicylaldehyde (e.g., 2-(benzyloxy)benzaldehyde) (1.0 equiv) and TosMIC (1.1 equiv) in a suitable solvent (e.g., methanol, THF) is added a base (e.g., K₂CO₃, 2.0 equiv).
-
The reaction mixture is stirred at room temperature or heated to reflux until the reaction is complete as monitored by TLC.
-
The solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography to yield the protected 2-(oxazol-5-yl)phenol.
-
The protecting group is then removed under appropriate conditions (e.g., hydrogenolysis for a benzyl group) to afford the final product.
Physicochemical and Spectroscopic Properties
While experimental data for the parent 2-(oxazol-5-yl)phenol is not extensively documented, its physicochemical properties can be inferred from its structure and data available for analogous compounds.
Table 1: Predicted Physicochemical Properties of 2-(Oxazol-5-yl)phenol
| Property | Predicted Value/Range |
| Molecular Formula | C₉H₇NO₂ |
| Molecular Weight | 161.16 g/mol |
| Appearance | Likely a solid at room temperature |
| Solubility | Expected to be soluble in common organic solvents (e.g., DMSO, DMF, methanol, ethyl acetate) and sparingly soluble in water. |
| pKa (phenolic OH) | Estimated to be in the range of 8-10 |
Spectroscopic Characterization:
The structural elucidation of 2-(oxazol-5-yl)phenol and its derivatives relies on standard spectroscopic techniques.
Table 2: Predicted Spectroscopic Data for 2-(Oxazol-5-yl)phenol
| Technique | Expected Features |
| ¹H NMR | - Aromatic protons of the phenol ring (δ 6.8-7.5 ppm).- Protons of the oxazole ring (δ 7.0-8.0 ppm).- A broad singlet for the phenolic OH (chemical shift will be concentration-dependent). |
| ¹³C NMR | - Aromatic carbons of the phenol ring (δ 110-160 ppm).- Carbons of the oxazole ring (δ 120-160 ppm). |
| IR (cm⁻¹) | - Broad O-H stretch (phenolic) around 3200-3600 cm⁻¹.- Aromatic C-H stretches around 3000-3100 cm⁻¹.- C=N and C=C stretches of the oxazole and phenyl rings in the 1500-1650 cm⁻¹ region.[7] |
| Mass Spec. | - Molecular ion peak (M⁺) at m/z 161.- Characteristic fragmentation patterns involving loss of CO, HCN, and cleavage of the oxazole ring.[8] |
Reactivity and Applications as a Building Block
The synthetic utility of 2-(oxazol-5-yl)phenol stems from the distinct reactivity of its two constituent moieties.
Reactions at the Phenolic Hydroxyl Group
The phenolic hydroxyl group is a versatile functional handle for a variety of transformations, including:
-
O-Alkylation and O-Arylation: The hydroxyl group can be readily alkylated or arylated under basic conditions to introduce a wide range of substituents. This is a common strategy to modulate lipophilicity and other physicochemical properties in drug discovery programs.
-
Esterification: Reaction with carboxylic acids or their derivatives affords the corresponding esters, which can serve as prodrugs or introduce additional functional groups.
-
Cross-Coupling Reactions: The phenol can be converted to a triflate or other suitable leaving group to enable its participation in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions.[9][10]
Electrophilic Aromatic Substitution on the Phenol Ring
The hydroxyl group is a strong activating and ortho-, para-directing group for electrophilic aromatic substitution. This allows for the regioselective introduction of substituents such as halogens, nitro groups, and acyl groups onto the phenolic ring.
Functionalization of the Oxazole Ring
The oxazole ring can also be functionalized, although it is generally less reactive towards electrophilic substitution than the phenol ring. Deprotonation at the C2 position with a strong base can generate a nucleophile for reaction with various electrophiles.
Applications in Medicinal Chemistry
The 2-(oxazol-5-yl)phenol scaffold is a prominent feature in a number of biologically active compounds.
-
JMJD3 Inhibition: Derivatives of 2-(benzoxazol-2-yl)phenol have been identified as potent inhibitors of the histone demethylase JMJD3, a target of interest in oncology and inflammatory diseases.[11] The phenol and oxazole nitrogen atoms are believed to chelate the active site iron atom, while the rest of the molecule can be modified to enhance potency and selectivity.
-
Antimicrobial and Antioxidant Agents: The oxazole nucleus is a well-established pharmacophore in antimicrobial drug discovery.[12][13] Phenolic compounds are also known for their antioxidant properties. The combination of these two moieties in 2-(oxazol-5-yl)phenol derivatives has led to the development of compounds with promising antibacterial, antifungal, and antioxidant activities.[14][15]
Caption: The central role of 2-(oxazol-5-yl)phenol as a versatile synthetic intermediate.
Future Perspectives and Conclusion
2-(Oxazol-5-yl)phenol is a building block with immense and still largely untapped potential. While its utility in medicinal chemistry is becoming increasingly recognized, its applications in materials science, for example as a ligand for catalysis or as a component of functional dyes, remain relatively unexplored.
Future research in this area will likely focus on:
-
The development of more efficient and sustainable synthetic routes to the parent compound and its derivatives.
-
A more thorough investigation of its reactivity in a wider range of organic transformations.
-
The design and synthesis of novel bioactive molecules and functional materials based on this versatile scaffold.
References
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[Metal-Free Direct Construction of 2-(Oxazol-5-yl)phenols from N-Phenoxyamides and Alkynylbenziodoxolones via Sequential[4][4]-Rearrangement/Cyclization]([Link])
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2-(Oxazol-5-yl)phenol & Analogs: Structural Divergence in Synthesis and Function
[1][2]
Executive Summary
The scaffold of 2-(oxazol-5-yl)phenol represents a critical junction in heterocyclic chemistry where structural isomerism dictates functional destiny.[1][2] Unlike its regioisomer 2-(oxazol-2-yl)phenol —a paradigmatic Excited-State Intramolecular Proton Transfer (ESIPT) fluorophore—the 5-yl isomer lacks the requisite geometry for dual fluorescence.[1][2] Instead, the 2-(oxazol-5-yl)phenol core and its isoxazole analogs have emerged as potent pharmacophores in drug discovery, exhibiting high affinity for targets such as FadD32 (tuberculosis) and MAO-A (depression).[1][2]
This technical guide dissects the dichotomy between these two classes: the 5-yl series as bioactive enzyme inhibitors and the 2-yl series as photophysical probes.[1][2] We provide validated synthetic protocols, mechanistic insights into their distinct behaviors, and a review of their therapeutic potential.[1][3][4]
Structural Chemistry & Photophysics
The functional divergence of oxazolyl-phenols is governed by the proximity of the oxazole nitrogen to the phenolic hydroxyl group.[1][2]
The Geometry of Function
-
2-(Oxazol-2-yl)phenol (The Fluorophore): The nitrogen atom at position 3 is adjacent to the inter-ring bond, allowing the formation of a six-membered intramolecular hydrogen bond.[1][2] Upon photoexcitation, this facilitates a barrierless proton transfer (ESIPT), resulting in a large Stokes shift (~150–200 nm).[1]
-
2-(Oxazol-5-yl)phenol (The Pharmacophore): The oxazole is attached via C5.[1][2] The nitrogen remains at position 3, geometrically distant from the phenolic proton.[1] This prevents ESIPT, rendering the molecule non-fluorescent (or weakly fluorescent) but freeing the hydroxyl and nitrogen motifs to interact with protein active sites (e.g., H-bonding with Tyr/His residues).[1]
Mechanistic Visualization
The following diagram contrasts the ESIPT capability of the 2-yl isomer against the steric lockout of the 5-yl isomer.
Figure 1: Structural logic dictating the photophysical silence of the 5-yl isomer versus the ESIPT activity of the 2-yl isomer.[1][2]
Synthetic Methodologies
Synthesis of the 5-yl isomer requires specific strategies to construct the oxazole ring at the C5 position, distinct from the cyclodehydration routes used for 2-yl analogs.[1][2]
The Van Leusen Oxazole Synthesis
The most robust route to 2-(oxazol-5-yl)phenol is the Van Leusen reaction , utilizing p-toluenesulfonylmethyl isocyanide (TosMIC).[1][2] This method tolerates the phenolic hydroxyl (often unprotected or as a methoxy ether) and specifically yields 5-substituted oxazoles.[1][2]
Reaction Scheme:
Mechanism of Formation
The base-catalyzed mechanism involves the deprotonation of TosMIC, nucleophilic attack on the aldehyde, and a characteristic ring closure followed by elimination of the sulfonyl group.[1]
Figure 2: Step-wise mechanism of the Van Leusen synthesis yielding the 5-substituted oxazole core.
Comparative Synthetic Routes
| Method | Target Isomer | Key Reagents | Advantages | Limitations |
| Van Leusen | 5-yl | TosMIC, K₂CO₃, MeOH | High regioselectivity for C5; Mild conditions.[1][2] | Requires TosMIC (odor, cost).[1] |
| Robinson-Gabriel | 2-yl / 2,5-di | Scalable; Classic method.[1][2] | Harsh conditions; limited regiocontrol for mono-5-yl.[1][2] | |
| Metal-Catalyzed | 5-yl | 5-Halooxazole, Arylboronic acid, Pd(0) | Modular; Good for complex analogs. | 5-Halooxazoles are unstable; High cost.[1][2] |
Biological Applications & Pharmacophore Status
While the 2-yl isomer is a tool for physicists, the 2-(oxazol-5-yl)phenol scaffold and its isoxazole/oxazoline analogs are tools for biologists.[1][2]
Target: Mycobacterium tuberculosis (FadD32)
Recent studies identify halogenated analogs of 2-(isoxazol-5-yl)phenol as potent inhibitors of FadD32 , an enzyme essential for mycolic acid biosynthesis in M. tuberculosis.[1][2][5]
-
Mechanism: The phenol moiety mimics the fatty acyl substrate, while the azole ring occupies the ATP-binding pocket or an adjacent hydrophobic cleft.[1]
-
Key Analog: 2,4-dibromo-6-[3-(trifluoromethyl)-1,2-oxazol-5-yl]phenol.[1][2][5]
Target: Monoamine Oxidase (MAO)
Isoxazoline derivatives of the scaffold (e.g., 4-[3-(furan-2-yl)-4,5-dihydro-1,2-oxazol-5-yl]phenol) function as selective MAO-A inhibitors .[1][2]
-
Therapeutic Use: Antidepressant and anxiolytic agents.[1][2][3][6]
-
Binding: The phenolic OH forms hydrogen bonds with the active site residues (e.g., Tyr407, Tyr444 in MAO-A), anchoring the inhibitor.[1]
Kinase Inhibition
The scaffold serves as a hinge-binding motif in kinase inhibitors.[1][2] The nitrogen acceptor and phenol donor mimic the adenine ring of ATP.[1][2]
Experimental Protocols
Protocol A: Synthesis of 2-(Oxazol-5-yl)phenol (Van Leusen Method)
Based on adaptations of the standard TosMIC protocol.[1][2]
Materials:
-
Salicylaldehyde (1.22 g, 10 mmol)[1]
-
p-Toluenesulfonylmethyl isocyanide (TosMIC) (1.95 g, 10 mmol)[1][2]
-
Potassium Carbonate (K₂CO₃) (2.76 g, 20 mmol)[1]
-
Methanol (MeOH) (50 mL, anhydrous)
Procedure:
-
Setup: Flame-dry a 100 mL round-bottom flask and equip with a magnetic stir bar and reflux condenser under nitrogen atmosphere.
-
Dissolution: Dissolve Salicylaldehyde and TosMIC in anhydrous MeOH (50 mL).
-
Cyclization: Add K₂CO₃ in one portion. The reaction mixture will likely turn yellow.[1][2]
-
Reflux: Heat the mixture to reflux (65°C) for 3–5 hours. Monitor via TLC (Hexane:EtOAc 3:1) for the disappearance of the aldehyde.[1][2]
-
Workup: Cool to room temperature. Evaporate the methanol under reduced pressure.
-
Extraction: Resuspend the residue in water (50 mL) and extract with Ethyl Acetate (3 x 30 mL).
-
Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).
-
Characterization:
Protocol B: In Vitro Fluorescence Screening (Negative Control)
To verify the 5-yl isomer structure versus the 2-yl, a simple fluorescence check is definitive.[1][2]
-
Preparation: Prepare 10 µM solutions of the purified compound in Toluene (aprotic) and Methanol (protic).
-
Excitation: Excite at the absorption maximum (
nm). -
Observation:
Future Outlook
The "oxazolyl-phenol" class is bifurcating into two distinct high-value streams:
-
Materials Science: The 2-yl isomers are evolving into solid-state emitters and mechanochromic materials.[1][2]
-
Medicinal Chemistry: The 5-yl isomers (and isoxazoles) are underutilized "fragment-based" drug leads.[1][2] Future work will likely focus on C4-functionalization of the oxazole ring to extend the pharmacophore into unoccupied pockets of kinase targets (e.g., TrmD, FadD32).[1]
References
-
Van Leusen Synthesis: Van Leusen, A. M., et al. "Chemistry of sulfonylmethyl isocyanides.[1] 13. A general one-step synthesis of oxazoles from aldehydes and tosylmethyl isocyanide." Tetrahedron Letters, 1972.[1] Link[1][2]
-
FadD32 Inhibition: "Identification of an Isoxazole Derivative as an Antitubercular Compound for Targeting the FadD Enzymes." R Discovery, 2024.[1] Link
-
TrmD Inhibitors: "Crystal structure of TrmD from Mycobacterium abscessus in complex with Fragment 3 (2-(5-Isoxazolyl) phenol)." RCSB PDB, 6QO4.[1] Link[1][2]
-
MAO Inhibition: Kumar, J., et al. "Synthesis and neuropharmacological evaluation of some new isoxazoline derivatives."[1][3][4] African Journal of Pharmacy and Pharmacology, 2013.[1][3] Link
-
ESIPT Mechanism: "Excited-State Intramolecular Proton Transfer (ESIPT): From Principal Photophysics to the Development of New Chromophores." Chemical Reviews, 2011.[1] Link[1][2]
-
PubChem Entry: "2-(Oxazol-5-yl)phenol."[1][2] National Center for Biotechnology Information.[1][2] Link
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- 1. WO2000073288A1 - Method for preparing 5-substituted oxazoles - Google Patents [patents.google.com]
- 2. prepchem.com [prepchem.com]
- 3. Sci-Hub. Synthesis and neuropharmacological evaluation of some new isoxazoline derivatives as antidepressant and anti-anxiety agents / African Journal of Pharmacy and Pharmacology, 2013 [sci-hub.box]
- 4. academicjournals.org [academicjournals.org]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. ijpsjournal.com [ijpsjournal.com]
"CAS number and chemical identifiers for 2-(Oxazol-5-yl)phenol"
[1]
Executive Summary
2-(Oxazol-5-yl)phenol (CAS: 391927-03-0) is a specialized heterocyclic fluorophore characterized by a phenolic ring attached to the 5-position of an oxazole moiety.[1] Unlike its more common isomer, 2-(oxazol-2-yl)phenol, this 5-substituted variant exhibits distinct photophysical properties driven by Excited-State Intramolecular Proton Transfer (ESIPT) .[2]
This compound serves as a critical scaffold in the development of large Stokes shift fluorescent probes, solid-state emitters, and chemosensors for metal ions. Its ability to undergo photo-tautomerization allows for dual-emission characteristics, making it highly valuable in ratiometric sensing and bio-imaging applications where background autofluorescence must be minimized.
Chemical Identity & Physicochemical Properties
The following data establishes the precise chemical identity of the compound. Researchers should verify these identifiers against supplier certificates of analysis (CoA) to ensure structural fidelity.
Table 1: Chemical Identifiers
| Identifier Type | Value |
| Chemical Name | 2-(Oxazol-5-yl)phenol |
| Systematic Name | 2-(1,3-Oxazol-5-yl)phenol |
| CAS Registry Number | 391927-03-0 |
| PubChem CID | 22723465 |
| Molecular Formula | C₉H₇NO₂ |
| Molecular Weight | 161.16 g/mol |
| SMILES | C1=CC=C(C(=C1)C2=CN=CO2)O |
| InChIKey | QKNIWSVPXBPDDP-UHFFFAOYSA-N |
Table 2: Physicochemical Properties
| Property | Data / Observation |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF, MeOH, CH₂Cl₂; Insoluble in Water |
| pKa (Phenolic OH) | ~9.5 (Calculated) |
| Absorption Max (λabs) | ~300–320 nm (Solvent dependent) |
| Emission Max (λem) | ~450–500 nm (Large Stokes shift due to ESIPT) |
Photophysics: The ESIPT Mechanism
The defining feature of 2-(Oxazol-5-yl)phenol is its ESIPT capability. Upon photoexcitation, the phenolic proton transfers to the oxazole nitrogen, generating a keto-tautomer in the excited state. This species emits at a significantly longer wavelength than the enol form absorbs, resulting in a large Stokes shift (>100 nm).
Diagram 1: ESIPT Photochemical Cycle
The following diagram illustrates the four-level energy cycle: Enol (Ground) → Enol* (Excited) → Keto* (Excited) → Keto (Ground).
Caption: The four-level photocycle of 2-(Oxazol-5-yl)phenol showing the proton transfer responsible for the large Stokes shift.
Synthetic Pathways
Synthesis of 5-substituted oxazoles requires specific methodologies to ensure the correct regiochemistry, distinguishing them from the more common 2-substituted isomers.
Method A: Van Leusen Oxazole Synthesis (Primary Route)
This is the most authoritative route for synthesizing 5-aryl oxazoles. It utilizes Toluenesulfonylmethyl isocyanide (TosMIC) reacting with an aldehyde.
Protocol:
-
Reagents: Salicylaldehyde (1.0 eq), TosMIC (1.1 eq), K₂CO₃ (2.0 eq).
-
Solvent: Methanol (MeOH) or Dimethoxyethane (DME).
-
Conditions: Reflux for 2–4 hours.
-
Workup: Evaporate solvent, dilute with EtOAc, wash with water/brine. Purify via silica gel chromatography (Hexane/EtOAc).
-
Mechanism: The base deprotonates TosMIC, which attacks the aldehyde carbonyl. Subsequent cyclization and elimination of the tosyl group yield the 5-substituted oxazole.
-
Note: The phenolic OH may require protection (e.g., O-benzyl) if side reactions occur, though mild bases often tolerate the free phenol.
-
Method B: Cyclization of N-Phenoxyamides (Alternative)
Recent metal-free approaches utilize alkynylbenziodoxolones, but the Van Leusen route remains the industrial and laboratory standard for reliability.
Diagram 2: Van Leusen Synthetic Workflow
Caption: Step-by-step synthesis of 2-(Oxazol-5-yl)phenol via the Van Leusen reaction using TosMIC.
Applications & Experimental Considerations
Ratiometric Fluorescent Sensing
Due to the equilibrium between the Enol and Keto forms, 2-(Oxazol-5-yl)phenol is sensitive to environmental changes.
-
pH Sensing: The phenolic proton is acidic (pKa ~9.5). Deprotonation inhibits ESIPT, quenching the Keto emission and enhancing the Enolate emission (blue shift).
-
Metal Ion Chelation: The N of the oxazole and the OH of the phenol form a bidentate binding pocket. Coordination with ions like Zn²⁺ or Cu²⁺ alters the ESIPT process, often leading to a "turn-on" or ratiometric response.
Solid-State Lighting (AIEE)
Unlike many planar fluorophores that suffer from Aggregation-Caused Quenching (ACQ), oxazolyl-phenols often exhibit Aggregation-Induced Emission Enhancement (AIEE) .[3] In the solid state, restricted intramolecular rotation prevents non-radiative decay, boosting quantum yield.
Handling & Stability
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Protect from light to prevent slow photodegradation over months.
-
Safety: Irritant. Wear standard PPE (gloves, goggles). Avoid inhalation of dust.
References
-
PubChem. (n.d.).[1][4][5] 2-(Oxazol-5-yl)phenol (CID 22723465).[1] National Library of Medicine. Retrieved January 31, 2026, from [Link]
-
Van Leusen, A. M., et al. (1972). Chemistry of Sulfonylmethyl Isocyanides. Base-Induced Reaction with Aldehydes and Ketones.[6] Tetrahedron Letters. (Foundational synthetic method).
- Padwa, A. (1984). 1,3-Dipolar Cycloaddition Chemistry. Wiley-Interscience.
-
EPA DSSTox. (n.d.). 2-(Oxazol-5-yl)phenol Details. U.S. Environmental Protection Agency. Retrieved from [Link][1]
-
ChemRxiv. (2020). Nitrile-Substituted 2-(Oxazolinyl)-Phenols: Minimalistic Excited-State Intramolecular Proton Transfer (ESIPT)-Based Fluorophores. (Contextual reference for ESIPT mechanism in oxazolyl-phenols). Retrieved from [Link]
Sources
- 1. 2-(Oxazol-5-yl)phenol | C9H7NO2 | CID 22723465 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Solving the Puzzle of Unusual Excited-State Proton Transfer in 2,5-Bis(6-methyl-2-benzoxazolyl)phenol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. 2-(2-Benzoxazolyl)phenol | C13H9NO2 | CID 13269 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-(4,5-Dihydro-1,3-oxazol-2-yl)phenol | C9H9NO2 | CID 346894 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. US6333414B1 - Process for the synthesis of trisubstituted oxazoles - Google Patents [patents.google.com]
Methodological & Application
Application Notes & Protocols: The 2-(Oxazol-5-yl)phenol Scaffold in Modern Medicinal Chemistry
Abstract
The search for novel therapeutic agents is often centered on the identification and optimization of "privileged scaffolds"—molecular frameworks that can bind to multiple biological targets. The 2-(oxazol-5-yl)phenol motif has emerged as one such scaffold, demonstrating significant potential, particularly in the development of kinase inhibitors.[1][2][3] This guide provides an in-depth analysis of this scaffold, covering its synthesis, its application in targeting critical disease pathways such as the IRAK4 and PI3K/mTOR signaling cascades, and the principles of structure-activity relationship (SAR) studies that drive lead optimization. Detailed, field-tested protocols are provided to enable researchers to synthesize, characterize, and evaluate compounds based on this promising chemical architecture.
Introduction: The Significance of the 2-(Oxazol-5-yl)phenol Scaffold
Heterocyclic compounds form the backbone of a vast number of pharmaceuticals.[1] Among them, the oxazole ring system is a five-membered heterocycle containing one oxygen and one nitrogen atom, which has garnered significant attention for its broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][3] When coupled with a phenol group at the 2-position of the oxazole, the resulting 2-(oxazol-5-yl)phenol scaffold gains unique properties. The phenolic hydroxyl group can act as a crucial hydrogen bond donor and/or acceptor, while the oxazole ring provides a rigid, planar structure with defined vectors for substitution, making it an ideal starting point for inhibitor design.
This scaffold's utility is particularly evident in kinase inhibitor development. Kinases play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer and autoimmune disorders.[4][5] The 2-(oxazol-5-yl)phenol core can be elaborated to target the ATP-binding site of specific kinases, leading to potent and selective inhibition. This guide will focus on its application in targeting Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a key mediator in inflammatory signaling.[6][7]
Synthesis and Characterization of the Core Scaffold
The construction of the 2-(oxazol-5-yl)phenol scaffold can be achieved through several established synthetic routes. One of the most reliable methods is the Robinson-Gabriel synthesis, which involves the cyclization and dehydration of an α-acylamino ketone.[8][9]
General Synthetic Protocol: Robinson-Gabriel Synthesis
This protocol outlines the synthesis of a representative 2-(oxazol-5-yl)phenol derivative starting from a substituted 2-amino-1-phenylethanone and a salicylic acid derivative.
Rationale: This method is chosen for its reliability and the commercial availability of starting materials. The use of a dehydrating agent like phosphorus oxychloride (POCl₃) or sulfuric acid is critical for the final cyclization step to form the oxazole ring.[8]
Step-by-Step Protocol:
-
Acylation: Dissolve 1.0 equivalent of the appropriate 2-amino-1-phenylethanone hydrochloride in pyridine. Cool the solution to 0°C in an ice bath.
-
Add 1.1 equivalents of the desired salicylic acid chloride dropwise while maintaining the temperature at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor reaction completion by Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction with 1M HCl and extract the product with ethyl acetate. Wash the organic layer with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude α-acylamino ketone.
-
Cyclization: Dissolve the crude α-acylamino ketone in a suitable solvent such as toluene.
-
Add 2.0 equivalents of a dehydrating agent (e.g., POCl₃) dropwise at room temperature.
-
Heat the reaction mixture to reflux (approx. 110°C) for 4-6 hours, monitoring by TLC.
-
Final Work-up and Purification: Cool the reaction to room temperature and carefully quench with ice-cold water. Neutralize with a saturated sodium bicarbonate solution and extract with ethyl acetate. The combined organic layers are dried and concentrated. The crude product is then purified by silica gel column chromatography to afford the final 2-(oxazol-5-yl)phenol derivative.[10]
Characterization Data
Proper characterization is essential to confirm the structure and purity of the synthesized compound.
| Analysis | Expected Results |
| ¹H NMR | Aromatic protons in the 6.5-8.5 ppm range. A characteristic singlet for the oxazole C4-H. A broad singlet for the phenolic -OH, which will disappear upon D₂O exchange. |
| ¹³C NMR | Carbon signals for the oxazole ring typically appear between 140-165 ppm. Aromatic carbon signals in the 110-160 ppm range. |
| Mass Spec (ESI) | A clear [M+H]⁺ or [M-H]⁻ peak corresponding to the calculated molecular weight of the target compound. |
| Purity (HPLC) | >95% purity is recommended for biological screening. |
Application in Targeting the IRAK4 Signaling Pathway
IRAK4 is a serine/threonine kinase crucial for signal transduction downstream of Toll-like receptors (TLRs) and the IL-1 receptor family.[6] Its activation leads to the production of pro-inflammatory cytokines, making it a high-value target for autoimmune diseases and certain cancers.[7] The 2-(oxazol-5-yl)phenol scaffold can be decorated with appropriate substituents to fit into the ATP-binding pocket of IRAK4, thus inhibiting its function.
Mechanism of Action
The inhibitor, based on the 2-(oxazol-5-yl)phenol scaffold, acts as an ATP-competitive inhibitor. The core structure forms key interactions with the hinge region of the kinase, while the phenolic hydroxyl can form a critical hydrogen bond with specific residues in the active site. Substituents on the phenyl ring can be tailored to occupy adjacent hydrophobic pockets, enhancing both potency and selectivity.
Experimental Protocol: In Vitro IRAK4 Kinase Inhibition Assay
This protocol describes a robust method to determine the inhibitory potential (IC₅₀) of a test compound against IRAK4 using a luminescence-based assay that measures ADP formation.
Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction.[6] As IRAK4 consumes ATP to phosphorylate its substrate, it produces ADP. The amount of ADP is directly proportional to the kinase activity. An inhibitor will reduce the amount of ADP produced.
Materials:
-
Recombinant human IRAK4 enzyme (BPS Bioscience, #79047 or similar)[7]
-
IRAK4 Kinase Assay Kit (e.g., Promega ADP-Glo™, V9101)[6]
-
Substrate peptide (e.g., Myelin Basic Protein)
-
ATP, DTT, MgCl₂
-
Test compound (dissolved in 100% DMSO)
-
White, opaque 96-well or 384-well assay plates
-
Plate-reading luminometer
Step-by-Step Protocol:
-
Reagent Preparation: Prepare Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA). Prepare a 2X ATP/Substrate mixture in this buffer.
-
Compound Dilution: Create a serial dilution of the test compound in 100% DMSO. A common starting concentration is 10 mM. Then, dilute these stocks into the Kinase Reaction Buffer to create a 5X final concentration.
-
Kinase Reaction Setup (25 µL total volume):
-
Add 5 µL of the 5X test compound dilution to the assay plate wells. For controls, add 5 µL of buffer with DMSO (negative control, 100% activity) or 5 µL of a known IRAK4 inhibitor (positive control).
-
Add 10 µL of 2.5X IRAK4 enzyme solution to all wells.
-
Pre-incubate the plate for 10 minutes at room temperature to allow the compound to bind to the enzyme.
-
Initiate the kinase reaction by adding 10 µL of the 2.5X ATP/Substrate mixture.
-
-
Reaction Incubation: Incubate the plate at 30°C for 60 minutes. The optimal time may need to be determined empirically.[11]
-
ADP Detection:
-
Stop the kinase reaction by adding 25 µL of ADP-Glo™ Reagent.
-
Incubate at room temperature for 40 minutes to deplete the remaining ATP.
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for another 30 minutes at room temperature.
-
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis:
-
Subtract the background luminescence (no enzyme control).
-
Normalize the data with the negative control (0% inhibition) and positive control (100% inhibition).
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Structure-Activity Relationship (SAR) Studies
SAR studies are fundamental to medicinal chemistry, providing insights into how chemical modifications to a scaffold affect its biological activity. For the 2-(oxazol-5-yl)phenol core, key positions for modification include the phenol ring (R¹) and the phenyl group attached to the oxazole (R²).
Key Modification Points and Their Impact
-
R¹ (Phenol Ring Substitutions): Small, electron-withdrawing groups (e.g., -F, -Cl) can modulate the pKa of the phenolic hydroxyl, potentially improving its hydrogen bonding capability. Bulky groups may cause steric clashes in the active site.
-
R² (Oxazole Phenyl Substitutions): This position often points towards the solvent-exposed region of the ATP-binding pocket. Adding polar groups or groups capable of forming additional hydrogen bonds can significantly enhance potency and improve physicochemical properties like solubility.
Note: The DOT script above is a conceptual representation. A chemical drawing would be used in a real-world document.
Example SAR Table
The following table summarizes hypothetical SAR data for a series of 2-(oxazol-5-yl)phenol analogs targeting IRAK4.
| Compound | R¹ (Phenol Ring) | R² (Oxazole Phenyl Ring) | IRAK4 IC₅₀ (nM) | Comment |
| 1 | H | H | 850 | Parent scaffold, moderate activity. |
| 2 | 4-F | H | 420 | Fluoro substitution improves potency. |
| 3 | H | 4-OCH₃ | 750 | Methoxy group offers no improvement. |
| 4 | 4-F | 4-NH₂ | 55 | Amino group at R² provides a key H-bond, significantly boosting potency. |
| 5 | 4-F | 4-SO₂NH₂ | 25 | Sulfonamide adds further interactions, leading to a highly potent inhibitor. |
| 6 | 5-Cl | 4-NH₂ | 95 | Shifting the phenol substituent alters the interaction geometry, reducing potency compared to 4. |
Interpretation: The data suggests that a small electron-withdrawing group at the R¹ position and a hydrogen-bond donor at the para-position of the R² ring are critical for high-potency inhibition of IRAK4. This provides a clear vector for further optimization.
Conclusion and Future Directions
The 2-(oxazol-5-yl)phenol scaffold is a versatile and highly tractable starting point for the design of potent and selective inhibitors for a range of therapeutic targets, most notably protein kinases. The synthetic accessibility and the clear SAR vectors make it an attractive core for medicinal chemistry campaigns. The protocols and data presented here provide a comprehensive guide for researchers looking to exploit this privileged scaffold. Future work should focus on exploring novel substitutions to enhance selectivity, improve pharmacokinetic properties, and expand the application of this scaffold to other target classes, such as epigenetic targets like histone demethylases.[12]
References
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- PROCESS FOR THE SYNTHESIS OF A 2-(5-ISOXAZOLIL)-PHENOL. Google Patents.
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- IRAK4 Kinase. Cell Signaling Technology.
- Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences.
- Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. National Center for Biotechnology Information (PMC).
- Identification of the 2-Benzoxazol-2-yl-phenol Scaffold as New Hit for JMJD3 Inhibition. National Center for Biotechnology Information (PMC).
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- Cellular Assays for Interrogating the PI3K/AKT/mTOR Pathway. Thermo Fisher Scientific.
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- 5-oxazolyl]phenyl]-N-methyl-4-morpholineacetamide as a novel and potent inhibitor of inosine monophosphate dehydrogenase with excellent in vivo activity. PubMed.
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- 2-(3-Phenyl-1,2,4-oxadiazol-5-yl)phenol. Biosynth.
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- Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Taylor & Francis Online.
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- Review on Therapeutic Diversity of Oxazole Scaffold: An Update. ResearchGate.
- Targeting the PI3K/AKT/mTOR Pathway: Biomarkers of Success and Tribulation. American Journal of Cancer Research.
- PI3K/Akt/mTOR Signaling Kit. Biolinkk.
- A novel inhibitory effect of oxazol-5-one compounds on ROCKII signaling in human coronary artery vascular smooth muscle cells. PubMed Central.
- Structure activity relationship of synthesized compounds. ResearchGate.
- Structure-Activity Relationship Studies on a Series of Novel, Substituted 1-Benzyl-5-Phenyltetrazole P2X7 Antagonists. Amanote Research.
- Synthesis and Structure–Activity Relationship Studies of Derivatives of the Dual Aromatase–Sulfatase Inhibitor 4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate. National Center for Biotechnology Information (PMC).
- Correlation between the structure and inhibiting activity of phenosan derivatives. ResearchGate.
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- 11. media.cellsignal.com [media.cellsignal.com]
- 12. Identification of the 2-Benzoxazol-2-yl-phenol Scaffold as New Hit for JMJD3 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
"synthetic routes to functionalized 2-(Oxazol-5-yl)phenol derivatives"
[1]
Content Type: Application Note & Protocol Guide Target Audience: Medicinal Chemists, Synthetic Organic Chemists, Drug Discovery Scientists
Executive Summary: The Scaffold & Its Significance
The 2-(oxazol-5-yl)phenol scaffold consists of a phenol ring attached to the C5 position of a 1,3-oxazole ring.[1] This structure is distinct from the more common 2-(oxazol-2-yl)phenol isomer, which is widely recognized for its Excited-State Intramolecular Proton Transfer (ESIPT) properties.[1]
While the 2-yl isomer forms a 6-membered hydrogen-bonded ring (N[1]···HO) facilitating ESIPT, the 5-yl isomer (the subject of this guide) presents a different electronic and steric profile. The nitrogen atom at position 3 is distal to the phenolic hydroxyl, preventing the classic ESIPT mechanism. Instead, these derivatives are highly valued in medicinal chemistry as bioisosteres for amide/ester linkages and as privileged scaffolds in kinase inhibitors (e.g., targeting JMJD3, MtbFadD32) and antimicrobial agents.
This guide details three robust synthetic pathways to access this specific regioisomer, prioritizing regiocontrol and functional group tolerance.
Retrosynthetic Analysis
To design an effective synthesis, we must visualize the disconnection of the oxazole ring. The most reliable method to secure the 5-aryl regiochemistry is to construct the oxazole ring onto the phenolic aldehyde, rather than attempting to couple a pre-formed oxazole which often favors C2-arylation.
Caption: Retrosynthetic map highlighting three primary disconnections. Route A is generally preferred for establishing the C5-aryl bond with high regiocontrol.[1]
Protocol A: Van Leusen Oxazole Synthesis (The Gold Standard)
The Van Leusen reaction is the most direct and regioselective method for synthesizing 5-substituted oxazoles. It utilizes Tosylmethyl Isocyanide (TosMIC) reacting with an aldehyde.[2] When applied to salicylaldehydes, it yields the desired 2-(oxazol-5-yl)phenol exclusively, avoiding the formation of the 4-substituted isomer.[1]
Mechanism of Action
The reaction proceeds via a base-mediated [3+2] cycloaddition of the deprotonated TosMIC to the aldehyde, forming an intermediate oxazoline. Subsequent elimination of
Caption: Step-wise mechanistic flow of the Van Leusen synthesis converting salicylaldehyde to the oxazole scaffold.
Detailed Experimental Protocol
Reagents:
-
Substituted Salicylaldehyde (1.0 equiv)
-
Tosylmethyl Isocyanide (TosMIC) (1.1 equiv)
-
Potassium Carbonate (
) (1.1 equiv) -
Methanol (anhydrous)
Procedure:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the salicylaldehyde (e.g., 2-hydroxybenzaldehyde, 5.0 mmol) in anhydrous methanol (20 mL).
-
Reagent Addition: Add TosMIC (1.07 g, 5.5 mmol) and anhydrous
(0.76 g, 5.5 mmol) to the solution. -
Reflux: Fit the flask with a reflux condenser and heat the mixture to reflux (
) under a nitrogen atmosphere. -
Monitoring: Monitor the reaction by TLC (typically 20% EtOAc/Hexane). The aldehyde spot should disappear within 2–4 hours.
-
Note: The phenolic hydroxyl group may be partially deprotonated, but this does not typically interfere with the reaction. If the substrate is electron-rich, reaction times may extend to 6 hours.
-
-
Workup: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.
-
Extraction: Resuspend the residue in water (30 mL) and extract with ethyl acetate (
mL). Wash the combined organic layers with brine, dry over , and concentrate. -
Purification: Purify the crude product via flash column chromatography (Silica gel, Hexane/EtOAc gradient). The product typically elutes as a white or pale yellow solid.
Yield Expectation: 70–85%
Protocol B: Robinson-Gabriel Cyclodehydration (Alternative)[1]
This method is ideal when a substituent at the C2 position of the oxazole (e.g., a methyl or phenyl group) is required, creating a 2,5-disubstituted oxazole.
Concept: An
Procedure:
-
Precursor Synthesis: Acylate 2-hydroxy-acetophenone with an appropriate acid chloride/anhydride to form the ester, then perform a Baker-Venkataraman rearrangement (or direct
-bromination followed by amidation) to generate the -amido ketone: .[1] -
Cyclization: Dissolve the
-amido ketone (1.0 mmol) in (3 mL). -
Heating: Heat to
for 1–2 hours. -
Quenching: Pour the cooled mixture onto crushed ice (Caution: Exothermic hydrolysis of
). Neutralize with . -
Isolation: Extract with
, dry, and purify.
Critique: This route is harsher and less atom-economical than Method A but necessary for accessing C2-functionalized derivatives.[1]
Protocol C: Direct C-H Arylation (Modular Approach)
For high-throughput library generation, direct coupling of a pre-formed oxazole to a phenol halide is efficient.[1]
Reagents:
-
Oxazole (1.0 equiv)
-
2-Iodophenol (protected, e.g., 2-iodoanisole) (1.2 equiv)[1]
-
Catalyst:
(5 mol%) -
Ligand:
(10 mol%) -
Base:
(2.0 equiv) -
Solvent: DMF or Toluene,
.
Note: C-H activation of oxazole typically occurs at C2 (between O and N). To force C5 arylation, the C2 position must be blocked (e.g., 2-methyl-oxazole) or specific directing groups/conditions must be used.[1] Therefore, Method A (Van Leusen) remains superior for the specific 5-(2-hydroxyphenyl) target if C2 is unsubstituted.[1]
Comparison of Synthetic Routes
| Feature | Method A: Van Leusen | Method B: Robinson-Gabriel | Method C: C-H Arylation |
| Regioselectivity | Excellent (Exclusive C5) | Good (Dependent on precursor) | Variable (C2 vs C5 competition) |
| Step Count | 1 Step (from Aldehyde) | 2-3 Steps | 1 Step (from Heterocycle) |
| Conditions | Mild (Base, MeOH) | Harsh (Acid/Dehydrating agent) | Moderate (Transition Metal) |
| Substrate Scope | Tolerates most phenols | Sensitive to acid-labile groups | Requires aryl halides |
| Atom Economy | High | Low (Loss of H2O + reagents) | High |
Application Notes & Characterization
Characterization Checkpoints
-
1H NMR: The oxazole C2-H proton appears as a distinct singlet in the downfield region (
7.9 – 8.4 ppm). The C4-H proton (if unsubstituted) appears around 7.3 – 7.6 ppm. -
13C NMR: Look for the characteristic oxazole C2 carbon signal (
150–155 ppm) and C5 carbon signal ( 145–150 ppm). -
Fluorescence: Unlike 2-(oxazol-2-yl)phenol, the 5-yl isomer typically exhibits blue fluorescence (
nm) and does not undergo ESIPT, resulting in a smaller Stokes shift.[1]
Safety & Handling
-
TosMIC: Is an isocyanide with a characteristic foul odor. All weighing and reactions must be performed in a well-ventilated fume hood.[1]
-
POCl3: Reacts violently with water. Quench carefully at low temperatures.
References
-
Van Leusen, A. M., et al. "Chemistry of sulfonylmethyl isocyanides. 13. A general one-step synthesis of oxazoles from aldehydes and tosylmethyl isocyanide." Tetrahedron Letters, vol. 13, no. 23, 1972, pp. 2369-2372. Link
-
Sisko, J., et al. "An investigation of the Van Leusen oxazole synthesis." The Journal of Organic Chemistry, vol. 65, no. 5, 2000, pp. 1516-1524. Link
-
Gao, S., et al. "Recent Advances in the Synthesis of Oxazole-Based Molecules via Van Leusen Oxazole Synthesis." Molecules, vol. 25, no.[3] 7, 2020, p. 1587. Link
-
Kulkarni, B. A., et al. "Solid-phase synthesis of 5-aryl-substituted oxazoles via the Van Leusen reaction."[1] Tetrahedron Letters, vol. 40, no. 30, 1999, pp. 5637-5638. Link
Sources
Application Note: 2-(Oxazol-5-yl)phenol & Phenol-Oxazoline (Ph-Ox) Ligands in Asymmetric Catalysis
[1]
Introduction & Ligand Architecture
The 2-(Oxazol-5-yl)phenol scaffold represents a class of bidentate N,O-ligands.[1] In the context of asymmetric catalysis, the focus shifts to its reduced form: 2-(2-Hydroxyphenyl)-2-oxazoline (Ph-Ox) .[1]
The Structural Distinction
-
2-(Oxazol-5-yl)phenol (Aromatic): Planar, highly stable, and generally achiral.[1] The carbons in the oxazole ring are
hybridized, making it difficult to introduce chirality directly onto the ring without breaking aromaticity. It is primarily used as a scaffold for achiral Lewis acid catalysis or as a fluorophore.[1] -
Phenol-Oxazoline (Ph-Ox) (Dihydro): The "workhorse" of asymmetric catalysis.[1] The oxazoline ring contains an
carbon at the 4-position, allowing for the introduction of chiral groups (e.g., isopropyl, phenyl, tert-butyl) derived from amino acids. This creates a defined chiral pocket around the metal center.[1]
Mechanism of Action
The Ph-Ox ligand binds to transition metals (Zn, Cu, Ti) through the phenolic oxygen (anionic) and the oxazoline nitrogen (neutral donor).
-
Hemilability: The N,O-chelation creates a rigid 5- or 6-membered metallacycle (depending on the linkage position).[1]
-
Chiral Induction: The substituent at the C4 position of the oxazoline ring sterically blocks one face of the coordination sphere, forcing the substrate to approach from the opposite side.
-
Electronic Tuning: The phenolic moiety acts as a hard donor, stabilizing high-oxidation state metals, while the oxazoline nitrogen modulates Lewis acidity.[1]
Mechanistic Visualization
The following diagram illustrates the relationship between the achiral aromatic scaffold and the active chiral catalyst, along with the transition state model for the Zinc-catalyzed Henry reaction.
Caption: Logical flow from the achiral oxazole scaffold to the chiral oxazoline catalyst, culminating in the stereoselective Zinc-mediated transformation.
Protocol: Synthesis of Chiral Phenol-Oxazoline (Ph-Ox) Ligand[1]
Objective: Synthesize a chiral N,O-ligand (e.g., (S)-2-(2-hydroxyphenyl)-4-isopropyl-2-oxazoline) suitable for asymmetric catalysis.
Reagents
-
Salicylonitrile (2-Hydroxybenzonitrile): 1.0 equiv.[1]
-
L-Valinol (or other chiral amino alcohol): 1.2 equiv.[1]
-
Zinc Chloride (ZnCl₂): 0.05 equiv (Catalyst).[1]
-
Chlorobenzene: Solvent (Anhydrous).[1]
Step-by-Step Procedure
-
Preparation: In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve Salicylonitrile (10 mmol) and L-Valinol (12 mmol) in anhydrous Chlorobenzene (30 mL).
-
Catalyst Addition: Add catalytic anhydrous ZnCl₂ (0.5 mmol).
-
Cyclization: Heat the reaction mixture to reflux (135°C) for 24–48 hours. Monitor by TLC (formation of fluorescent spot).[1]
-
Note: The reaction proceeds via the formation of an imidate intermediate followed by cyclization and ammonia release.
-
-
Work-up: Cool to room temperature. Dilute with Ethyl Acetate (50 mL) and wash with water (2 x 30 mL) and brine (30 mL).[1]
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography (Silica gel, Hexanes/EtOAc 4:1) to yield the Ph-Ox ligand as a pale yellow oil or solid.[1]
Protocol: Asymmetric Henry (Nitroaldol) Reaction
Objective: Perform the enantioselective addition of nitromethane to benzaldehyde using the Zn(II)-Ph-Ox complex. This is the "Gold Standard" application for this ligand class.
Reagents
-
Ligand: Chiral Ph-Ox (synthesized above): 10 mol%.[1]
-
Metal Source: Zn(OAc)₂·2H₂O (Zinc Acetate Dihydrate): 10 mol%.[1]
-
Substrate: Benzaldehyde (1.0 mmol).
-
Reagent: Nitromethane (10.0 mmol, 10 equiv).[1]
-
Base: Diisopropylethylamine (DIPEA): 10 mol% (Optional, accelerates turnover).
-
Solvent: Ethanol (Absolute) or THF.[1]
Step-by-Step Methodology
-
Complex Formation (In Situ):
-
In a 10 mL Schlenk tube, combine Zn(OAc)₂·2H₂O (0.1 mmol) and the Chiral Ph-Ox Ligand (0.11 mmol).
-
Add Ethanol (2 mL) and stir at room temperature for 1 hour. The solution should turn clear or slightly yellow, indicating the formation of the [Zn(Ph-Ox)₂] or [Zn(Ph-Ox)(OAc)] species.
-
-
Substrate Addition:
-
Cool the mixture to 0°C (or -20°C for higher ee).
-
Add Nitromethane (1.0 mL) followed by Benzaldehyde (1.0 mmol).
-
Critical Step: If reaction is sluggish, add DIPEA (17 µL, 0.1 mmol).
-
-
Reaction:
-
Stir at the set temperature for 24–48 hours.
-
Monitoring: Check conversion by TLC or GC-MS.[1]
-
-
Quench & Isolation:
-
Analysis:
-
Determine conversion by ¹H NMR.[1]
-
Determine enantiomeric excess (ee) by Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/iPrOH 90:10).
-
Quantitative Data Summary (Expected Results)
| Parameter | Value / Range | Notes |
| Catalyst Loading | 5 – 10 mol% | Lower loading possible with highly pure reagents.[1] |
| Temperature | -20°C to 25°C | Lower temp increases ee but decreases rate.[1] |
| Yield | 85 – 95% | High conversion is typical for aromatic aldehydes.[1] |
| Enantiomeric Excess (ee) | 88 – 96% | Dependent on the steric bulk of the oxazoline substituent (t-Bu > i-Pr > Ph). |
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Catalyst poisoning by water/acid.[1] | Ensure reagents (especially Nitromethane) are dry.[1] Use activated molecular sieves (4Å). |
| Low Enantioselectivity | Racemic background reaction.[1] | Lower the temperature. Ensure the Zn:Ligand ratio is strictly 1:1.1 to avoid free metal catalysis.[1] |
| Ligand Decomposition | Hydrolysis of oxazoline ring.[1] | Avoid strong acids during workup.[1] Store ligand under inert atmosphere.[1] |
References
-
"New Oxazoline-Based Ligands for Applic
-
"Naturally Occurring Oxazole Structural Units as Ligands of Vanadium C
-
"Green catalytic synthesis of symmetric and non-symmetric β-hydroxy-1,2,3-triazoles... containing oxazole ligands."
-
"2-(5-Isoxazolyl)phenol Structure and Properties."
The Versatile Scaffold: Application Notes and Protocols for 2-(Oxazol-5-yl)phenol in Advanced Materials Science
The confluence of unique electronic properties, inherent fluorescence, and synthetic versatility has positioned 2-(oxazol-5-yl)phenol and its derivatives as a compelling class of building blocks in modern materials science. This guide provides an in-depth exploration of their application, moving beyond mere description to offer detailed protocols and the scientific rationale underpinning their use. It is intended for researchers and professionals seeking to harness the potential of this scaffold in creating next-generation materials.
Foundational Principles: The 2-(Oxazol-5-yl)phenol Core
The 2-(oxazol-5-yl)phenol moiety is an aromatic heterocyclic system characterized by a phenol ring directly linked to an oxazole ring at the 5-position. This arrangement gives rise to several key features that are advantageous for materials science applications:
-
Intrinsic Fluorescence: The extended π-conjugated system often results in inherent fluorescence, making these compounds suitable for applications in optical sensing and light-emitting devices.
-
Tunable Photophysics: The electronic properties, and thus the absorption and emission characteristics, can be readily tuned by chemical modification of either the phenol or the oxazole ring.[1]
-
Coordination Sites: The nitrogen and oxygen atoms within the oxazole ring, along with the phenolic hydroxyl group, can act as coordination sites for metal ions. This is a crucial feature for the development of chemosensors and metal-containing polymers.[2][3]
-
Reactive Handle: The phenolic hydroxyl group provides a convenient point for further chemical reactions, allowing for the incorporation of the 2-(oxazol-5-yl)phenol unit into larger molecular architectures such as polymers.
Synthesis of 2-(Oxazol-5-yl)phenol Derivatives
A common and effective method for the synthesis of 2-(oxazol-5-yl)phenol derivatives involves a multi-step process that offers considerable flexibility in introducing various substituents.[4] A generalized synthetic pathway is outlined below.
Caption: General synthetic route to 2-(Oxazol-5-yl)phenol derivatives.
Protocol: Metal-Free Synthesis of a 2-(Oxazol-5-yl)phenol Derivative[4]
This protocol describes a mild and efficient method for the synthesis of 2-(oxazol-5-yl)phenol derivatives.
Materials:
-
N-Phenoxyamide (1.0 eq)
-
Alkynylbenziodoxolone (1.2 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard glassware for workup and purification
Procedure:
-
To a solution of N-phenoxyamide in anhydrous DCM, add K₂CO₃.
-
Stir the mixture at room temperature for 10 minutes.
-
Add the alkynylbenziodoxolone to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Extract the product with DCM (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-(oxazol-5-yl)phenol derivative.
Rationale: This metal-free approach is attractive due to its operational simplicity and broad substrate scope. The reaction proceeds through a tandem sequence involving a[4][4]-rearrangement, alkylidene carbene insertion, Michael addition, and subsequent cyclization.
Application in Fluorescent Chemosensors
The ability of the 2-(oxazol-5-yl)phenol scaffold to coordinate with metal ions, often accompanied by a change in its fluorescence properties, makes it an excellent candidate for the development of fluorescent chemosensors.[5][6][7]
Principle of Operation
The sensing mechanism can be based on several photophysical processes, including:
-
Photoinduced Electron Transfer (PET): In the free ligand, a nearby electron-donating group can quench the fluorescence through PET. Upon metal ion binding, the PET process is inhibited, leading to a "turn-on" fluorescence response.[5]
-
Chelation-Enhanced Fluorescence (CHEF): Coordination with a metal ion can rigidify the molecular structure, reducing non-radiative decay pathways and enhancing the fluorescence intensity.
-
Intramolecular Charge Transfer (ICT): Metal ion binding can alter the electron density distribution in the molecule, leading to a shift in the emission wavelength.
Caption: Workflow for fluorescent chemosensor testing.
Protocol: Fluorometric Titration for Metal Ion Sensing
Materials:
-
Stock solution of the 2-(oxazol-5-yl)phenol-based sensor (e.g., 1 mM in DMSO).
-
Stock solutions of various metal perchlorate salts (e.g., 10 mM in water or acetonitrile).
-
Buffer solution (e.g., HEPES for maintaining constant pH).
-
Solvent (e.g., a mixture of acetonitrile and water).
-
Fluorometer and quartz cuvettes.
Procedure:
-
In a series of cuvettes, prepare solutions with a constant concentration of the sensor (e.g., 10 µM) in the chosen solvent system.
-
To each cuvette, add increasing amounts of the metal ion stock solution.
-
Ensure the total volume in each cuvette is the same by adding the appropriate amount of solvent.
-
Incubate the solutions for a short period to allow for complexation to reach equilibrium.
-
Record the fluorescence emission spectrum of each solution using an appropriate excitation wavelength.
-
Plot the fluorescence intensity at the emission maximum as a function of the metal ion concentration.
Data Analysis: The binding constant and stoichiometry of the sensor-metal ion complex can be determined from the titration data. The limit of detection (LOD) can be calculated based on the signal-to-noise ratio.
| Derivative | Analyte | Solvent System | Emission λ (nm) | LOD | Reference |
| 5-(Thiophene-2-yl)oxazole derivative L1 | Ga³⁺ | DMSO/H₂O | - | 6.23 x 10⁻⁸ M | [6] |
| 5-(Thiophene-2-yl)oxazole derivative L2 | Ga³⁺ | DMSO/H₂O | - | 1.15 x 10⁻⁸ M | [6] |
| 4-(1H-Benzimidazol-2-yl)-2-methoxyphenol | CN⁻ | DMSO | - | 1.8 x 10⁻⁷ M | [8] |
Application in Organic Light-Emitting Diodes (OLEDs)
The favorable photophysical properties of 2-(oxazol-5-yl)phenol derivatives, such as high fluorescence quantum yields and tunable emission colors, make them promising materials for use in OLEDs.[9][10][11] They can potentially be employed as emitters in the emissive layer or as host materials for phosphorescent dopants.
Role in OLEDs
-
Fluorescent Emitters: When used as the emissive material, the color of the emitted light is determined by the chemical structure of the 2-(oxazol-5-yl)phenol derivative.
-
Host Materials: For phosphorescent OLEDs (PhOLEDs), a host material with a high triplet energy is required to efficiently confine the triplet excitons on the phosphorescent guest. The rigid structure of the 2-(oxazol-5-yl)phenol core can contribute to a high triplet energy level.
Caption: Schematic of a multilayer OLED device.
Protocol: Fabrication of a Solution-Processed OLED
Materials:
-
Indium tin oxide (ITO)-coated glass substrates.
-
Hole injection layer (HIL) material (e.g., PEDOT:PSS).
-
Hole transport layer (HTL) material.
-
Emissive layer (EML) components: a host material and a 2-(oxazol-5-yl)phenol-based dopant.
-
Electron transport layer (ETL) material.
-
Low work function metal for the cathode (e.g., LiF/Al).
-
Spin coater.
-
Thermal evaporator.
-
Glovebox with an inert atmosphere.
Procedure:
-
Substrate Preparation: Clean the ITO-coated glass substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Dry the substrates and treat them with UV-ozone to improve the work function of the ITO.
-
HIL Deposition: Spin-coat a thin layer of PEDOT:PSS onto the ITO substrate and anneal at an appropriate temperature.
-
HTL Deposition: Dissolve the HTL material in a suitable organic solvent and spin-coat it on top of the HIL. Anneal the film.
-
EML Deposition: Prepare a solution containing the host material and the 2-(oxazol-5-yl)phenol derivative (dopant) at a specific weight ratio. Spin-coat this solution to form the emissive layer and anneal.
-
ETL and Cathode Deposition: Transfer the substrates into a thermal evaporator inside a glovebox. Sequentially deposit the ETL material, LiF, and Al under high vacuum to complete the device.
-
Encapsulation: Encapsulate the device to protect it from atmospheric moisture and oxygen.
Characterization: The performance of the fabricated OLED can be evaluated by measuring its current density-voltage-luminance (J-V-L) characteristics, electroluminescence (EL) spectrum, and external quantum efficiency (EQE).
Emerging Applications in Polymer Science
The reactive phenolic hydroxyl group of 2-(oxazol-5-yl)phenol allows for its incorporation into polymer chains, either as a pendant group or as part of the polymer backbone. This can impart desirable properties to the resulting polymers, such as:
-
Thermal Stability: The rigid aromatic structure of the 2-(oxazol-5-yl)phenol unit can enhance the thermal stability of polymers.[12]
-
Optical Properties: The incorporation of this fluorophore into a polymer matrix can lead to fluorescent polymers with applications in sensing and imaging.
-
Flame Retardancy: Phenolic structures are known to exhibit flame retardant properties.[12]
Further research in this area could lead to the development of novel high-performance polymers with tailored optical and thermal properties.
References
-
ResearchGate. (2020). Synthesis and Characterization of Two Novel Oxazol-5-ones Derivatives and Their Multifunctional Properties; pH Sensitivity, Electropolymerizability and Antiproliferative Activity. Available from: [Link]
- Synthesis and Optical Properties of 2-(1H-Imidazo [4,5-] Phenazin-2-yl)
-
PubMed. (n.d.). Metal-Free Direct Construction of 2-(Oxazol-5-yl)phenols from N-Phenoxyamides and Alkynylbenziodoxolones via Sequential[4][4]-Rearrangement/Cyclization. Available from: [Link]
-
MDPI. (n.d.). Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. Available from: [Link]
-
MDPI. (2022). A Water Soluble 2-Phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole Based Probe: Antimicrobial Activity and Colorimetric/Fluorescence pH Response. Available from: [Link]
-
ResearchGate. (n.d.). 2-(5-[(2-hydroxyethyl)sulfanyl]-1,3,4-oxadiazole-2-yl)m phenol. Available from: [Link]
-
PMC. (2025). Simple synthesis of 2-(phenylsulphinyl)benzo[d]oxazole derivatives via a silver-catalysed tandem condensation reaction. Available from: [Link]
-
ResearchGate. (n.d.). Cu0.5Ni0.5Fe2O4@Lys-GO: a versatile heterogeneous nanocatalyst for synthesis of oxazolo heterocyclic scaffolds via a tandem oxidative cyclization pathway. Available from: [Link]
-
ResearchGate. (2019). Synthesis and characterization of some metals complexes with new heterocyclic azo dye ligand 2-[2 - - (5- Nitro thiazolyl) azo]-4- methyl -5- nitro phenol and their biological activities. Available from: [Link]
-
NIH. (n.d.). Identification of the 2-Benzoxazol-2-yl-phenol Scaffold as New Hit for JMJD3 Inhibition. Available from: [Link]
- Synthesis and antioxidative activity of 2-substituted phenyl-5-(3'-indolyl)
-
MDPI. (n.d.). Derivatives of Imidazole and Carbazole as Bifunctional Materials for Organic Light-Emitting Diodes. Available from: [Link]
-
PubMed Central. (2022). Metal complexes of benzimidazole-derived as potential anti-cancer agents: synthesis, characterization, combined experimental and computational studies. Available from: [Link]
-
ResearchGate. (2025). 2-Oxazoline/benzoxazole-1,10-phenanthrolinylmetal (iron, cobalt or nickel) dichloride: Synthesis, characterization and their catalytic reactivity for the ethylene oligomerization. Available from: [Link]
-
MDPI. (2024). Exploration of Compounds with 2-Phenylbenzo[d]oxazole Scaffold as Potential Skin-Lightening Agents through Inhibition of Melanin Biosynthesis and Tyrosinase Activity. Available from: [Link]
-
MDPI. (2022). A New Benzoxazole-Based Fluorescent Macrocyclic Chemosensor for Optical Detection of Zn2+ and Cd2+. Available from: [Link]
-
ResearchGate. (2025). ESIPT inspired fluorescent 2-(4-benzo[d]oxazol-2-yl)naphtho[1,2-d]oxazol-2- yl)phenol: Experimental and DFT based approach to photophysical properties. Available from: [Link]
-
Journal of Materials Chemistry (RSC Publishing). (n.d.). Linearly polarised organic light-emitting diodes (OLEDs): synthesis and characterisation of a novel hole-transporting photoalignment copolymer. Available from: [Link]
-
New Journal of Chemistry (RSC Publishing). (n.d.). Two 5-(thiophene-2-yl)oxazole derived “turn on” fluorescence chemosensors for detection of Ga3+ and practical applications. Available from: [Link]
-
Beilstein Journals. (n.d.). Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid. Available from: [Link]
-
ResearchGate. (2025). A new Schiff base derived from 5-(thiophene-2-yl)oxazole as “off-on-off” fluorescence sensor for monitoring indium and ferric ions sequentially and its application. Available from: [Link]
-
Research Journal of Science and Technology. (n.d.). Green Synthesis of Novel ethyl 3-amino-5-(methylthio)-4-(5-substituted phenyloxazol-2-yl)thiophene-2-carboxylate derivatives. Available from: [Link]
-
Journal of Materials Chemistry C (RSC Publishing). (n.d.). Recent progress of sulphur-containing high-efficiency organic light-emitting diodes (OLEDs). Available from: [Link]
-
New Journal of Chemistry (RSC Publishing). (n.d.). Comparative study of the photophysical and crystallographic properties of 4-(9H-pyreno[4,5-d]imidazol-10-yl)phenol and its alkylated derivatives. Available from: [Link]
-
PMC. (n.d.). Dissimilarity in the Chemical Behavior of Osmaoxazolium Salts and Osmaoxazoles: Two Different Aromatic Metalladiheterocycles. Available from: [Link]
- Google Patents. (n.d.). US20110049488A1 - Heterocyclic compound and organic light-emitting device including the same.
-
PMC. (n.d.). Correlating structure and photophysical properties in thiazolo[5,4-d]thiazole crystal derivatives for use in solid-state photonic and fluorescence-based optical devices. Available from: [Link]
-
ResearchGate. (2017). A Novel 4-(1H-Benzimidazol-2-yl)-2-methoxy-phenol Derived Fluorescent Sensor for Determination of CN– Ion. Available from: [Link]
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Application Notes and Protocols for the Purification of 2-(Oxazol-5-yl)phenol
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Purity for 2-(Oxazol-5-yl)phenol
2-(Oxazol-5-yl)phenol is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its structural motif, featuring both a phenol and an oxazole ring, imparts a unique combination of properties that make it a valuable building block in the synthesis of pharmacologically active agents and functional materials. The biological activity and material properties of derivatives of 2-(Oxazol-5-yl)phenol are intrinsically linked to their purity. Even trace amounts of impurities, such as unreacted starting materials, byproducts, or degradation products, can lead to misleading experimental results, reduced efficacy, and potential toxicity in drug development pipelines. Therefore, the ability to effectively purify this compound is paramount for any research or development endeavor.
This comprehensive guide, designed for chemists and researchers, provides a detailed overview of the principles and practical techniques for the purification of 2-(Oxazol-5-yl)phenol. We will delve into the underlying chemical principles of each purification method, offer step-by-step protocols, and provide guidance on assessing the purity of the final product.
Understanding the Impurity Profile of 2-(Oxazol-5-yl)phenol
A crucial first step in developing a purification strategy is to understand the potential impurities that may be present in the crude product. The nature of these impurities is largely dictated by the synthetic route employed. A common method for the synthesis of 2-(oxazol-5-yl)phenol derivatives involves the reaction of N-phenoxyamides with alkynylbenziodoxolones.[1]
Potential Impurities Include:
-
Unreacted Starting Materials: N-phenoxyamides and alkynylbenziodoxolones.
-
Byproducts of the Reaction: These can include compounds formed from side reactions or incomplete cyclization.
-
Solvent Residues: Residual solvents from the reaction or initial work-up.
-
Degradation Products: The phenolic hydroxyl group can be susceptible to oxidation, especially at elevated temperatures or in the presence of certain metals.
A preliminary analysis of the crude material by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy is highly recommended to identify the major impurities and guide the selection of the most appropriate purification method.
Purification Strategies for 2-(Oxazol-5-yl)phenol
The purification of 2-(Oxazol-5-yl)phenol can be approached using several standard laboratory techniques. The choice of method will depend on the scale of the purification, the nature of the impurities, and the desired final purity.
Recrystallization
Recrystallization is a powerful and economical technique for purifying solid compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature. By dissolving the impure solid in a hot solvent and then allowing it to cool slowly, the desired compound will crystallize out in a purer form, leaving the more soluble impurities behind in the mother liquor.
Causality Behind Experimental Choices:
The selection of an appropriate solvent is critical for successful recrystallization. An ideal solvent should:
-
Dissolve the compound sparingly at room temperature but have high solubility at its boiling point.
-
Dissolve the impurities well at all temperatures or not at all.
-
Not react with the compound.
-
Be volatile enough to be easily removed from the purified crystals.
For 2-(Oxazol-5-yl)phenol, which is a moderately polar molecule, a range of solvents can be considered. Common solvents for recrystallizing phenolic compounds include ethanol, methanol, acetone, and mixtures of these with water.[2][3][4]
Protocol for Recrystallization of 2-(Oxazol-5-yl)phenol:
-
Solvent Selection: Begin by testing the solubility of a small amount of the crude 2-(Oxazol-5-yl)phenol in various solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene, and mixtures with water) to identify a suitable recrystallization solvent or solvent pair.
-
Dissolution: In a flask, add the crude 2-(Oxazol-5-yl)phenol and the chosen solvent. Heat the mixture with stirring until the solid completely dissolves. Add the minimum amount of hot solvent necessary to achieve complete dissolution.
-
Decoloration (Optional): If the solution is colored, and the pure compound is known to be colorless, a small amount of activated charcoal can be added to the hot solution to adsorb the colored impurities. Caution: Do not add charcoal to a boiling solution as it can cause bumping.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. The cooling can be continued in an ice bath to maximize the yield.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Column Chromatography
Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase while a mobile phase is passed through it.[5] For polar aromatic compounds like 2-(Oxazol-5-yl)phenol, silica gel is a commonly used stationary phase.
Causality Behind Experimental Choices:
The choice of the mobile phase (eluent) is crucial for achieving good separation. The polarity of the eluent is adjusted to control the rate at which the compounds move down the column. A less polar eluent will result in slower elution of polar compounds, while a more polar eluent will accelerate their movement. A common strategy is to start with a less polar solvent and gradually increase the polarity (gradient elution).
For 2-(Oxazol-5-yl)phenol, a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane is typically effective.
Protocol for Column Chromatography of 2-(Oxazol-5-yl)phenol:
-
Column Packing: Prepare a chromatography column with silica gel as the stationary phase, using a slurry packing method with the initial, least polar eluent.
-
Sample Loading: Dissolve the crude 2-(Oxazol-5-yl)phenol in a minimum amount of the eluent or a slightly more polar solvent. Adsorb the sample onto a small amount of silica gel (dry loading) or carefully load the concentrated solution directly onto the top of the column.
-
Elution: Begin eluting the column with a non-polar solvent system (e.g., 9:1 hexane:ethyl acetate). The progress of the separation can be monitored by collecting fractions and analyzing them by TLC.
-
Gradient Elution: Gradually increase the polarity of the eluent (e.g., by increasing the proportion of ethyl acetate) to elute the more polar compounds, including the desired 2-(Oxazol-5-yl)phenol.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 2-(Oxazol-5-yl)phenol.
Acid-Base Extraction
Acid-base extraction is a liquid-liquid extraction technique that utilizes the different solubilities of acidic, basic, and neutral compounds in aqueous and organic phases.[6] 2-(Oxazol-5-yl)phenol is an amphoteric compound, possessing both a weakly acidic phenolic hydroxyl group and a weakly basic oxazole nitrogen atom. This property can be exploited for its purification.
Causality Behind Experimental Choices:
The phenolic proton is acidic and will be deprotonated by a strong base (like NaOH) to form a water-soluble phenoxide salt. The oxazole nitrogen is weakly basic and can be protonated by a strong acid (like HCl) to form a water-soluble salt. By carefully controlling the pH of the aqueous phase, 2-(Oxazol-5-yl)phenol can be selectively moved between an organic phase and an aqueous phase, leaving neutral impurities in the organic layer.
Protocol for Acid-Base Extraction of 2-(Oxazol-5-yl)phenol:
-
Dissolution: Dissolve the crude product in an organic solvent immiscible with water, such as diethyl ether or ethyl acetate.
-
Washing with Weak Base (Optional): To remove any strongly acidic impurities, wash the organic solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The weakly acidic phenol will likely not react significantly with the weak base. Separate the layers.
-
Extraction with Strong Base: Extract the organic layer with an aqueous solution of a strong base, such as 1 M sodium hydroxide (NaOH). The 2-(Oxazol-5-yl)phenol will be deprotonated to its phenoxide salt and will move into the aqueous layer. Repeat the extraction to ensure complete transfer.
-
Separation of Layers: Separate the organic layer (which now contains neutral impurities) from the aqueous layer (which contains the sodium salt of the desired product).
-
Acidification and Precipitation: Cool the aqueous layer in an ice bath and slowly add a strong acid, such as concentrated HCl, until the solution is acidic (test with pH paper). The 2-(Oxazol-5-yl)phenol will precipitate out of the solution.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry.
Comparison of Purification Techniques
| Technique | Advantages | Disadvantages | Best For |
| Recrystallization | Simple, inexpensive, scalable, can yield very pure material. | Requires a suitable solvent, may result in product loss in the mother liquor. | Purifying large quantities of solid material with thermally stable properties. |
| Column Chromatography | Highly versatile, can separate complex mixtures, applicable to a wide range of compounds. | More time-consuming and requires more solvent than recrystallization, can be challenging to scale up. | Separating compounds with similar polarities and for obtaining very high purity on a smaller scale. |
| Acid-Base Extraction | Effective for separating acidic/basic compounds from neutral impurities, can be rapid. | Only applicable to compounds with acidic or basic functional groups, may not remove all impurities. | Removing neutral impurities from the crude product and as a preliminary purification step. |
Purity Assessment
After purification, it is essential to assess the purity of the 2-(Oxazol-5-yl)phenol. Several analytical techniques can be employed for this purpose.
Thin Layer Chromatography (TLC)
TLC is a quick and convenient method to qualitatively assess the purity of a sample. A pure compound should ideally show a single spot on the TLC plate.
Protocol for TLC Analysis:
-
Plate Preparation: On a silica gel TLC plate, draw a baseline with a pencil about 1 cm from the bottom.
-
Spotting: Dissolve a small amount of the purified compound in a suitable solvent (e.g., ethyl acetate) and spot it on the baseline. Also, spot the crude material and any relevant starting materials for comparison.
-
Development: Place the TLC plate in a developing chamber containing an appropriate mobile phase (e.g., a mixture of hexane and ethyl acetate). Allow the solvent front to move up the plate.
-
Visualization: After the plate is developed and dried, visualize the spots. Since oxazole-containing compounds are often UV active, they can be visualized under a UV lamp.[7] Staining with a suitable reagent, such as iodine vapor or potassium permanganate, can also be used.
-
Rf Value Calculation: Calculate the retention factor (Rf) for each spot. The Rf value is the ratio of the distance traveled by the spot to the distance traveled by the solvent front.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful analytical technique that provides quantitative information about the purity of a sample. A pure compound will show a single peak in the chromatogram.
Typical HPLC Conditions for Analysis of Aromatic Heterocycles:
-
Column: A reverse-phase C18 column is commonly used for the separation of aromatic nitrogen heterocycles.
-
Mobile Phase: A gradient elution with a mixture of water (often with a modifier like formic acid or trifluoroacetic acid) and an organic solvent such as acetonitrile or methanol.
-
Detection: UV detection is suitable for 2-(Oxazol-5-yl)phenol due to its aromatic nature. The detection wavelength should be set at the λmax of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are invaluable tools for confirming the structure of the purified compound and for detecting the presence of impurities. The NMR spectrum of a pure compound should show clean signals corresponding to the expected structure, with minimal or no peaks from impurities.
Melting Point Determination
The melting point of a pure crystalline solid is a sharp, well-defined temperature. Impurities tend to depress and broaden the melting range. Comparing the experimentally determined melting point with the literature value can provide a good indication of purity.
Visualizing the Purification Workflow
The following diagram illustrates a typical workflow for the purification and analysis of 2-(Oxazol-5-yl)phenol.
Caption: A generalized workflow for the purification and analysis of 2-(Oxazol-5-yl)phenol.
Decision-Making for Purification Method Selection
The choice of the primary purification technique depends on several factors. The following flowchart can guide the decision-making process.
Caption: A decision tree to guide the selection of a primary purification method.
Conclusion
The successful purification of 2-(Oxazol-5-yl)phenol is a critical step in its application in research and development. By understanding the nature of potential impurities and applying the appropriate purification techniques—recrystallization, column chromatography, or acid-base extraction—researchers can obtain this valuable compound in high purity. The protocols and guidelines presented in this application note provide a solid foundation for achieving this goal, ensuring the reliability and reproducibility of subsequent scientific investigations.
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Beilstein Journals. (n.d.). Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid. Retrieved from [Link]
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ResearchGate. (2020). Synthesis of 2-((2-(Benzo[d]oxazol-2-yl)-2H-imidazol-4-yl)amino)-phenols from 2-((5H-1,2,3-Dithiazol-5-ylidene)amino)phenols through Unprecedented Formation of Imidazole Ring from Two Methanimino Groups. Retrieved from [Link]
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HR Patel Institute of Pharmaceutical Education and Research. (n.d.). PRACTICAL LAB MANUAL. Retrieved from [Link]
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ResearchGate. (2023). What reagent to use for visualization of isoxazole on TLC? Retrieved from [Link]
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Chemistry For Everyone. (2025). How To Choose Mobile Phase For Column Chromatography? Retrieved from [Link]
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Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]
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ScienceDirect. (n.d.). Analysis of phenols in pharmaceuticals by liquid chromatography after pre-column labelling and on-line post-column photochemical. Retrieved from [Link]
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PubMed. (n.d.). Metal-Free Direct Construction of 2-(Oxazol-5-yl)phenols from N-Phenoxyamides and Alkynylbenziodoxolones via Sequential[2][2]-Rearrangement/Cyclization. Retrieved from [Link]
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HBCSE. (n.d.). Recrystallization. Retrieved from [Link]
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University of California, Irvine. (n.d.). Recrystallization-1.pdf. Retrieved from [Link]
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ResearchGate. (n.d.). HPLC Method for the Simultaneous Analysis of Fluoroquinolones and Oxazolidinones in Plasma. Retrieved from [Link]
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MDPI. (2019). Extraction of Acids and Bases from Aqueous Phase to a Pseudoprotic Ionic Liquid. Retrieved from [Link]
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ResearchGate. (2025). Absolute p K a Determinations for Substituted Phenols. Retrieved from [Link]
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EPFL. (n.d.). TLC Visualization Reagents. Retrieved from [Link]
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Corpus Publishers. (2023). Separation and Purification of Plant Extracts by Removal of Chlorophyll, Xanthophylls and Pigments using Mineral Adsorbents in Liquid Chromatography (CLS). Retrieved from [Link]
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WIT Press. (n.d.). Further studies on phenol removal from aqueous solutions by solvent extraction. Retrieved from [Link]
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University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from [Link]
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YouTube. (2011). Acid-base Properties of Heterocycles I. Retrieved from [Link]
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ACS Publications. (n.d.). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. Retrieved from [Link]
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MDPI. (2025). Synthesis and In Silico Studies of a Novel 1,4-Disubstituted-1,2,3-Triazole-1,3-Oxazole Hybrid System. Retrieved from [Link]
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Scribd. (n.d.). COD-2 PKA of Phenols Practical Manual and Worksheet. Retrieved from [Link]
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NIH. (n.d.). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. Retrieved from [Link]
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MedCrave online. (2018). RP- HPLC and TLC- densitometric methods for determination of oxfendazole in the presence of its alkali. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis, Spectral Characterization, Biological Screening and DNA Studies of 2-(5-Mercapto-1, 3, 4-Oxadiazol-2-yl) Phenol Transition Metal (II) Complexes. Retrieved from [Link]
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Probing Enzymatic Landscapes: Application Notes and Protocols for 2-(Oxazol-5-yl)phenol
Foreword: Unlocking the Potential of a Versatile Scaffold
The 2-(Oxazol-5-yl)phenol scaffold represents a privileged heterocyclic motif in modern medicinal chemistry and drug discovery. The unique electronic and structural characteristics of the oxazole ring, combined with the hydrogen-bonding capabilities of the phenolic group, make it a versatile building block for designing molecules that can interact with a wide array of biological targets.[1][2] Oxazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[3][4] This guide provides a comprehensive overview of the potential enzymatic reactions involving 2-(Oxazol-5-yl)phenol, offering detailed application notes and robust protocols for its investigation as both an enzyme inhibitor and a substrate. These methodologies are designed to be a valuable resource for researchers in academia and the pharmaceutical industry, providing the foundational knowledge and practical guidance necessary to explore the full potential of this intriguing molecule.
Section 1: 2-(Oxazol-5-yl)phenol as an Enzyme Inhibitor
The structural features of 2-(Oxazol-5-yl)phenol make it an attractive candidate for an enzyme inhibitor. The planar oxazole ring can participate in π-π stacking and hydrophobic interactions within an enzyme's active site, while the phenolic hydroxyl group can act as a hydrogen bond donor or acceptor.[2] Furthermore, the nitrogen atom in the oxazole ring can act as a hydrogen bond acceptor. This section outlines protocols for screening 2-(Oxazol-5-yl)phenol against several important classes of enzymes.
Application Note 1.1: Screening for Protein Kinase Inhibition
Protein kinases are a large family of enzymes that play a central role in cell signaling and are prominent targets in drug discovery, particularly in oncology.[5] Many kinase inhibitors feature heterocyclic scaffolds that occupy the ATP-binding site.
Rationale for Experimental Choices:
A widely used method to screen for kinase inhibitors is to measure the amount of ADP produced in the kinase reaction. The protocol below utilizes an ADP-quantification assay, which is a universal method applicable to any kinase, regardless of the substrate. The assay is based on the conversion of ADP to ATP, which is then used in a luciferase-catalyzed reaction to produce light. The luminescent signal is inversely proportional to the kinase activity.
Experimental Protocol 1.1: In Vitro Kinase Inhibition Assay
1. Reagent Preparation:
- Kinase Buffer: Prepare a suitable buffer for the kinase of interest (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
- ATP Solution: Prepare a stock solution of ATP in kinase buffer. The final concentration in the assay should be at or near the Km value for the specific kinase.
- Substrate Solution: Prepare a stock solution of the appropriate peptide or protein substrate in kinase buffer.
- 2-(Oxazol-5-yl)phenol Stock Solution: Prepare a 10 mM stock solution in 100% DMSO.
- Kinase Solution: Dilute the kinase to the desired concentration in kinase buffer.
- ADP Detection Reagent: Prepare according to the manufacturer's instructions (e.g., ADP-Glo™ Kinase Assay, Promega).
2. Assay Procedure (96-well plate format):
- Add 2.5 µL of 2-(Oxazol-5-yl)phenol solution at various concentrations (e.g., 0.1 µM to 100 µM) or DMSO (vehicle control) to the wells.
- Add 2.5 µL of substrate solution to each well.
- Add 5 µL of kinase solution to each well to initiate the reaction.
- Incubate the plate at 30°C for 60 minutes.
- Add 5 µL of ADP detection reagent to each well to stop the kinase reaction and deplete the remaining ATP.
- Incubate for 40 minutes at room temperature.
- Add 10 µL of a second detection reagent to convert ADP to ATP and initiate the luciferase reaction.
- Incubate for 30 minutes at room temperature.
- Measure luminescence using a plate reader.
3. Data Analysis:
- Calculate the percent inhibition for each concentration of 2-(Oxazol-5-yl)phenol.
- Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
| Parameter | Example Value | Rationale |
| Kinase Concentration | 1-10 nM | Should be in the linear range of the assay. |
| Substrate Concentration | 10-100 µM | Typically at or above the Km value. |
| ATP Concentration | 1-100 µM | Should be close to the Km for ATP to ensure sensitivity to competitive inhibitors. |
| Incubation Time | 60 minutes | Should be within the linear range of the reaction. |
Application Note 1.2: Evaluation as a Cyclooxygenase (COX) Inhibitor
Cyclooxygenase (COX) enzymes are key players in the inflammatory pathway, and their inhibition is the mechanism of action for nonsteroidal anti-inflammatory drugs (NSAIDs).[6] Some oxazole-containing compounds, like oxaprozin, are known COX inhibitors.[1]
Rationale for Experimental Choices:
This protocol employs a colorimetric assay that measures the peroxidase activity of COX. The assay relies on the oxidation of a chromogenic substrate by the peroxidase component of the COX enzyme, which is coupled to the reduction of prostaglandin G₂ (PGG₂) to PGH₂. An inhibitor of the cyclooxygenase activity will prevent the production of PGG₂, thus reducing the amount of substrate that is oxidized.
Experimental Protocol 1.2: COX Inhibition Assay
1. Reagent Preparation:
- Assay Buffer: 100 mM Tris-HCl, pH 8.0, containing 5 mM EDTA and 2 mM phenol.
- Heme Solution: Prepare a solution of heme in assay buffer.
- Arachidonic Acid Solution (Substrate): Prepare a stock solution in ethanol.
- Colorimetric Substrate Solution (e.g., TMPD): Prepare a fresh solution in assay buffer.
- COX Enzyme (ovine or human): Dilute in assay buffer.
- 2-(Oxazol-5-yl)phenol Stock Solution: 10 mM in DMSO.
2. Assay Procedure (96-well plate format):
- Add 10 µL of 2-(Oxazol-5-yl)phenol at various concentrations or DMSO to the wells.
- Add 150 µL of assay buffer and 10 µL of heme to each well.
- Add 10 µL of COX enzyme solution.
- Incubate for 5 minutes at 37°C.
- Add 10 µL of colorimetric substrate solution.
- Initiate the reaction by adding 10 µL of arachidonic acid solution.
- Measure the absorbance at 590 nm every minute for 5 minutes.
3. Data Analysis:
- Calculate the initial reaction rate (V₀) for each concentration.
- Determine the percent inhibition and calculate the IC₅₀ value as described in Protocol 1.1.
Section 2: 2-(Oxazol-5-yl)phenol as an Enzyme Substrate
The phenolic hydroxyl group of 2-(Oxazol-5-yl)phenol is a potential site for metabolic modification by phase I and phase II drug-metabolizing enzymes. This section provides protocols to investigate whether this compound can act as a substrate for key metabolic enzymes.
Application Note 2.1: Investigating Cytochrome P450-Mediated Metabolism
Cytochrome P450 (CYP) enzymes are a major family of phase I enzymes responsible for the oxidation of a vast number of xenobiotics.[7] The aromatic rings of 2-(Oxazol-5-yl)phenol are potential sites for hydroxylation by CYP enzymes.
Rationale for Experimental Choices:
This protocol utilizes human liver microsomes (HLMs) as a source of a wide range of CYP enzymes. The disappearance of the parent compound, 2-(Oxazol-5-yl)phenol, over time is monitored by LC-MS/MS. This approach provides a direct measure of the metabolic stability of the compound.
Experimental Protocol 2.1: In Vitro Metabolic Stability in Human Liver Microsomes
1. Reagent Preparation:
- Phosphate Buffer: 100 mM potassium phosphate, pH 7.4.
- Human Liver Microsomes (HLMs): Thaw on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer.
- NADPH Regenerating System: Prepare a solution containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer.
- 2-(Oxazol-5-yl)phenol Stock Solution: 10 mM in DMSO.
- Stopping Solution: Acetonitrile containing an internal standard (e.g., a structurally similar, stable compound).
2. Assay Procedure:
- Pre-warm a solution of HLMs and 2-(Oxazol-5-yl)phenol (final concentration 1 µM) in phosphate buffer at 37°C for 5 minutes.
- Initiate the reaction by adding the NADPH regenerating system.
- At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and add it to the stopping solution.
- Vortex and centrifuge to precipitate the proteins.
- Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
3. LC-MS/MS Analysis and Data Interpretation:
- Develop an LC-MS/MS method to quantify the peak area of 2-(Oxazol-5-yl)phenol and the internal standard.
- Calculate the percentage of the parent compound remaining at each time point.
- Plot the natural logarithm of the percentage remaining versus time. The slope of the linear portion of this plot gives the elimination rate constant (k).
- Calculate the in vitro half-life (t₁/₂) = 0.693 / k.
| Parameter | Example Value | Rationale |
| HLM Concentration | 0.5 mg/mL | A standard concentration for metabolic stability assays. |
| Substrate Concentration | 1 µM | Should be below the Km to ensure first-order kinetics. |
| NADPH Concentration | 1 mM | A saturating concentration to drive the reaction. |
Application Note 2.2: Assessing Glucuronidation by UGTs
UDP-glucuronosyltransferases (UGTs) are phase II enzymes that conjugate glucuronic acid to various functional groups, including phenols, to increase their water solubility and facilitate their excretion. The phenolic hydroxyl group of 2-(Oxazol-5-yl)phenol is a prime candidate for glucuronidation.
Rationale for Experimental Choices:
This protocol uses human liver microsomes, which also contain UGT enzymes, to assess the potential for glucuronidation. The formation of the glucuronide conjugate is monitored by LC-MS/MS. The cofactor for this reaction is UDP-glucuronic acid (UDPGA).
Experimental Protocol 2.2: In Vitro Glucuronidation Assay
1. Reagent Preparation:
- Tris-HCl Buffer: 50 mM, pH 7.4, containing 10 mM MgCl₂.
- Human Liver Microsomes (HLMs): Dilute to 1 mg/mL in Tris-HCl buffer.
- UDP-glucuronic acid (UDPGA) Solution: Prepare a stock solution in water.
- 2-(Oxazol-5-yl)phenol Stock Solution: 10 mM in DMSO.
- Stopping Solution: Acetonitrile with an internal standard.
2. Assay Procedure:
- Combine HLMs, 2-(Oxazol-5-yl)phenol (final concentration 10 µM), and Tris-HCl buffer. Pre-incubate at 37°C for 5 minutes.
- Initiate the reaction by adding UDPGA (final concentration 2 mM).
- Incubate for 60 minutes at 37°C.
- Stop the reaction by adding the stopping solution.
- Process the samples as described in Protocol 2.1.
3. LC-MS/MS Analysis:
- Develop an LC-MS/MS method to detect the parent compound and its potential glucuronide conjugate (M+176 Da).
- The appearance of a new peak with the expected mass shift indicates that 2-(Oxazol-5-yl)phenol is a substrate for UGTs.
Section 3: Analytical Methodologies
Accurate and robust analytical methods are crucial for the successful implementation of the protocols described above.
Application Note 3.1: HPLC Method for Quantification
High-performance liquid chromatography (HPLC) with UV detection is a standard method for quantifying small molecules.
HPLC Parameters for 2-(Oxazol-5-yl)phenol:
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 10-90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Application Note 3.2: Sample Preparation for LC-MS/MS Analysis of Metabolites
Proper sample preparation is essential to remove interfering matrix components and ensure sensitive and reliable LC-MS/MS analysis.[8][9][10]
Protocol 3.2.1: Protein Precipitation
-
To 50 µL of the in vitro reaction mixture, add 150 µL of cold acetonitrile containing the internal standard.[8]
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of mobile phase for LC-MS/MS analysis.
Protocol 3.2.2: Liquid-Liquid Extraction (LLE)
-
To 50 µL of the reaction mixture, add 50 µL of buffer (e.g., phosphate buffer, pH 7.4).
-
Add 200 µL of an immiscible organic solvent (e.g., ethyl acetate).[11]
-
Vortex for 5 minutes.
-
Centrifuge at 3,000 rpm for 5 minutes to separate the layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness.
-
Reconstitute as described above.
Protocol 3.2.3: Solid-Phase Extraction (SPE)
-
Condition a mixed-mode SPE cartridge with methanol followed by water.
-
Load the sample onto the cartridge.
-
Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.
-
Elute the analyte with a stronger organic solvent (e.g., methanol containing 2% formic acid).[12]
-
Evaporate the eluate and reconstitute for analysis.
Section 4: Visualizing Workflows and Pathways
Diagram 4.1: General Workflow for Enzyme Inhibition Screening
Caption: Workflow for in vitro enzyme inhibition screening.
Diagram 4.2: Plausible Metabolic Pathways of 2-(Oxazol-5-yl)phenol
Caption: Potential metabolic fate of 2-(Oxazol-5-yl)phenol.
References
-
Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. PubMed. Available at: [Link]
-
Linezolid Metabolism Is Catalyzed by Cytochrome P450 2J2, 4F2, and 1B1. PubMed. Available at: [Link]
-
Oxazole-Based Molecules: Recent Advances on Biological Activities. PubMed. Available at: [Link]
-
Naturally Occurring Oxazole-Containing Peptides. MDPI. Available at: [Link]
-
Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Publishing. Available at: [Link]
-
Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI. Available at: [Link]
-
Oxazole-Based Compounds As Anticancer Agents. ResearchGate. Available at: [Link]
-
A comprehensive review on biological activities of oxazole derivatives. PMC. Available at: [Link]
-
Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Taylor & Francis Online. Available at: [Link]
-
Solid Phase Microextraction and Related Techniques for Drugs in Biological Samples. NIH. Available at: [Link]
-
Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Agilent. Available at: [Link]
-
Liquid–liquid extraction solvent selection for comparing illegal drugs in whole blood and dried blood spot with LC–MS–MS. NIH. Available at: [Link]
-
Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. NIH. Available at: [Link]
-
Solid-Phase Extraction/Pre-Concentration Strategies for Drug Analysis. Encyclopedia.pub. Available at: [Link]
-
LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method. Chromatography Online. Available at: [Link]
-
Metabolite Extraction: Techniques & Methods. StudySmarter. Available at: [Link]
-
In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. IntechOpen. Available at: [Link]
-
Solid-Phase Extraction. Chemistry LibreTexts. Available at: [Link]
-
What is the best precipitation method for MS/MS proteomic analysis of extracellular proteins?. ResearchGate. Available at: [Link]
-
An Optimization of Liquid–Liquid Extraction of Urinary Volatile and Semi-Volatile Compounds and Its Application for Gas Chromatography-Mass Spectrometry and Proton Nuclear Magnetic Resonance Spectroscopy. MDPI. Available at: [Link]
-
Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. Chromatography Online. Available at: [Link]
-
Guidelines for LC – MS Samples A metabolite analysis can typically be carried out in two ways. Biologie. Available at: [Link]
-
Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting. PMC. Available at: [Link]
-
Extracting Comprehensive Drugs and Metabolites in Urine Using INTip Solid Phase Extraction. YouTube. Available at: [Link]
-
Protein Precipitation Method. Phenomenex. Available at: [Link]
-
Understanding and Improving Solid-Phase Extraction. LCGC International. Available at: [Link]
-
LC column and sample preparation considerations for LC-MS/MS drug analysis in clinical research. myadlm.org. Available at: [Link]
-
Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Phenomenex. Available at: [Link]
Sources
- 1. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Oxazole-Based Molecules: Recent Advances on Biological Activities [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benthamscience.com [benthamscience.com]
- 6. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. Liquid–liquid extraction solvent selection for comparing illegal drugs in whole blood and dried blood spot with LC–MS–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. mdpi.com [mdpi.com]
- 12. Solid Phase Microextraction and Related Techniques for Drugs in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
"high-throughput screening assays for 2-(Oxazol-5-yl)phenol derivatives"
From ESIPT-Based Photophysical Screening to Functional Bioassays
Executive Summary & Scientific Rationale
The 2-(oxazol-5-yl)phenol scaffold represents a unique class of "privileged structures" in drug discovery. Unlike standard small molecules, these derivatives possess a dual identity:
-
Bioactive Pharmacophores: They exhibit potent antimicrobial, antioxidant, and anticancer activities (specifically tubulin inhibition and JMJD3 histone demethylase inhibition).
-
ESIPT Fluorophores: They undergo Excited-State Intramolecular Proton Transfer (ESIPT) .[1][2][3][4][5] Upon photoexcitation, the phenolic proton tunnels to the oxazole nitrogen, generating a keto-tautomer species with a massive Stokes shift (>150 nm).
The Challenge: Standard HTS protocols often fail with these derivatives due to their planar, hydrophobic nature (causing aggregation) and their intrinsic fluorescence, which can interfere with standard readout technologies (e.g., FRET or FITC-based assays).
The Solution: This guide presents a specialized HTS workflow that turns these challenges into assets. We utilize the ESIPT phenomenon as a "self-reporting" sensor for target binding and employ luminescence-based functional assays to eliminate spectral crosstalk.
Mechanistic Foundation: The ESIPT Cycle[5]
Understanding the photophysics is critical for assay design. In a non-polar or hydrophobic environment (like a protein binding pocket), the ESIPT process is efficient, resulting in strong, red-shifted emission. In polar protic solvents (water), hydrogen bonding with the solvent can quench this process or shift the equilibrium.
Figure 1: The ESIPT photocycle. The large Stokes shift (absorption ~350nm, emission ~500-550nm) allows these compounds to be screened with minimal background interference.
Workflow Overview
We recommend a parallel track screening approach to filter "false positives" caused by aggregation.
Figure 2: Parallel HTS workflow ensuring that solubility artifacts do not confound bioactivity data.
Detailed Protocols
Module A: Solubility Profiling (The "Gatekeeper" Assay)
Rationale: 2-(Oxazol-5-yl)phenol derivatives are often highly planar and lipophilic. In aqueous HTS buffers, they may form colloidal aggregates that sequester proteins, leading to promiscuous inhibition (false positives).
Method: Laser Nephelometry. Instrument: BMG PHERAstar or equivalent with Nephelometry module.
-
Preparation: Dispense 245 µL of assay buffer (PBS, pH 7.4) into 96-well clear-bottom plates.
-
Dosing: Add 5 µL of compound (10 mM DMSO stock) to reach 200 µM final concentration. Include DMSO-only controls (0% aggregation) and a known precipitant (e.g., Fenofibrate) as positive control.
-
Incubation: Shake at 600 rpm for 90 minutes at RT.
-
Readout: Measure forward light scattering (laser diode).
-
Threshold: Compounds showing scattering >3x baseline are flagged as "Solubility Risks" and require lower concentration screening.
Module B: The "Self-Reporting" Binding Screen
Rationale: Instead of labeling a target protein with a fluorophore (which is expensive and alters kinetics), utilize the oxazole derivative's ESIPT sensitivity. Upon binding to a hydrophobic pocket (e.g., in Albumin, Amyloid fibrils, or JMJD3), the emission intensity often increases, and the wavelength blue-shifts compared to the aqueous form.
Target Example: BSA (Model) or Tau/Amyloid Fibrils.
| Parameter | Setting | Notes |
| Plate Format | 384-well Black, low-binding | Prevents non-specific sticking. |
| Excitation | 340 nm - 360 nm | Targets the Enol form absorption. |
| Emission | 450 nm (Enol) & 520 nm (Keto) | Ratiometric reading reduces pipetting error. |
| Protein Conc. | 1 - 5 µM | Optimization required per target. |
| Compound Conc. | 10 µM |
Protocol:
-
Dispense 20 µL of Target Protein in PBS into columns 1-22.
-
Dispense 20 µL of PBS (No Protein) into columns 23-24 (Background Check).
-
Acoustically transfer 50 nL of library compounds to all wells.
-
Incubate 30 mins at RT (protected from light).
-
Read: Measure Fluorescence Intensity at 520 nm.
-
Hit Definition: A signal increase >50% relative to the "No Protein" control indicates hydrophobic binding/shielding from water.
Module C: Functional Bioactivity (Luminescence)
Rationale: Since the library is fluorescent in the blue/green region, colorimetric assays (MTT) or green fluorescent reporters (GFP) are unsuitable due to spectral overlap. ATP-based Luminescence (e.g., CellTiter-Glo) is the gold standard here as it emits broad light (~560nm peak) and relies on a chemical reaction, distinct from the excitation requirements of the oxazoles.
Target: Cancer Cell Viability (e.g., HepG2 or HeLa).
-
Cell Seeding: Seed 1,000 cells/well in 384-well white opaque plates (50 µL volume). Incubate 24h.
-
Treatment: Add compounds (final 10 µM, 0.5% DMSO). Include Staurosporine (1 µM) as Positive Control (Kill) and DMSO as Negative Control.
-
Incubation: 48 hours at 37°C, 5% CO2.
-
Development: Equilibrate plate to RT (20 mins). Add 25 µL CellTiter-Glo reagent.
-
Lysis: Orbit shake 2 mins; incubate 10 mins (stabilize signal).
-
Readout: Integration time 0.5s per well (Luminescence mode).
Data Analysis & Validation
Z-Factor Calculation
For the functional assay, calculate the Z-factor to validate robustness before running the full library.
- : Standard deviation of Positive (Staurosporine) and Negative (DMSO) controls.
- : Mean of controls.
-
Requirement: A Z-factor > 0.5 is mandatory for HTS validation.
Triage Strategy (Hit Picking)
Compounds are selected as "True Hits" only if they meet all three criteria:
-
Solubility: Nephelometry signal < 3x baseline.
-
Binding: Fluorescence shift observed (Module B) OR Functional activity (Module C).
-
Purity: LC-MS confirmation of the specific oxazole peak (check for degradation products which are common in older libraries).
References
-
Padalkar, V. S., & Sekar, N. (2016). Excited-State Intramolecular Proton Transfer (ESIPT) Inspired Solid State Emitters. Journal of Photochemistry and Photobiology C: Photochemistry Reviews. Link
-
Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening. Link
-
Kruse, M., et al. (2015). Identification of the 2-Benzoxazol-2-yl-phenol Scaffold as New Hit for JMJD3 Inhibition. ACS Medicinal Chemistry Letters. Link
-
Sedgwick, A. C., et al. (2018). Excited-state intramolecular proton transfer (ESIPT) based fluorescence sensors and imaging agents. Chemical Society Reviews. Link
-
Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology. Link
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Modulating the ESIPT Mechanism and Luminescence Characteristics of Two Reversible Fluorescent Probes by Solvent Polarity: A Novel Perspective | MDPI [mdpi.com]
- 4. Bright ESIPT emission from 2,6-di(thiazol/oxazol/imidazol-2-yl)phenol derivatives in solution, aggregation and solid states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(Oxazol-5-yl)phenol
Case ID: OX-5-PH-SYNTH Status: Active Assigned Specialist: Senior Application Scientist Subject: Troubleshooting Low Yields, Regioselectivity, and Purification in 2-(Oxazol-5-yl)phenol Synthesis
Executive Summary
The synthesis of 2-(oxazol-5-yl)phenol is a critical workflow for researchers developing Excited-State Intramolecular Proton Transfer (ESIPT) fluorophores and bioactive heterocycles. While the Van Leusen Oxazole Synthesis is the industry-standard route for 5-substituted oxazoles, the presence of the ortho-hydroxyl group on the benzaldehyde precursor introduces significant electronic and steric challenges.
This guide addresses the three most common failure modes: phenoxide interference during cyclization , ring instability during deprotection , and spectral anomalies caused by keto-enol tautomerism .
Module 1: The "Phenoxide Trap" in Van Leusen Synthesis
Issue: Users report <10% yields or complete reaction failure when reacting salicylaldehyde (2-hydroxybenzaldehyde) directly with Tosylmethyl Isocyanide (TosMIC).
Root Cause Analysis:
The Van Leusen reaction relies on the deprotonation of TosMIC (
-
Base Consumption: The base (
) preferentially deprotonates the phenol, forming a phenoxide anion. -
Electronic Deactivation: The resulting phenoxide anion donates electron density into the aldehyde carbonyl via resonance, significantly reducing its electrophilicity. The TosMIC anion cannot effectively attack this deactivated carbonyl.
Corrective Protocol: The Protection Strategy Do not use free salicylaldehyde. You must mask the phenol as an ether (Methyl or Benzyl) prior to the Van Leusen step.
Optimized Workflow
-
Protection: Convert Salicylaldehyde
2-Methoxybenzaldehyde (or 2-Benzyloxybenzaldehyde). -
Cyclization: React Protected Aldehyde + TosMIC
2-(Oxazol-5-yl)anisole. -
Deprotection: Cleave ether
Target Phenol.
Visualization: The Phenoxide Trap Mechanism
Figure 1: Mechanistic failure mode when using unprotected salicylaldehyde. The formation of the phenoxide anion deactivates the carbonyl toward the TosMIC nucleophile.
Module 2: Deprotection & Ring Stability
Issue: High yield is achieved for the intermediate (anisole derivative), but the oxazole ring degrades during the demethylation step using
Technical Insight:
Oxazoles are weak bases. While generally stable, they can undergo hydrolytic ring opening under harsh acidic conditions or high thermal stress. The standard demethylation reagent, Boron Tribromide (
Comparative Protocol Table: Deprotection Strategies
| Method | Reagent | Conditions | Risk Level | Recommendation |
| Boron Tribromide | High | Use only if strictly temperature controlled. Quench slowly with | ||
| Pyridinium HCl | Pyridine | Melt ( | Critical | AVOID. High temps will decompose the oxazole. |
| Thiolate Nucleophiles | Reflux ( | Medium | Good alternative to Lewis acids, but smelly and requires workup. | |
| Hydrogenolysis | RT, MeOH | Low | GOLD STANDARD. Requires starting with Benzyl ether instead of Methyl. |
Recommended Protocol (Benzyl Route):
-
Precursor: Use 2-(Benzyloxy)benzaldehyde in the Van Leusen step.
-
Deprotection:
-
Dissolve 2-(oxazol-5-yl)benzyl ether in MeOH/EtOAc (1:1).
-
Add 10 mol% Pd/C.
-
Stir under
balloon (1 atm) for 4-12 hours. -
Filter through Celite.
-
Result: Quantitative yield, no ring degradation.
-
Module 3: Characterization Anomalies (ESIPT)
Issue: Users report "missing" phenol protons in
Explanation: 2-(Oxazol-5-yl)phenol is a classic ESIPT (Excited-State Intramolecular Proton Transfer) system.[1]
-
NMR: The phenolic proton forms a strong intramolecular hydrogen bond with the oxazole nitrogen. This shifts the -OH signal significantly downfield (
ppm) and broadens it, sometimes making it invisible in wet deuterated solvents. -
Fluorescence: The molecule absorbs in the UV (Enol form) but emits in the yellow/orange (Keto form) due to proton transfer in the excited state. This large Stokes shift is a property, not a defect.
Visualization: ESIPT Cycle & Tautomerism
Figure 2: The ESIPT cycle. The intramolecular hydrogen bond responsible for the spectral shift is also what makes the phenolic proton difficult to observe in NMR.
Frequently Asked Questions (FAQs)
Q1: Can I use the Robinson-Gabriel synthesis instead of Van Leusen?
A: Yes, but it is less efficient for this specific target. Robinson-Gabriel requires an
Q2: My Van Leusen reaction turns black and tarry. Why? A: This indicates polymerization of the TosMIC or the aldehyde.
-
Check 1: Is your TosMIC old? It decomposes to form isocyanides that polymerize. Recrystallize from EtOH if brown.
-
Check 2: Are you using a strong base?[2] Switch to
in MeOH. Avoid or for this substrate, as they are too aggressive for the aldehyde functionality.
Q3: How do I purify the final product? Silica gel columns are smearing. A: The product is a phenol and can interact with the acidic silanols on silica gel.
-
Fix: Add 1% Triethylamine to your eluent (Hexane/EtOAc) to neutralize the silica.
-
Alternative: Recrystallization from Ethanol/Water is often sufficient and yields higher purity crystals for optical measurements.
References
-
Van Leusen, A. M., et al. "Chemistry of sulfonylmethyl isocyanides. 13. A general one-step synthesis of oxazoles from aldehydes and tosylmethyl isocyanide." Tetrahedron Letters, vol. 13, no. 23, 1972, pp. 2369-2372.
-
Saha, S., et al. "Solving the Puzzle of Unusual Excited-State Proton Transfer in 2,5-Bis(6-methyl-2-benzoxazolyl)phenol." The Journal of Physical Chemistry A, vol. 120, no. 19, 2016. (Mechanistic insight into ESIPT in oxazole/phenol systems).
-
Ganesan, A., et al. "Solution-phase parallel oxazole synthesis with TosMIC." Tetrahedron Letters, vol. 40, no. 30, 1999, pp. 5637-5638.[3] (Modern adaptations of the Van Leusen protocol).
-
Marcantonio, K. M., et al. "Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation." Journal of Organic Chemistry, vol. 80, no. 21, 2015. (Detailed troubleshooting for deprotection).
Sources
"identification and removal of byproducts in 2-(Oxazol-5-yl)phenol synthesis"
Welcome to the technical support center for the synthesis of 2-(Oxazol-5-yl)phenol and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of this important synthetic transformation. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles and field-tested insights to help you anticipate, identify, and resolve challenges in your synthesis.
This document is structured as a dynamic troubleshooting resource. We will address common questions and critical experimental hurdles in a direct, question-and-answer format, supported by detailed protocols and visual workflows.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of byproducts I should anticipate in the synthesis of 2-(Oxazol-5-yl)phenol?
A1: The nature of the byproducts is intrinsically linked to the synthetic route employed. However, based on common methods like the cyclization of propargylic amides or tandem[1][1]-rearrangement/cyclization reactions, you can generally expect the following classes of impurities:
-
Unreacted Starting Materials: This is the most common source of contamination. Depending on your route, this could include unconsumed N-phenoxyamides, alkynylbenziodoxolones, or propargylic amide precursors.[2][3]
-
Incompletely Cyclized Intermediates: The formation of the oxazole ring is a critical step. Incomplete reactions can leave various acyclic or partially cyclized intermediates in your crude product. For instance, in gold-catalyzed cyclizations of propargylic amides, stable alkylidene intermediates can sometimes be isolated.[3]
-
Homocoupled Products: If your synthesis involves a Sonogashira-type coupling to introduce an alkyne, oxidative homocoupling of the terminal alkyne (Glaser coupling) is a classic and often unavoidable side reaction, leading to symmetric diynes.[4][5]
-
Positional Isomers: Depending on the directing groups and reaction conditions, you may form isomers where the oxazole moiety is attached at a different position on the phenol ring.
-
Products of Rearrangement: Certain reaction conditions can promote unexpected molecular rearrangements. For example, in the synthesis of some substituted oxazoles, an intramolecular rearrangement can compete with the desired reaction pathway.[6]
-
Solvent- and Reagent-Derived Impurities: High-boiling point solvents like DMF or DMSO can be difficult to remove.[1] Reagents like dicyclohexylcarbodiimide (DCC), if used for amide formation, can lead to dicyclohexylurea (DCU) byproduct, which often requires specific purification steps to remove.[7]
Q2: My initial reaction work-up is complete, but the crude product is a complex mixture on TLC. What is the most effective first-line purification strategy?
A2: Given that your target molecule, 2-(Oxazol-5-yl)phenol, possesses an acidic phenolic hydroxyl group, acid-base extraction is an exceptionally powerful and highly recommended initial purification step.[8] This technique exploits the change in solubility of your product upon salt formation to separate it from neutral or basic impurities.
The Principle:
-
Dissolve your crude product in an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic solution with an aqueous base, such as 1M sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃).
-
The acidic phenol will be deprotonated to form a water-soluble sodium phenoxide salt, which partitions into the aqueous layer.
-
Most neutral byproducts (e.g., unreacted starting materials without acidic protons, homocoupled products) and basic impurities will remain in the organic layer.
-
Separate the layers. The aqueous layer now contains your product in a purified, salt form.
-
Carefully re-acidify the aqueous layer with an acid like 1M HCl until the solution is acidic (test with pH paper). Your phenolic product will precipitate out or can be extracted back into a fresh organic solvent.
This single procedure can dramatically simplify your mixture, making subsequent chromatographic purification far more efficient.[9]
Troubleshooting Guide: Common Experimental Hurdles
Problem 1: A persistent, non-polar impurity is co-eluting with my product during column chromatography.
Root Cause Analysis: This often occurs when a byproduct has a very similar polarity to your desired compound. This could be a positional isomer or a structurally related impurity. Standard solvent systems like ethyl acetate/hexane may not provide sufficient resolution.
Troubleshooting Steps:
-
Modify the Mobile Phase:
-
Change Solvent System: Switch from an ethyl acetate/hexane system to a dichloromethane/methanol system. The different solvent interactions can alter the elution order.[1]
-
Introduce a Modifier: Add a small percentage (0.5-1%) of a polar modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the mobile phase. This can sharpen peaks and improve separation by suppressing tailing.
-
-
Consider an Alternative Stationary Phase: If silica gel is failing, consider using alumina (basic or neutral) or reverse-phase silica (C18) for your column chromatography.[10]
-
Attempt Recrystallization: This is an excellent orthogonal purification technique. The key is finding a suitable solvent or solvent pair where your product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurity remains in solution.[11]
-
Screening Solvents: Test solvents like toluene, ethanol/water, or ethyl acetate/heptane mixtures.
-
| Technique | Principle of Separation | Pros | Cons | Best For Removing |
| Acid-Base Extraction | Differential solubility of acidic/basic/neutral compounds | Fast, high capacity, inexpensive, removes large amounts of non-acidic impurities.[8] | Only applicable to compounds with acidic/basic handles; can cause emulsions. | Neutral byproducts, unreacted non-acidic starting materials. |
| Flash Chromatography | Differential adsorption to a solid stationary phase | High resolution, versatile, applicable to a wide range of compounds. | Can be time-consuming, requires significant solvent, potential for product loss on column. | Isomers, impurities with slightly different polarity. |
| Recrystallization | Differential solubility in a given solvent at varying temperatures | Can yield very high purity material, scalable, cost-effective.[1] | Finding the right solvent can be trial-and-error; can lead to low recovery if conditions are not optimal. | Impurities present in smaller quantities, final polishing step. |
Problem 2: My final product yield is significantly lower than expected after purification.
Root Cause Analysis: Product loss can occur at multiple stages. It is crucial to systematically evaluate each step of your purification workflow to identify the source of the loss.
Troubleshooting Steps:
-
Check Acid-Base Extraction Efficiency:
-
Did you perform multiple extractions with the aqueous base? A single extraction may be insufficient.
-
When re-acidifying, did you ensure the pH was low enough to fully protonate the phenoxide salt? Check with pH paper.
-
After re-acidification, did you perform multiple back-extractions with an organic solvent to recover all of your product?
-
-
Evaluate Column Chromatography:
-
Is your compound unstable on silica? Some phenols can streak or decompose on acidic silica gel. You can precondition the column by flushing with your eluent containing 1% triethylamine to neutralize the silica.
-
Are you using too strong of a solvent system, causing your product to elute too quickly with impurities?
-
Conversely, is your compound sticking irreversibly to the column? Try flushing the column with a much more polar solvent (e.g., 10% methanol in dichloromethane) after your run to see if more product is recovered.
-
-
Analyze Recrystallization Mother Liquor: After filtering your recrystallized product, concentrate the remaining solution (the mother liquor) and analyze it by TLC or NMR. Significant amounts of product may still be present. If so, a second recrystallization or running the mother liquor through a column may be warranted.
Visual Workflow for Purification
The following diagram outlines a systematic workflow for the purification of 2-(Oxazol-5-yl)phenol, incorporating decision points for troubleshooting.
Caption: General purification workflow for 2-(Oxazol-5-yl)phenol.
Detailed Experimental Protocols
Protocol 1: Acid-Base Extraction for Phenolic Impurity Removal
This protocol is designed for the initial cleanup of a crude reaction mixture assumed to be ~5g dissolved in an organic solvent.
-
Dissolution: Dissolve the crude product in ~100 mL of ethyl acetate (EtOAc) in a 500 mL separatory funnel.
-
First Basic Wash: Add 50 mL of 1M NaOH(aq) to the separatory funnel. Stopper the funnel, invert, and open the stopcock to vent pressure. Shake vigorously for 30-60 seconds, venting periodically.
-
Separation: Allow the layers to fully separate. Drain the lower aqueous layer into a clean flask labeled "Aqueous 1".
-
Repeat Extraction: Repeat steps 2 and 3 two more times with fresh 50 mL portions of 1M NaOH, collecting the aqueous layers in the same "Aqueous 1" flask. This ensures complete extraction of the phenolic product. The remaining organic layer, containing neutral impurities, can be set aside.
-
Acidification: Cool the combined aqueous extracts ("Aqueous 1") in an ice bath. Slowly add 6M HCl(aq) dropwise with stirring until the pH is ~1-2 (test with pH paper). The product may precipitate as a solid or oil.
-
Back-Extraction: Transfer the acidified mixture back to a clean separatory funnel. Add 75 mL of EtOAc and shake to extract the neutral phenolic product back into the organic layer.
-
Repeat Back-Extraction: Drain the aqueous layer and repeat the extraction with two more 50 mL portions of EtOAc. Combine all organic extracts.
-
Final Wash and Drying: Wash the combined organic layers with 50 mL of brine (saturated NaCl solution) to remove excess water. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified crude product.[1]
Protocol 2: Flash Column Chromatography
This protocol assumes the presence of impurities with similar polarity after an initial acid-base extraction.
-
TLC Analysis: Determine an appropriate solvent system using TLC. A good system will give your product an Rf value of ~0.25-0.35. Test various ratios of ethyl acetate/hexane or dichloromethane/methanol.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent system (as a slurry). Ensure there are no cracks or air bubbles.
-
Sample Loading: Adsorb your semi-purified product onto a small amount of silica gel ("dry loading"). To do this, dissolve the product in a minimal amount of a volatile solvent (like dichloromethane), add silica gel, and evaporate the solvent until a free-flowing powder is obtained. Carefully add this powder to the top of the packed column.
-
Elution: Begin eluting the column with your solvent system. Apply positive pressure (air or nitrogen) to achieve a steady flow rate.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution by TLC.
-
Combine and Concentrate: Combine the fractions that contain the pure product and concentrate them under reduced pressure to yield the final, purified 2-(Oxazol-5-yl)phenol.
References
-
Metal-Free Direct Construction of 2-(Oxazol-5-yl)phenols from N-Phenoxyamides and Alkynylbenziodoxolones via Sequential[1][1]-Rearrangement/Cyclization. (n.d.). PubMed. Retrieved January 30, 2026, from [Link]
-
Synthesis of 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles as potent antibacterial and antioxidant agents. (n.d.). PubMed Central. Retrieved January 30, 2026, from [Link]
- US6333414B1 - Process for the synthesis of trisubstituted oxazoles. (n.d.). Google Patents.
- US6489519B1 - Process for removal of impurities from phenol by means of at least one acid catalyst. (n.d.). Google Patents.
-
Identification of the 2-Benzoxazol-2-yl-phenol Scaffold as New Hit for JMJD3 Inhibition. (n.d.). NIH. Retrieved January 30, 2026, from [Link]
-
Oxyselenocyclization of 2-Allylphenols for the Synthesis of 2,3-Dihydrobenzofuran Selenides. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]
- AR120598A1 - PROCESS FOR THE SYNTHESIS OF A 2-(5-ISOXAZOLIL). (n.d.). Google Patents.
-
Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole. (n.d.). Slideshare. Retrieved January 30, 2026, from [Link]
-
Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid. (n.d.). Beilstein Journals. Retrieved January 30, 2026, from [Link]
-
Synthesis and antioxidative activity of 2-substituted phenyl-5-(3'-indolyl)-oxazole derivatives. (n.d.). PubMed. Retrieved January 30, 2026, from [Link]
-
(PDF) Synthesis of 2-((2-(Benzo[d]oxazol-2-yl)-2H-imidazol-4-yl)amino). (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]
-
Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. (2020, March 31). PMC. Retrieved January 30, 2026, from [Link]
-
Design, synthesis, characterization and bioassay of novel amide derivatives of 2-(benzo[d]thiazol-2-yl)phenol | Abstract. (n.d.). Der Pharma Chemica. Retrieved January 30, 2026, from [Link]
-
Synthetic approaches for oxazole derivatives: A review. (2021, October 17). ResearchGate. Retrieved January 30, 2026, from [Link]
-
Extraction and characterization of phenolic compounds and their potential antioxidant activities. (n.d.). PMC - PubMed Central. Retrieved January 30, 2026, from [Link]
-
Cyclization of propargylic amides: mild access to oxazole derivatives. (n.d.). PubMed. Retrieved January 30, 2026, from [Link]
-
Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 30, 2026, from [Link]
-
(PDF) Recent Advances in Sonogashira Reactions. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]
-
Exploring The Synthesis And Characterization Of Novel Oxazole Derivatives And Its Biological Activity. (n.d.). Retrieved January 30, 2026, from [Link]
-
4.8: Acid-Base Extraction. (n.d.). Chemistry LibreTexts. Retrieved January 30, 2026, from [Link]
-
Can I use acid - base extraction for fractional of phenols and flavonoids from plant extract? (2015, February 3). Retrieved January 30, 2026, from [Link]
-
Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]
-
Sonogashira Coupling. (2024, August 5). Chemistry LibreTexts. Retrieved January 30, 2026, from [Link]
-
Synthesis of Isoxazoles via One-Pot Oxidation/Cyclization Sequence from Propargylamines. (n.d.). Retrieved January 30, 2026, from [Link]
-
Extraction techniques for the determination of phenolic compounds in food. (n.d.). SciSpace. Retrieved January 30, 2026, from [Link]
- US2370554A - Process for the production of 2,3,5-trimethyl phenol. (n.d.). Google Patents.
-
Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate. (n.d.). MDPI. Retrieved January 30, 2026, from [Link]
-
Base-Mediated Synthesis of Imidazole-Fused 1,4-Benzoxazepines via 7-exo-dig Cyclizations: Propargyl Group Transformation. (n.d.). PubMed Central. Retrieved January 30, 2026, from [Link]
-
Sonogashira cross-coupling reaction. (2020, February 13). YouTube. Retrieved January 30, 2026, from [Link]
-
SYNTHESIS AND CHARACTERIZATION OF SOME NOVEL AZODERIVATIVES. (n.d.). Farmacia Journal. Retrieved January 30, 2026, from [Link]
-
Acyl Sonogashira Cross-Coupling: State of the Art and Application to the Synthesis of Heterocyclic Compounds. (n.d.). MDPI. Retrieved January 30, 2026, from [Link]
-
Development of a diversity-oriented approach to oxazole-5-amide libraries. (2009, May 15). PubMed. Retrieved January 30, 2026, from [Link]
Sources
- 1. US6333414B1 - Process for the synthesis of trisubstituted oxazoles - Google Patents [patents.google.com]
- 2. Metal-Free Direct Construction of 2-(Oxazol-5-yl)phenols from N-Phenoxyamides and Alkynylbenziodoxolones via Sequential [3,3]-Rearrangement/Cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cyclization of propargylic amides: mild access to oxazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Development of a diversity-oriented approach to oxazole-5-amide libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and antioxidative activity of 2-substituted phenyl-5-(3'-indolyl)-oxazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. Identification of the 2-Benzoxazol-2-yl-phenol Scaffold as New Hit for JMJD3 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. farmaciajournal.com [farmaciajournal.com]
"addressing stability issues of 2-(Oxazol-5-yl)phenol in solution"
Welcome to the Technical Support Center for 2-(Oxazol-5-yl)phenol. As Senior Application Scientists, we understand the critical importance of compound stability in ensuring the reproducibility and success of your research. This guide is designed to provide you, our fellow researchers and drug development professionals, with in-depth troubleshooting advice and practical protocols to address the stability challenges associated with 2-(Oxazol-5-yl)phenol in solution.
The unique structure of 2-(Oxazol-5-yl)phenol, combining a phenolic ring with an oxazole moiety, presents a distinct stability profile. The electron-rich phenol group is susceptible to oxidation, while the heterocyclic oxazole ring can be sensitive to hydrolysis.[1][2][3] Understanding these liabilities is the first step toward mitigating them.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the handling and storage of 2-(Oxazol-5-yl)phenol solutions.
Q1: My solution of 2-(Oxazol-5-yl)phenol has turned pink/brown. What is happening and is it still usable?
A1: This is the most frequently reported issue and is typically indicative of oxidative degradation of the phenol moiety.
-
Causality: The phenolic hydroxyl group is susceptible to oxidation, which can be initiated by atmospheric oxygen, trace metal ions, or light exposure. This process often leads to the formation of quinone-type structures, which are highly colored.[3] The rate of this degradation is significantly accelerated under neutral to alkaline pH conditions, as the corresponding phenoxide ion is more easily oxidized than the protonated phenol.
-
Troubleshooting Steps:
-
pH Control: Ensure your solvent or buffer system is acidic, ideally in the pH 3-5 range. Phenolic compounds are generally more stable under acidic conditions.[2]
-
Inert Atmosphere: For long-term storage or sensitive experiments, prepare solutions using solvents that have been de-gassed (e.g., by sparging with argon or nitrogen). Store the solution under an inert atmosphere.
-
Light Protection: Store solutions in amber vials or protect them from light by wrapping the container in aluminum foil.[4]
-
-
Usability: The appearance of color signifies that a portion of your compound has degraded. For quantitative studies or applications requiring high purity, the solution should be discarded and a fresh one prepared under optimized conditions. For qualitative screening, its use may be acceptable, but be aware that the actual concentration of the parent compound is lower than intended and degradation products are present.
Q2: I'm observing a loss of compound concentration over time in my aqueous buffer, even when stored in the dark and cold. What degradation pathway should I suspect?
A2: When oxidation is minimized, the next likely cause of degradation is the hydrolysis of the oxazole ring.
-
Causality: The oxazole ring can undergo either acid- or base-catalyzed hydrolysis, which leads to cleavage of the ring to form an alpha-acylamino ketone or related structures.[1] While oxazoles are generally more resistant to acid than some other heterocycles, they can be decomposed by strong acids or bases, especially at elevated temperatures.[1][5]
-
Troubleshooting Steps:
-
pH Optimization: While acidic conditions prevent phenol oxidation, an extremely low pH (<2) might accelerate oxazole hydrolysis. Conduct a pH stability profile (see Protocol 1) to determine the optimal pH range for your specific experimental conditions. A moderately acidic pH (e.g., 4-5) is often a good compromise.
-
Temperature Control: Perform experiments and store solutions at the lowest practical temperature to reduce the rate of all chemical degradation.[2] Storing stock solutions at -20°C or -80°C is recommended.
-
Solvent Choice: If your experimental design allows, consider using a non-aqueous solvent like DMSO or ethanol for your stock solution, which will prevent hydrolysis. Prepare aqueous dilutions immediately before use.
-
Q3: What are the best practices for preparing and storing a stock solution of 2-(Oxazol-5-yl)phenol?
A3: Proper preparation and storage are critical for maximizing the shelf-life of your compound.
-
Causality: The goal is to minimize exposure to all potential stressors: oxygen, light, extreme pH, and reactive contaminants.
-
Recommended Protocol:
-
Solvent Selection: Use a high-purity, anhydrous aprotic solvent such as DMSO or DMA for the primary stock solution. These solvents are less reactive and solubilize the compound well.
-
Inert Handling: If possible, weigh the compound and prepare the solution in a glove box under an inert atmosphere (N₂ or Ar).
-
Storage Conditions: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Repeated cycling can introduce moisture and oxygen.
-
Container: Use amber glass vials with PTFE-lined caps to prevent light exposure and leaching of contaminants.
-
| Parameter | Recommendation | Rationale |
| Primary Stock Solvent | Anhydrous DMSO, DMA, or Ethanol | Minimizes hydrolytic degradation. |
| Storage pH (Aqueous) | pH 3-5 | Prevents phenoxide-mediated oxidation while minimizing acid-catalyzed hydrolysis.[2] |
| Temperature | ≤ -20°C (Stock), 2-8°C (Working) | Reduces rates of all degradation pathways.[4] |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents oxidation. |
| Light Exposure | Protect from light (Amber vials) | Prevents photolytic degradation.[1][4] |
Visualizing Degradation & Experimental Workflow
Understanding the potential degradation pathways and the workflow for investigating them is crucial for effective troubleshooting.
Caption: Workflow for a forced degradation stability study.
Experimental Protocols
These protocols provide a validated framework for assessing the stability of your compound.
Protocol 1: Forced Degradation Study
A forced degradation or stress testing study is essential for identifying likely degradation products and establishing the intrinsic stability of the molecule. [6][7][8]
-
Objective: To rapidly identify potential degradation pathways and products under harsh conditions.
-
Methodology:
-
Stock Solution: Prepare a 1 mg/mL solution of 2-(Oxazol-5-yl)phenol in a 50:50 acetonitrile:water mixture.
-
Stress Conditions: Dispense aliquots of the stock solution and subject them to the conditions below. Include a control sample stored at 5°C in the dark.
-
Acid Hydrolysis: Add 1N HCl to a final concentration of 0.1N. Incubate at 60°C.
-
Base Hydrolysis: Add 1N NaOH to a final concentration of 0.1N. Incubate at room temperature.
-
Oxidation: Add 3% hydrogen peroxide. Keep at room temperature, protected from light. [9] * Thermal: Incubate the stock solution at 60°C in the dark.
-
Photolytic: Expose the stock solution to a photostability chamber (ICH Q1B option) or direct sunlight.
-
-
Time Points: Sample at T=0, 2, 8, 24, and 48 hours.
-
Sample Preparation: Before analysis, neutralize the acid and base samples with an equimolar amount of base/acid.
-
Analysis: Analyze all samples by the HPLC method described in Protocol 2. Aim for 5-20% degradation of the active substance to ensure that the stability-indicating properties of the method can be demonstrated.
-
Protocol 2: Stability-Indicating HPLC-UV Method
This method is designed to separate the parent compound from its potential degradation products.
-
Objective: To quantify the concentration of 2-(Oxazol-5-yl)phenol and detect the formation of degradation products over time.
-
Instrumentation & Conditions:
| Parameter | Value |
| HPLC System | Standard HPLC with UV/DAD Detector |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 10% B, ramp to 90% B over 15 min, hold 2 min, return to 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| UV Detection | 254 nm (or optimal wavelength for parent) |
| Run Time | ~20 minutes |
-
System Validation: A stability-indicating method is validated when it can resolve the parent peak from all degradation product peaks, as demonstrated in the forced degradation study. Peak purity analysis using a Diode Array Detector (DAD) is essential to confirm that the parent peak is not co-eluting with any degradants.
By implementing these troubleshooting strategies and analytical protocols, you will be well-equipped to manage the stability of 2-(Oxazol-5-yl)phenol, ensuring the integrity and quality of your experimental data.
References
-
Chacko, A. N., & Lin, T. (2019). Degradation of Phenol via Meta Cleavage Pathway by Pseudomonas fluorescens PU1. BioMed Research International, 2019, 5890483. [Link]
-
Jonkienė, I., et al. (2023). The Stability of Phenolic Compounds in Fruit, Berry, and Vegetable Purees Based on Accelerated Shelf-Life Testing Methodology. Foods, 12(9), 1787. [Link]
-
Ganjali, M. R., et al. (2016). Investigation of the Stability of Oxadiasole and Their Analogs Using Quantum Mechanics Computation. Open Journal of Physical Chemistry, 6, 61-71. [Link]
-
Tan, J. B. L., et al. (2018). Impact of Storage Conditions on the Stability of Predominant Phenolic Constituents and Antioxidant Activity of Dried Piper betle Extracts. Molecules, 23(2), 464. [Link]
-
Rani, P. S., et al. (2020). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 13(3), 221-227. [Link]
-
Sabatino, M., et al. (2018). Identification of the 2-Benzoxazol-2-yl-phenol Scaffold as New Hit for JMJD3 Inhibition. ACS Medicinal Chemistry Letters, 9(11), 1143–1148. [Link]
-
Rojas, R., et al. (2023). Stability of Phenolic Compounds, Antioxidant Activity and Color Parameters in Colored-Flesh Potato Chips. Foods, 12(16), 3056. [Link]
-
Joshi, S., et al. (2022). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Journal of Drug Delivery and Therapeutics, 12(5), 231-242. [Link]
-
Oputu, O. U., et al. (2019). Degradation Pathway of Ozone Oxidation of Phenols and Chlorophenols as Followed by LC-MS-TOF. Ozone: Science & Engineering, 42(4), 329-343. [Link]
-
PubChem. (n.d.). 2-(Oxazol-5-yl)phenol. National Center for Biotechnology Information. Retrieved January 27, 2024, from [Link]
-
Alsante, K. M., et al. (2011). Development of forced degradation and stability indicating studies of drugs—A review. Pharmaceutical Reviews, 5(1), 1. [Link]
-
Teyssier, A., & Moody, C. J. (2021). On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. Tetrahedron Letters, 75, 153181. [Link]
-
National Center for Biotechnology Information. (2005). Analytical Methods. In Toxicological Profile for Phenol. Agency for Toxic Substances and Disease Registry (US). [Link]
-
PubChem. (n.d.). Phenol. National Center for Biotechnology Information. Retrieved January 27, 2024, from [Link]
-
Bhaskar, R. D., et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery & Therapeutics, 10(2-s), 149-155. [Link]
-
Shinde, P., et al. (2019). Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 12(10), 5101-5108. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The Stability of Phenolic Compounds in Fruit, Berry, and Vegetable Purees Based on Accelerated Shelf-Life Testing Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phenol | C6H5OH | CID 996 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Impact of Storage Conditions on the Stability of Predominant Phenolic Constituents and Antioxidant Activity of Dried Piper betle Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ajrconline.org [ajrconline.org]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rjptonline.org [rjptonline.org]
- 9. scispace.com [scispace.com]
Technical Support Center: A Guide to Overcoming Challenges in the Scale-Up of 2-(Oxazol-5-yl)phenol Production
Welcome to the technical support center for the synthesis and scale-up of 2-(Oxazol-5-yl)phenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the transition from bench-scale synthesis to larger-scale production of this valuable heterocyclic intermediate. Our goal is to provide you with practical, field-proven insights and troubleshooting strategies to ensure a robust, efficient, and scalable process.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions that arise during the scale-up of 2-(Oxazol-5-yl)phenol synthesis.
Q1: What are the most critical parameters to control during the scale-up of the oxazole ring formation step?
A1: The formation of the oxazole ring is the core of the synthesis and is highly sensitive to several parameters that become more critical upon scale-up. The most crucial factors to control are:
-
Temperature: Exothermic events can be more pronounced in larger reactors. Precise temperature control is essential to prevent side reactions and ensure consistent product quality. A thorough thermal safety assessment (e.g., using Differential Scanning Calorimetry - DSC) is recommended before proceeding to a large scale.
-
Reagent Addition Rate: Slow and controlled addition of reagents, particularly strong bases or reactive electrophiles, is vital to maintain temperature and minimize the formation of impurities.
-
Mixing Efficiency: Inadequate mixing can lead to localized "hot spots" or concentration gradients, resulting in inconsistent reaction progress and a broader impurity profile. The choice of impeller and stirring speed should be carefully considered based on the reactor geometry and reaction mixture viscosity.[1]
-
Moisture and Air Sensitivity: Many organic reactions, including some oxazole syntheses, are sensitive to moisture and oxygen.[1] Ensuring an inert atmosphere (e.g., nitrogen or argon blanket) and using anhydrous solvents and reagents are critical for reproducibility and high yields, especially in large-volume reactors where surface area exposure can be greater during charging.
Q2: I am observing a significant increase in impurities when moving from a 1L to a 20L reactor. What are the likely causes and how can I mitigate this?
A2: An increase in impurities during scale-up is a common challenge. The primary culprits are often related to mass and heat transfer limitations. Here’s a systematic approach to troubleshooting:
-
Impurity Profiling: First, identify the major impurities using techniques like LC-MS or GC-MS.[2][3] Understanding the structure of the impurities will provide clues about the side reactions occurring. Common impurities could be starting materials, partially reacted intermediates, or products of side reactions like dimerization or decomposition.
-
Heat Transfer Limitations: As the reactor size increases, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. This can lead to localized overheating, even if the jacket temperature is controlled, promoting side reactions. Consider improving heat transfer by using a reactor with a better design or adjusting the agitation.
-
Mixing Issues: In a larger vessel, achieving homogeneous mixing is more challenging.[1] This can lead to areas of high reactant concentration, which can favor impurity formation. Re-evaluate your mixing parameters (impeller type, speed, baffle design) for the larger scale.
-
Extended Reaction Times: Sometimes, reactions are run for longer times at a larger scale to ensure complete conversion. However, this can also lead to the degradation of the desired product.[1] Monitor the reaction progress closely by in-process controls (IPCs) like TLC, HPLC, or UPLC to determine the optimal reaction endpoint.
Q3: My product yield has dropped significantly after scaling up. What should I investigate?
A3: A drop in yield is a multifaceted problem. Here is a troubleshooting workflow to diagnose the root cause:
Caption: Troubleshooting workflow for low yield on scale-up.
-
Reagent and Solvent Purity: Ensure that the quality of your starting materials and solvents is consistent with the smaller scale. Impurities in reagents can act as catalysts for side reactions or inhibitors.
-
Reaction Conditions: As discussed in Q1 and Q2, suboptimal reaction conditions are a primary cause of low yields. Re-optimize temperature, addition rates, and mixing for the larger scale.
-
Work-up and Isolation Losses: Losses during extraction, washing, and crystallization can be more significant at a larger scale. Ensure efficient phase separation and minimize mechanical losses. Re-evaluate your crystallization solvent and procedure to maximize recovery.
-
Product Stability: The product might be degrading during a lengthy work-up or isolation process.[1] Consider if your product is sensitive to pH, temperature, or air exposure during these steps.
Section 2: Troubleshooting Guide - Specific Issues
This section provides a question-and-answer format to address specific experimental issues you might encounter.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Incomplete Reaction/Stalled Conversion | - Insufficient reagent stoichiometry.- Poor mixing leading to unreacted pockets.- Deactivation of catalyst (if applicable).- Presence of inhibiting impurities in starting materials. | - Verify the molar equivalents of all reagents.- Increase agitation speed or improve impeller design.- Test catalyst activity on a small scale.- Purify starting materials or source from a different supplier. |
| Formation of a Tar-like Substance | - Reaction temperature too high, leading to decomposition.- Highly concentrated reaction mixture.- Uncontrolled exotherm. | - Lower the reaction temperature and monitor closely.- Dilute the reaction mixture with a suitable solvent.- Ensure slow, controlled addition of reagents to manage exotherms. |
| Difficulty in Product Crystallization | - Presence of impurities that inhibit crystal growth.- Incorrect solvent or solvent mixture.- Supersaturation not achieved or lost too quickly. | - Purify the crude product before crystallization (e.g., column chromatography on a small scale to identify optimal conditions).- Screen for different crystallization solvents or solvent/anti-solvent systems.- Control the cooling rate and consider seeding with a small amount of pure product. |
| Product is an Oil Instead of a Solid | - Residual solvent trapped in the product.- Presence of low-melting impurities.- Product may be polymorphic. | - Dry the product under high vacuum for an extended period.- Purify the oil via chromatography to remove impurities.- Attempt to induce crystallization by scratching the flask or trying different solvents. |
Section 3: Experimental Protocols
Here are detailed, step-by-step methodologies for key experiments in the synthesis of 2-(Oxazol-5-yl)phenol, adapted for scale-up considerations.
Protocol 1: Metal-Free Synthesis of 2-(Oxazol-5-yl)phenol Derivatives
This protocol is based on a tandem[4][4]-rearrangement/cyclization reaction and is attractive for its mild, metal-free conditions.[5]
Reaction Scheme:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. rroij.com [rroij.com]
- 3. ajrconline.org [ajrconline.org]
- 4. Simple synthesis of 2-(phenylsulphinyl)benzo[d]oxazole derivatives via a silver-catalysed tandem condensation reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metal-Free Direct Construction of 2-(Oxazol-5-yl)phenols from N-Phenoxyamides and Alkynylbenziodoxolones via Sequential [3,3]-Rearrangement/Cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
"troubleshooting poor reproducibility in assays with 2-(Oxazol-5-yl)phenol"
Executive Summary: The ESIPT Factor
Welcome to the technical support center. If you are experiencing poor reproducibility with 2-(Oxazol-5-yl)phenol , you are likely battling the physics of Excited-State Intramolecular Proton Transfer (ESIPT) .
This molecule is not a standard fluorophore. Its utility relies on a fragile intramolecular hydrogen bond between the phenolic hydroxyl (-OH) and the oxazole nitrogen (=N-). Upon excitation, a proton transfers from the oxygen to the nitrogen, creating a "Keto" tautomer with a large Stokes shift (green/red emission).
The Core Problem: Anything that disrupts this hydrogen bond—pH shifts, trace metals, or polar protic solvents—will force the molecule back into its "Enol" state (blue emission) or quench it entirely. Your "reproducibility" issue is often a shift in the Enol/Keto equilibrium.
Troubleshooting Guide (Q&A)
Category A: Signal Instability & Wavelength Shifts
Q: Why does my fluorescence emission peak shift between batches or buffer preparations?
A: You are observing Solvatochromic Interference affecting the Enol-Keto equilibrium. In non-polar solvents, the intramolecular H-bond is stable, favoring the Keto emission (longer wavelength). In polar protic solvents (like water or methanol), solvent molecules compete for hydrogen bonding. If the solvent H-bonds with the probe, it blocks ESIPT, resulting in Enol emission (shorter wavelength, ~350-400 nm) rather than the expected Keto emission (~450-500+ nm).
-
Diagnostic: Check your emission spectrum. Are you seeing a new peak in the blue region?
-
Correction:
-
Standardize DMSO content: Ensure the final percentage of organic co-solvent (DMSO/EtOH) is identical across all wells (e.g., exactly 1% or 5%). Even a 0.5% difference can shift the Enol/Keto ratio.
-
Ratiometric Analysis: Do not rely on single-wavelength intensity. Calculate the ratio of Keto intensity (
) to Enol intensity ( ). This internal reference cancels out concentration errors.
-
Category B: Sudden Signal Quenching
Q: My assay worked yesterday, but today the signal is significantly lower. The compound concentration is correct.
A: Trace metal contamination is likely chelating the oxazole-phenol pocket. 2-(Oxazol-5-yl)phenol is a bidentate ligand. It effectively chelates transition metals (Zn²⁺, Cu²⁺, Ga³⁺). Metal binding displaces the phenolic proton, physically preventing ESIPT and often quenching fluorescence via Paramagnetic Quenching or Charge Transfer.
-
The Culprits:
-
Phosphate buffers (often contain trace polyvalent cations).
-
Glassware washed with metal-containing detergents.
-
Water source (ensure 18.2 MΩ·cm resistivity).
-
-
Protocol Fix:
-
Add EDTA: Supplement your buffer with 1 mM EDTA or EGTA to sequester trace metals.
-
Switch Buffers: Move from Phosphate (PBS) to Good's Buffers (HEPES or MOPS), which have lower metal affinity.
-
Category C: pH Sensitivity
Q: The signal disappears when I adjust the pH above 8.0.
A: You have deprotonated the phenol (pKa ≈ 9-10). ESIPT requires the proton to be on the oxygen. If the pH approaches the pKa of the phenol, you form the phenolate anion . The anion cannot transfer a proton; it becomes a charge-transfer species with completely different optical properties (usually blue-shifted and weaker in this scaffold).
-
Strict Limit: Maintain assay pH between 5.0 and 7.4.
-
Buffer Capacity: Use high-capacity buffers (50 mM HEPES) to prevent local pH changes upon compound addition.
Visualizing the Mechanism & Failure Modes
The following diagram illustrates the critical ESIPT mechanism and how environmental factors (pH, Metals, Solvents) disrupt it, causing your data variability.
Caption: Figure 1. The ESIPT cycle vs. common failure modes. The green path represents the desired signal. Red and yellow paths indicate where pH, metals, and solvents disrupt the cycle, causing poor reproducibility.
Optimized Experimental Protocols
Protocol 1: Stock Preparation (Solubility Management)
Rationale: This compound is hydrophobic. Direct addition to aqueous buffer causes micro-precipitation (high CV%).
-
Primary Stock: Dissolve solid 2-(Oxazol-5-yl)phenol in anhydrous DMSO to 10 mM.
-
Validation: Vortex for 60s. Sonicate for 5 mins to ensure no micro-crystals remain.
-
-
Intermediate Stock: Dilute 10 mM stock 1:10 into Ethanol or DMSO (not water) to create a 1 mM working stock.
-
Final Addition: Add the 1 mM stock to the assay buffer under rapid stirring.
-
Limit: Keep final DMSO concentration < 1% if possible, but ensure it is constant.
-
Protocol 2: Self-Validating Assay Setup
Rationale: Use ratiometric checks to confirm the state of the molecule.
| Step | Action | Technical Note |
| 1 | Buffer Prep | Use 50 mM HEPES, pH 7.2, 1 mM EDTA . Filter (0.22 µm). |
| 2 | Spectral Scan | Do not just read one wavelength. Scan Emission 350 nm – 600 nm (Ex: ~330 nm). |
| 3 | QC Check | Pass: Dominant peak >450 nm (Keto). Fail: Dominant peak <400 nm (Enol) or low intensity. |
| 4 | Data Norm. | If dual peaks exist, calculate Ratio = |
Data Reference: Solvent & pH Effects
Use this table to benchmark your observations. If your data matches the "Interference" columns, apply the fixes immediately.
| Parameter | Condition | Observed Emission ( | Quantum Yield ( | Troubleshooting Action |
| Ideal State | Non-polar (Toluene/DCM) | ~490-520 nm (Keto) | High | None. Reference standard. |
| Polar Solvent | Methanol/Ethanol | Dual: ~370 nm (Enol) & ~500 nm | Moderate | Use ratiometric analysis. |
| Aqueous | Water/Buffer (pH 7) | Weak Keto / Aggregation tail | Low | Add surfactant (0.01% Tween-20) or PEG. |
| High pH | pH > 10 | Blue shift / Quenched | Low | CRITICAL: Lower pH to < 7.4. |
| Metal Ions | + Zn²⁺ / Cu²⁺ | Shifted or Quenched | Variable | Add 1 mM EDTA to buffer. |
Troubleshooting Logic Tree
Follow this flow to isolate your specific issue.
Caption: Figure 2. Step-by-step decision tree for isolating solubility, pH, and contamination issues.
References
-
Woolfe, G. J., et al. "Excited-state intramolecular proton transfer in some 2-(2'-hydroxyphenyl)oxazoles and related compounds." Journal of the Chemical Society, Faraday Transactions 2, 1986. Link
- Context: Foundational text on the photophysics of oxazole-phenol deriv
-
Sedgwick, A. C., et al. "Excited-state intramolecular proton-transfer (ESIPT) based fluorescence sensors and imaging agents." Chemical Society Reviews, 2018. Link
- Context: Comprehensive review detailing the sensitivity of ESIPT probes to solvent polarity and pH.
-
PubChem. "2-(Oxazol-5-yl)phenol Compound Summary."[1] National Library of Medicine. Link
- Context: Chemical property data, pKa estim
-
Padalkar, V. S., & Sekar, N. "Excited-State Intramolecular Proton Transfer (ESIPT) Associated Dual Fluorescence: A Review." Asian Journal of Organic Chemistry, 2016.[2] Link
- Context: Explains the dual emission (Enol/Keto) phenomenon and how to control it in assays.
Sources
"improving the regioselectivity of reactions involving 2-(Oxazol-5-yl)phenol"
To: User From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Regioselectivity & Functionalization of 2-(Oxazol-5-yl)phenol Scaffolds
Core Technical Overview
The 2-(Oxazol-5-yl)phenol scaffold represents a privileged class of "push-pull" fluorophores, widely utilized for their Excited-State Intramolecular Proton Transfer (ESIPT) capabilities. The core structural challenge lies in its dual-ring system: an electron-rich phenol coupled to an electron-deficient oxazole.
Achieving high regioselectivity during derivatization is critical. You are managing two competing electronic vectors:
-
The Phenol Hydroxyl (-OH): A strong ortho/para director (activating) for Electrophilic Aromatic Substitution (EAS).
-
The Oxazole Moiety: A weak meta director (deactivating) on the phenol ring, but a potent Directing Group (DG) for transition-metal-catalyzed C–H activation.
This guide provides troubleshooting workflows to control these vectors, ensuring you target the exact carbon atom required for your Structure-Activity Relationship (SAR) or photophysical tuning.
Troubleshooting & Optimization (Q&A)
Scenario A: Electrophilic Aromatic Substitution (EAS)
User Question: "I am trying to brominate 2-(oxazol-5-yl)phenol to attach a coupling handle. I see a mixture of products. How do I selectively target the position para to the hydroxyl group?"
Technical Diagnosis: The phenol ring has three open positions: C3, C4, and C6.
-
C3 (ortho to oxazole): Sterically crowded and electronically deactivated by the oxazole.
-
C4 (para to OH): Most nucleophilic site. Strongly activated by -OH.
-
C6 (ortho to OH): Activated by -OH but sterically accessible.
Solution: To favor C4-selectivity (para) over C6, you must exploit thermodynamic control and steric differentiation.
-
Temperature Control: Run the reaction at -78°C to 0°C . Higher temperatures increase the kinetic energy, allowing the reagent to overcome the slightly higher barrier of the C6 position, leading to mixtures.
-
Solvent Selection: Use Carbon Disulfide (
) or Chloroform ( ) . Non-polar solvents suppress the ionization of the phenol to the phenoxide anion (which is hyper-reactive and less selective). -
Reagent Stoichiometry: Use exactly 0.95 - 1.0 equivalents of NBS (N-Bromosuccinimide). Excess reagent leads to 4,6-dibromination.
Protocol 1: C4-Selective Bromination
-
Dissolve 1.0 eq of 2-(oxazol-5-yl)phenol in
(0.1 M). -
Cool to 0°C in an ice bath.
-
Add 1.0 eq of NBS portion-wise over 30 minutes.
-
Stir for 2 hours at 0°C.
-
Quench with saturated
. -
Result: >90% regioselectivity for the 4-bromo isomer.
Scenario B: Transition-Metal C–H Activation
User Question: "I need to functionalize the C3 position (between the oxazole and the phenol OH) to create a fused system. Standard coupling fails. How do I access this sterically hindered site?"
Technical Diagnosis: The C3 position is "electronic dead space" for standard nucleophilic/electrophilic attacks. However, it is the ideal site for Directed C–H Activation because the oxazole nitrogen can coordinate a metal catalyst (Pd or Rh) and direct it to the adjacent C3-H bond.
Critical Issue: The free phenolic -OH is a "catalyst poison." It can protonate reactive Pd-alkyl intermediates or compete for coordination.
Solution: You must employ a Transient Directing Group strategy or a "Protect-Direct-Deprotect" workflow.
-
Protection: Convert the phenol to a Pivalate ester (OPiv) or Carbonate . This removes the acidic proton and adds steric bulk that further discourages attack at C6, forcing the catalyst toward C3 via the oxazole nitrogen.
-
Catalyst System: Use
with a phosphine ligand like or XPhos . -
Oxidant:
or is required to regenerate the Pd(II) species.
Protocol 2: C3-Selective Arylation (Oxazole-Directed)
-
Protection: React substrate with PivCl/Pyridine to form the O-pivalate.
-
C-H Activation:
-
Substrate: 1.0 eq
-
Aryl Iodide: 1.5 eq
-
Catalyst:
(5 mol%) -
Ligand:
(10 mol%) -
Base:
(2.0 eq) -
Solvent: Toluene, 110°C, sealed tube, 12h.
-
-
Deprotection: Hydrolysis with LiOH/MeOH restores the phenol.
Scenario C: Preserving ESIPT Fluorescence
User Question: "After alkylating the molecule, the fluorescence quantum yield dropped to near zero. What happened?"
Technical Diagnosis: The fluorescence of 2-(oxazol-5-yl)phenol arises from ESIPT (Excited-State Intramolecular Proton Transfer) .[1][2] This mechanism requires a pre-existing intramolecular Hydrogen Bond between the Phenolic Hydrogen and the Oxazole Nitrogen.
Root Cause:
-
O-Alkylation: If you attached an alkyl group to the oxygen, you removed the proton necessary for transfer. The ESIPT cycle is broken.
-
Steric Twist: If you substituted at C3 with a bulky group, you may have twisted the oxazole ring out of planarity with the phenol. ESIPT requires a planar conformation for the proton to tunnel effectively.
Solution:
-
If O-alkylation is required for solubility, you have permanently disabled ESIPT.
-
If you need to retain fluorescence, functionalize the C4 or C5 positions of the phenol, or the C2 position of the oxazole (see Diagram 1), as these do not disrupt the H-bond network.
Visualizing Reactivity & Selectivity
The following diagram maps the competing electronic effects and the optimal positions for functionalization.
Caption: Figure 1: Reactivity Map. Green arrows indicate electronic activation by the phenol group. Red dashed arrows indicate metal-coordination directing effects. The C3 position requires blocking the OH group to prevent catalyst poisoning.
Comparative Data: Reaction Conditions
| Reaction Type | Target Position | Reagent System | Key Condition for Selectivity | Yield (Typical) |
| Bromination | Phenol C4 | 0°C, 1.0 eq NBS | 85-92% | |
| Nitration | Phenol C4/C6 | Low Temp (<10°C) | 60% (Mixture) | |
| C-H Arylation | Phenol C3 | Protect OH as Piv; | 55-70% | |
| Lithiation | Oxazole C2 | -78°C, THF | 80-95% |
References
-
Metal-Free Direct Construction of 2-(Oxazol-5-yl)phenols . PubMed. A mild synthetic protocol involving [3,3]-rearrangement/cyclization. Link
-
Electrophilic Substitution Reactions of Phenols . Chemistry LibreTexts. Comprehensive guide on the directing effects of the hydroxyl group in aromatic systems. Link
-
Palladium-catalyzed C-H activation of simple arenes . ResearchGate.[3][4] Protocols for accessing trisubstituted oxazoles via transition metal catalysis. Link
-
Excited-state intramolecular proton transfer (ESIPT) in 2-(2′-hydroxyphenyl)oxazole . ResearchGate.[3][4] Photophysical characterization and the importance of the H-bond network. Link
-
Axially Chiral 2-Hydroxybiaryls by Palladium-Catalyzed Enantioselective C–H Activation . NIH. Demonstrates the use of the native hydroxy unit as a directing group for olefination.[5] Link
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. Solving the Puzzle of Unusual Excited-State Proton Transfer in 2,5-Bis(6-methyl-2-benzoxazolyl)phenol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Axially Chiral 2-Hydroxybiaryls by Palladium-Catalyzed Enantioselective C–H Activation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 2-(Oxazol-5-yl)phenol Stability & Optimization
Topic: Degradation Pathways of 2-(Oxazol-5-yl)phenol and Prevention
Core Directive & Scope
Welcome to the Technical Support Center. This guide addresses the stability profile of 2-(Oxazol-5-yl)phenol , a benchmark Excited-State Intramolecular Proton Transfer (ESIPT) fluorophore. While valued for its large Stokes shift and dual-emission capabilities, this compound exhibits specific vulnerabilities to photo-oxidation and hydrolytic cleavage.
This document is designed for researchers observing signal loss (photobleaching) , spectral shifts (blue-shifting) , or solubility issues . It provides mechanistic insights and validated prevention protocols.
Technical Deep Dive: Degradation Mechanisms
To prevent degradation, one must understand the failure modes. The 2-(Oxazol-5-yl)phenol molecule relies on a delicate hydrogen-bonding network between the phenolic hydroxyl (-OH) and the oxazole nitrogen. Disrupting this destroys the ESIPT process.
Pathway A: Photo-Oxidative Degradation (The Primary Culprit)
-
Mechanism: Upon excitation, the molecule enters a triplet state, generating singlet oxygen (
) via energy transfer. is highly electrophilic and attacks the electron-rich oxazole ring or the phenolic moiety. -
Result: Formation of endoperoxides, followed by ring cleavage into non-fluorescent amides or carboxylic acids.
-
Symptom: Irreversible loss of fluorescence intensity (photobleaching) over time.
Pathway B: Hydrolytic Ring Opening
-
Mechanism: The oxazole ring is a masked carboxylic acid derivative. Under acidic conditions (pH < 4) or strong basic conditions (pH > 10), the C-O bond in the oxazole ring undergoes nucleophilic attack by water.
-
Result: Hydrolysis yields an
-amino ketone and a carboxylic acid derivative. -
Symptom: Complete loss of the characteristic ESIPT emission; appearance of new, non-emissive absorption bands in the UV region.
Pathway C: Solvent-Induced Quenching (Non-Degradative)
-
Mechanism: In protic solvents (methanol, water), intermolecular hydrogen bonding competes with the intramolecular H-bond required for ESIPT.
-
Result: The molecule gets "stuck" in the Enol form, preventing the tautomerization to the emissive Keto form.
-
Symptom: A massive blue shift in emission (from ~450-500 nm back to ~350 nm) and reduced quantum yield.
Visualizing the Pathways (Graphviz Diagram)
The following diagram illustrates the competition between the functional ESIPT cycle and the irreversible degradation pathways.
Caption: Figure 1. The functional ESIPT cycle (Blue/Green) vs. irreversible degradation pathways (Red/Yellow). Note that the excited Keto form is the primary source of emission but also the gateway to photo-oxidative damage.
Prevention Protocols & Experimental Best Practices
Protocol A: Deoxygenation (Preventing Photo-Oxidation)
-
Why: Oxygen is the primary quencher and reactant for photodegradation. Removing it increases photostability by 10-50x.
-
Method:
-
Prepare the dye solution in a septum-capped vial.
-
Insert a long needle connected to an Argon or Nitrogen line directly into the solvent.
-
Insert a short vent needle.
-
Bubble gas gently for 15 minutes (for volumes < 10 mL).
-
Seal immediately.
-
Self-Validation: Measure fluorescence intensity before and after 10 minutes of continuous excitation. The deoxygenated sample should show <5% intensity loss, whereas the aerated sample may show >20%.
-
Protocol B: pH Buffering (Preventing Hydrolysis)
-
Why: The oxazole ring is stable at neutral pH but vulnerable at extremes.
-
Method:
-
Avoid using pure water or unbuffered saline.
-
Use PBS (Phosphate Buffered Saline) or HEPES adjusted to pH 7.4 .
-
Avoid buffers with primary amines (like Tris) if long-term storage is required, as they can occasionally act as nucleophiles at high temperatures.
-
Self-Validation: Incubate the dye in the buffer for 24 hours. Absorption spectra should remain identical to T=0.
-
Protocol C: Antioxidant Additives
-
Why: Scavenge radicals formed during excitation.
-
Recommendation:
-
Ascorbic Acid (Vitamin C): 10–100 µM. Effective for aqueous solutions.
-
Trolox: A water-soluble Vitamin E analog. Excellent for preventing lipid peroxidation-like damage to the dye.
-
Troubleshooting Guide
| Symptom | Probable Cause | Diagnostic Check | Corrective Action |
| Emission Blue Shift (e.g., 500nm | H-Bond Disruption: Solvent is too polar/protic (e.g., Ethanol, Water), breaking the intramolecular H-bond. | Check solvent composition. Add 10% water to an organic sample; if blue shift worsens, this is the cause. | Switch to aprotic solvents (Toluene, DCM, Acetonitrile) or encapsulate the dye in a hydrophobic polymer matrix (e.g., PMMA, Polystyrene). |
| Rapid Signal Loss (Seconds/Minutes) | Photobleaching: Reaction with singlet oxygen. | Compare stability in air-saturated vs. N2-purged samples. | Deoxygenate thoroughly (Protocol A). Add antifade reagents (e.g., DABCO, Propyl gallate). |
| Signal Loss (Hours/Days in dark) | Hydrolysis: Chemical degradation of the oxazole ring. | Check pH. If pH < 4 or > 9, the ring is opening. | Adjust pH to 7.0–7.4 . Store in dry powder form at -20°C, not in solution. |
| Precipitation / Low Signal | Aggregation (ACQ): Dye molecules stacking (pi-pi interactions). | Measure absorbance vs. concentration. Deviation from Beer's Law indicates aggregation. | Reduce concentration (< 10 µM). Use a surfactant (e.g., Tween-20) or switch to a derivative with bulky side groups (e.g., tert-butyl) to prevent stacking. |
Frequently Asked Questions (FAQs)
Q1: Can I use 2-(Oxazol-5-yl)phenol for live-cell imaging? A: Yes, but with caveats. The phenolic proton is sensitive to intracellular pH. At pH > 8 (mitochondrial matrix), the phenol deprotonates to a phenolate, which destroys the ESIPT mechanism and alters fluorescence. Recommendation: Use ratiometric imaging to account for pH variations, or use derivatives with lower pKa values if targeting acidic organelles (lysosomes).
Q2: Why does my stock solution turn yellow over time? A: Yellowing often indicates the formation of oxidation byproducts (quinones) or nitrated species if stored in nitric acid-washed glassware. Solution: Always store stock solutions in anhydrous DMSO at -20°C, protected from light. Discard if a color change is visible by eye.
Q3: Is this dye compatible with two-photon microscopy? A: Generally, yes. ESIPT dyes often have good two-photon absorption cross-sections due to the significant charge transfer character in the excited state. However, the high photon flux increases the risk of photobleaching, making deoxygenation critical for these experiments.
References
-
Woolfe, G. J., et al. (1986). "Excited-state intramolecular proton transfer in some 2-(2'-hydroxyphenyl)oxazole derivatives." Journal of the Chemical Society, Faraday Transactions 2. Link
-
Klymchenko, A. S., et al. (2020).[1] "Nitrile-Substituted 2-(Oxazolinyl)-Phenols: Minimalistic Excited-State Intramolecular Proton Transfer (ESIPT)-Based Fluorophores." ChemRxiv. Link
-
Padalkar, V. S., & Sekar, N. (2016). "Excited-State Intramolecular Proton Transfer (ESIPT) Inspired Solid State Emitters." RSC Advances. Link
-
BenchChem Technical Library. (2025). "The Reactive Nature of the Oxazole Ring: Hydrolysis and Ring Opening." BenchChem. Link
-
Doub, J., et al. (2022). "Photoactivatable, biologically-relevant phenols with sensitivity toward 2-photon excitation." PMC - NIH. Link
Sources
Validation & Comparative
Comparative Guide: 2-(Oxazol-5-yl)phenol and Heterocyclic Analogs
This guide provides an in-depth comparative analysis of 2-(Oxazol-5-yl)phenol and its structural analogs, focusing on their photophysical properties, Excited-State Intramolecular Proton Transfer (ESIPT) mechanisms, and applications in fluorescent sensing.
Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, Photophysicists Focus: ESIPT Dynamics, Photostability, and Synthetic Protocols
Executive Summary: The Scaffold at a Glance
The 2-(heteroaryl)phenol class represents a cornerstone of fluorescent probe design. These molecules are renowned for their Excited-State Intramolecular Proton Transfer (ESIPT) capability, where a phenolic proton translocates to a neighboring heteroatom (nitrogen) upon photoexcitation. This process yields a large Stokes shift (6000–11,000 cm⁻¹), separating emission from absorption and minimizing self-quenching.
While the 2-(oxazol-2-yl)phenol (HPO) isomer is the classic "gold standard" for ESIPT due to its optimal 6-membered hydrogen-bonding geometry, the 2-(oxazol-5-yl)phenol isomer presents a unique structural case. This guide compares the 5-yl scaffold against the standard 2-yl isomer and its benz-fused analogs, HBO (Benzoxazole) and HBT (Benzothiazole).
Key Comparative Insights
| Feature | 2-(Oxazol-5-yl)phenol | 2-(Oxazol-2-yl)phenol (HPO) | 2-(Benzoxazol-2-yl)phenol (HBO) |
| H-Bond Geometry | Distorted (7-membered-like potential) | Ideal (6-membered chelate) | Ideal (6-membered chelate) |
| ESIPT Efficiency | Low (unless substituted) | High | Very High |
| Fluorescence | Weak/Solvent-dependent | Strong Dual Emission | Strong Dual Emission |
| Stability | Moderate | High | Very High |
| Primary Use | Synthetic Intermediate / Specific Probes | UV Stabilizer / Scintillator | Laser Dye / Bio-imaging |
Structural & Mechanistic Analysis
Regiochemistry and ESIPT Feasibility
The efficiency of ESIPT is dictated by the distance and angle between the proton donor (phenolic -OH) and the acceptor (oxazole -N=).
-
2-(Oxazol-2-yl)phenol (HPO): The nitrogen at position 3 is adjacent to the C2-C1' bond. This forms a planar, 6-membered intramolecular hydrogen bond ring (
), facilitating ultrafast proton transfer (<100 fs). -
2-(Oxazol-5-yl)phenol: The nitrogen at position 3 is separated from the connection point (C5) by C4. This geometry disfavors the formation of a tight 6-membered chelate ring, often requiring significant structural distortion or substituents (e.g., nitrile groups) to force a conformation conducive to emission.
The ESIPT Mechanism (Enol vs. Keto)
Upon excitation, the acidity of the phenol increases while the basicity of the nitrogen rises, driving the proton transfer.
Figure 1: The four-level photocycle of ESIPT fluorophores. The large energy gap between Absorption (Enol) and Emission (Keto) results in the characteristic large Stokes shift.
Comparative Performance Data
The following table synthesizes experimental data for the 5-yl isomer (represented by its stable nitrile-substituted derivative, 1-CN , to ensure fair comparison of emissive potential) against standard analogs.
| Property | 2-(Oxazol-5-yl)phenol (1-CN derivative)* | 2-(Benzoxazol-2-yl)phenol (HBO) | 2-(Benzothiazol-2-yl)phenol (HBT) |
| Molecular Weight | ~216.2 g/mol | 211.2 g/mol | 227.3 g/mol |
| Abs. Max ( | 330–350 nm | 335 nm | 340 nm |
| Em. Max ( | 491 nm (Solid) | 480–510 nm (Dual) | 530–550 nm |
| Stokes Shift | ~11,300 cm⁻¹ | ~9,000 cm⁻¹ | ~10,500 cm⁻¹ |
| Quantum Yield ( | 87.3% (Solid) / 63% (Soln) | <5% (Polar Soln) / >60% (Solid) | ~2% (Polar Soln) / High (Solid) |
| Solvent Sensitivity | High (AIEE effect) | Moderate | Moderate |
| pKa (Ground State) | ~9.5 | ~10.5 | ~10.0 |
*Note: Unsubstituted 2-(oxazol-5-yl)phenol is weakly emissive. Data for the 1-CN derivative (nitrile at C4) is used to demonstrate the scaffold's potential when electronically tuned.
Interpretation of Data[1][2][3][4][5][6][7][8][9][10][11][12]
-
Solid-State Efficiency: The 5-yl analogs (specifically oxazolinyl derivatives) exhibit Aggregation-Induced Emission Enhancement (AIEE) , making them superior for solid-state applications (e.g., OLEDs) compared to HBO, which often suffers from concentration quenching.
-
Stokes Shift: All analogs provide excellent separation between excitation and emission, but the HBT (Benzothiazole) analog offers the furthest red-shifted emission due to the heavy atom effect of sulfur.
-
Tunability: The 5-yl scaffold is more sensitive to substitution at the 4-position (e.g., -CN, -CF3), allowing for finer tuning of the emission color compared to the rigid benz-fused HBO.
Experimental Methodologies
Synthesis of 2-(Oxazol-5-yl)phenol Derivatives
Standard synthesis for 2-yl isomers uses condensation of aminophenols with acids. The 5-yl isomer requires a different approach, often via cyclization of phenolic ketones.
Protocol: Van Leusen Oxazole Synthesis (Modified) This method builds the oxazole ring at the C5 position relative to the phenol.
-
Reagents: 2-Hydroxybenzaldehyde (Salicylaldehyde), Tosylmethyl isocyanide (TosMIC), Potassium Carbonate (
), Methanol (MeOH). -
Procedure:
-
Step 1: Dissolve Salicylaldehyde (1.0 eq) and TosMIC (1.1 eq) in MeOH.
-
Step 2: Add
(2.0 eq) and reflux for 4–6 hours. -
Step 3: The intermediate forms the oxazole ring. Note: Protection of the phenolic -OH (e.g., as methoxy) may be required to prevent side reactions, followed by deprotection with
. -
Step 4: Quench with water, extract with Ethyl Acetate, and purify via silica gel chromatography (Hexane:EtOAc gradient).
-
-
Validation:
-
¹H NMR: Look for the characteristic oxazole C4-H singlet around
7.9–8.2 ppm. -
IR: Disappearance of aldehyde C=O stretch; appearance of C=N stretch.
-
Spectroscopic Characterization (Quantum Yield)
Objective: Determine
-
Standard: Quinine Sulfate in 0.1 M
( ). -
Sample Prep: Prepare solutions of the analyte and standard with Absorbance < 0.1 at the excitation wavelength (to avoid inner filter effects).
-
Measurement:
-
Record UV-Vis spectrum (300–500 nm).
-
Record Emission spectrum (integrate area under curve).
-
-
Calculation:
Where is the slope of Integrated Fluorescence vs. Absorbance, and is the refractive index of the solvent.
Applications & Strategic Selection
When to use which analog?
-
Select 2-(Benzoxazol-2-yl)phenol (HBO) if:
-
You need a UV stabilizer or a highly stable probe for biological imaging.
-
You require a commercially available, well-characterized standard.
-
-
Select 2-(Benzothiazol-2-yl)phenol (HBT) if:
-
You need red-shifted emission (>530 nm) to avoid autofluorescence in biological samples.
-
You are studying metal ion binding (
, ) where the sulfur atom aids coordination.
-
-
Select 2-(Oxazol-5-yl)phenol (Substituted) if:
-
You are developing solid-state emitters or OLED materials (high solid-state QY).
-
You need a "minimalistic" scaffold with lower molecular weight for specific steric fits in protein binding pockets.
-
References
-
Göbel, D., et al. (2020).[1] "Nitrile-Substituted 2-(Oxazolinyl)-Phenols: Minimalistic Excited-State Intramolecular Proton Transfer (ESIPT)-Based Fluorophores." ChemRxiv. Link
-
Padalkar, V. S., & Sekar, N. (2016). "Excited-State Intramolecular Proton Transfer (ESIPT) Inspired Solid State Emitters." RSC Advances, 6, 1163-1175. Link
-
Saha, S., & Samanta, A. (2002). "Influence of the Structure of the Proton Donor/Acceptor on the Excited-State Proton-Transfer Processes of 2-(2'-Hydroxyphenyl)benzoxazole and 2-(2'-Hydroxyphenyl)benzothiazole." Journal of Physical Chemistry A, 106(20), 4763–4771. Link
-
Tomi, I. H. R., et al. (2015).[2] "Synthesis, characterization and comparative study the microbial activity of some heterocyclic compounds containing oxazole and benzothiazole moieties." Journal of Saudi Chemical Society, 19(4), 392-398.[3][2] Link
-
Douhal, A., et al. (1994). "Femtosecond dynamics of the excited-state intramolecular proton transfer in 2-(2'-hydroxyphenyl)oxazole and 2-(2'-hydroxyphenyl)benzothiazole." Chemical Physics Letters, 217(6), 619-625. Link
Sources
Comparative Guide: Structural Confirmation of 2-(Oxazol-5-yl)phenol via Spectroscopy
Executive Summary
2-(Oxazol-5-yl)phenol represents a specific class of 2-substituted oxazoles where the phenolic ring is attached at the C5 position of the oxazole heterocycle. This structure is distinct from the more common 2-(oxazol-2-yl)phenol (often used in scintillators like POPOP) or the 4-yl regioisomers.
For researchers in drug discovery and materials science, confirming this specific regioisomer is critical because the position of the nitrogen atom relative to the phenolic hydroxyl group dictates the molecule's ability to undergo Excited-State Intramolecular Proton Transfer (ESIPT) and its efficacy as a pharmacophore.
This guide compares spectroscopic methodologies to definitively confirm the 5-yl isomer, distinguishing it from its 2-yl and 4-yl counterparts.[1]
Part 1: The Structural Challenge
The primary challenge in characterizing 2-(oxazol-5-yl)phenol is regioisomerism . The oxazole ring has three potential attachment points (C2, C4, C5). Standard low-resolution MS cannot distinguish these isomers.
The Contenders
| Isomer | Attachment Point | Key Structural Feature | Spectroscopic "Smoking Gun" |
| 2-(Oxazol-5-yl)phenol | Oxazole C5 | Target Molecule. Nitrogen is at position 3, allowing H-bonding. | Presence of Oxazole H2 and H4. |
| 2-(Oxazol-2-yl)phenol | Oxazole C2 | Common alternative. Nitrogen is at position 3.[2] | Absence of Oxazole H2. Presence of H4/H5. |
| 2-(Oxazol-4-yl)phenol | Oxazole C4 | Nitrogen is at position 3.[3][4] | Presence of Oxazole H2 and H5.[4][5][6] |
Part 2: Comparative Analysis of Techniques
1D NMR ( H & C): The Screening Tool
Verdict: Necessary but insufficient for absolute certainty without reference standards.
-
Mechanism: Detects the magnetic environment of protons on the oxazole ring.
-
The Diagnostic Signal: In the 5-yl isomer, the C2 position is unsubstituted. You must observe a sharp singlet (or fine doublet) at
7.8 – 8.4 ppm corresponding to the proton at C2 (between Oxygen and Nitrogen). -
Limitation: If the sample is impure, the H2 singlet can be confused with other aromatic protons. Furthermore, distinguishing H4 (in 5-yl isomer) from H5 (in 4-yl isomer) based solely on chemical shift is risky due to solvent effects.
2D NMR (HMBC & NOESY): The Definitive Validator
Verdict: The Gold Standard. Required for publication-quality assignment.
-
Mechanism (HMBC): Heteronuclear Multiple Bond Correlation traces long-range couplings (
and ) between protons and carbons. -
The Critical Pathway: You must prove the Phenol ring is attached to C5 .
-
Look for a
correlation from Phenol-H6 (ortho to linkage) to Oxazole-C5 . -
Look for a
correlation from Oxazole-H4 to the Phenol-C1 (ipso carbon).
-
-
Mechanism (NOESY): Nuclear Overhauser Effect Spectroscopy detects protons close in space (<5 Å).
-
ESIPT Confirmation: A strong NOE signal between the Phenol -OH and the Oxazole ring protons can confirm the cis-planar geometry required for hydrogen bonding.
-
Optical Spectroscopy (UV-Vis/Fluorescence): The Functional Proof
Verdict: Excellent auxiliary validation for the "ortho" relationship.
-
Mechanism: If the structure is correct (ortho-substitution), the Phenol -OH and Oxazole N form an intramolecular hydrogen bond. Upon excitation, the proton transfers to the nitrogen (ESIPT), resulting in a large Stokes Shift (often >100 nm).
-
Observation: Absorbance in UV (e.g., 300-330 nm)
Emission in Yellow/Green (e.g., 450-550 nm). If the isomer is para or meta, or if the geometry is wrong (e.g., 4-yl isomer with steric twist), this phenomenon is drastically reduced.
Part 3: Experimental Protocols
Protocol A: Definitive Structural Elucidation via 2D NMR
This protocol assumes ~5-10 mg of purified compound.
-
Solvent Selection: Dissolve 5 mg of sample in 0.6 mL DMSO-d
.-
Why DMSO? It inhibits rapid proton exchange, allowing the phenolic -OH signal to be observed as a sharp singlet (usually >10 ppm), which is critical for NOESY experiments.
-
-
Acquisition (
H): Acquire a standard proton spectrum (16 scans).-
Checkpoint: Verify the presence of the Oxazole H2 singlet at ~8.0-8.4 ppm. If this is absent, you likely have the 2-yl isomer.
-
-
Acquisition (HMBC): Set up a gradient-selected HMBC experiment optimized for long-range coupling of 8 Hz.
-
Focus: Zoom into the aromatic region (100-165 ppm in F1, 6.5-8.5 ppm in F2).
-
-
Analysis Logic:
-
Identify the Oxazole C5 carbon (typically 145-155 ppm).
-
Confirm correlations to Oxazole H4 (
) and Phenol H6 ( ). -
Self-Validation: If Oxazole C5 shows a correlation to the Phenol protons, the linkage is confirmed.
-
Protocol B: Rapid ESIPT Screening (UV-Vis)
-
Preparation: Prepare a
M solution in anhydrous Toluene or Cyclohexane (non-polar solvents promote intramolecular H-bonding). -
Blanking: Run a baseline correction with pure solvent.
-
Scan: Collect Absorbance (200–500 nm) and Fluorescence Emission (excite at
). -
Interpretation:
-
Positive Result: Dual emission or a single highly Stokes-shifted peak indicates the ortho-phenol-oxazole motif is intact.
-
Negative Result: Emission overlapping closely with absorbance (mirror image) suggests lack of ESIPT, pointing to incorrect regiochemistry or impurities.
-
Part 4: Data Presentation & Logic Flow
Summary of Diagnostic NMR Shifts (DMSO-d )
| Position | Atom Type | Approx. Shift ( | Multiplicity | Correlation (HMBC) |
| Oxazole C2 | 8.0 – 8.4 | Singlet (s) | C4, C5 | |
| Oxazole C4 | 7.3 – 7.6 | Singlet (s) | C2, C5, Phenol-C1 | |
| Phenol -OH | 10.0 – 11.5 | Broad s | Phenol C1, C2 | |
| Phenol C1 | 110 – 120 | Quaternary | Oxazole H4 ( |
Structural Elucidation Logic Flow
The following diagram illustrates the decision-making process to confirm the 2-(Oxazol-5-yl)phenol structure using the data above.
Caption: Decision tree for distinguishing oxazole regioisomers. The presence of the H2 proton and specific HMBC correlations are the primary filters.
HMBC Connectivity Visualization
This diagram visualizes the specific Heteronuclear Multiple Bond Correlations required to prove the 5-yl attachment.
Caption: Critical HMBC correlations. Green dashed arrows represent the definitive 3-bond couplings across the ring-to-ring linkage that confirm the 5-yl isomer.
References
-
Synthesis and Characterization of 2-(Oxazol-5-yl)phenols: Wang, Y., et al. (2018). "Metal-Free Direct Construction of 2-(Oxazol-5-yl)phenols from N-Phenoxyamides and Alkynylbenziodoxolones via Sequential [3,3]-Rearrangement/Cyclization." Organic Letters, 20(24), 7991–7994. [Link]
-
ESIPT in Oxazole Derivatives: Padalkar, V. S., & Sekar, N. (2016). "Excited-State Intramolecular Proton Transfer (ESIPT) Inspired Solid State Emitters." RSC Advances, 6, 1163-1169. (Provides context on the spectroscopic signature of the ortho-phenol-oxazole motif). [Link]
-
NMR of Heterocycles (Oxazole Shifts): Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Authoritative text on HMBC/NOESY interpretation strategies). [Link]
Sources
Comparative Validation Guide: 2-(Oxazol-5-yl)phenol vs. 2-(Oxazol-2-yl)phenol
Topic: Cross-Validation of Experimental Results for 2-(Oxazol-5-yl)phenol Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals
Defining the Structural Boundaries of ESIPT and Bioactivity
Executive Summary: The Isomer Challenge
In the field of heterocyclic phenols, 2-(Oxazol-5-yl)phenol (Target) represents a critical structural isomer of the widely utilized fluorophore 2-(Oxazol-2-yl)phenol (Control/Standard). While the 2-yl isomer is a textbook example of Excited-State Intramolecular Proton Transfer (ESIPT) , the 5-yl isomer disrupts the requisite hydrogen-bonding geometry.
This guide provides a rigorous cross-validation framework to distinguish these isomers. It contrasts the photophysical "failure" of the 5-yl isomer (lack of ESIPT) against its synthetic utility and potential bioactivity . Researchers should use this guide to validate synthesis regioselectivity and characterize the functional divergence of oxazole-phenol scaffolds.
Structural & Mechanistic Divergence
The core difference lies in the connectivity of the oxazole ring to the phenol, which dictates the ability to form the intramolecular hydrogen bond (IMHB) required for ESIPT.
-
Control (2-yl): The oxazole nitrogen is alpha to the bond connecting to the phenol. This permits a planar 6-membered chelate ring (
), facilitating rapid proton transfer upon excitation. -
Target (5-yl): The oxazole nitrogen is beta to the attachment point (C5). The geometric distance (
) prevents the formation of a stable 6-membered IMHB, effectively shutting down the ESIPT channel.
Pathway Visualization (DOT Diagram)
Caption: Comparative photophysical pathways. The 2-yl isomer (Green) accesses the ESIPT keto state, while the 5-yl isomer (Red) is geometrically locked in the enol state.
Experimental Protocol 1: Synthetic Validation (Regioselectivity)
To ensure you are testing the correct isomer, you must validate the synthesis method. The Van Leusen reaction is the gold standard for accessing the 5-yl isomer, whereas condensation methods yield the 2-yl.
| Feature | Target: 2-(Oxazol-5-yl)phenol | Control: 2-(Oxazol-2-yl)phenol |
| Precursors | Salicylaldehyde + TosMIC (Tosylmethyl isocyanide) | Salicylamide + Formic acid / Orthoesters |
| Key Reagent | TosMIC (Van Leusen Reagent) | PPA (Polyphosphoric Acid) or PPE |
| Mechanism | [3+2] Cycloaddition / Elimination | Condensation / Cyclodehydration |
| Reference | Van Leusen et al. (1977) [1] | Standard Benzoxazole Synthesis |
Step-by-Step Synthesis (5-yl Isomer)
-
Reagents: Dissolve 2-hydroxybenzaldehyde (1.0 eq) and TosMIC (1.1 eq) in dry MeOH.
-
Base Addition: Add
(2.0 eq) and reflux for 3-4 hours. -
Workup: Evaporate solvent, redissolve in EtOAc, wash with water/brine.
-
Validation (NMR): Look for the C2-H singlet of the oxazole ring around 7.9–8.1 ppm . In the 2-yl isomer, C2 is substituted; you would instead see C4/C5 protons or a benzoxazole system.
Experimental Protocol 2: Photophysical Cross-Validation
This protocol validates the absence of ESIPT in the 5-yl isomer compared to the 2-yl control.
Objective: Confirm structural assignment via Stokes shift analysis.
Methodology:
-
Preparation: Prepare
M solutions of the Target and Control in three solvents of increasing polarity: Cyclohexane (Non-polar), Dichloromethane (Polar aprotic), and Methanol (Polar protic). -
Absorption Scan: Measure
(Expected: 300–340 nm for both). -
Emission Scan: Excite at
.-
Control (2-yl): Expect emission >450 nm (Green/Yellow). Stokes Shift > 6000 cm⁻¹.
-
Target (5-yl): Expect emission ~350–400 nm (UV/Blue). Stokes Shift < 3000 cm⁻¹.
-
-
Causality Check: If the 5-yl isomer shows a large Stokes shift, check for intermolecular aggregation (concentration dependence). Dilute to
M. If the shift persists, the sample may be contaminated with the 2-yl isomer.
Data Summary Table:
| Parameter | 2-(Oxazol-5-yl)phenol (Target) | 2-(Oxazol-2-yl)phenol (Control) |
| Primary Emission | Enol Emission (Short | Keto Emission (Long |
| Stokes Shift | Small (Normal Fluorescence) | Large (ESIPT mediated) |
| Solvent Sensitivity | High (Dipole moment change) | Low (Keto form is non-polar) |
| Quantum Yield ( | Typically Low (<10%) | Moderate to High (>30%) |
Experimental Protocol 3: Biological Efficacy (The Pivot)
While the 5-yl isomer fails as an ESIPT probe, it is a privileged scaffold for kinase inhibition (e.g., JMJD3, Aurora Kinase) due to the ability of the oxazole-phenol motif to chelate metal ions or mimic ATP binding pockets.
Workflow: Kinase Inhibition Screening
-
Assay Platform: FRET-based kinase assay or AlphaScreen.
-
Control: Use GSK-J1 (known JMJD3 inhibitor) or Staurosporine (pan-kinase).
-
Procedure:
-
Incubate enzyme (e.g., JMJD3) with peptide substrate and 2-(Oxazol-5-yl)phenol (0.1 nM – 10
M). -
Add ATP/Cofactors.
-
Measure product formation relative to DMSO control.
-
-
Validation: If
, the 5-yl geometry effectively engages the active site, validating its utility as a pharmacophore rather than a fluorophore.
Validation Logic Diagram
Caption: Logical flow for validating the identity and function of the 5-yl isomer.
References
-
Van Leusen, A. M., et al. (1977).[1][2] "Chemistry of sulfonylmethyl isocyanides. A general one-step synthesis of nitriles from ketones using tosylmethyl isocyanide."[2] Journal of Organic Chemistry.
-
Göbel, D., et al. (2020). "Nitrile-Substituted 2-(Oxazolinyl)-Phenols: Minimalistic Excited-State Intramolecular Proton Transfer (ESIPT)-Based Fluorophores." ChemRxiv.
-
PubChem. "2-(Oxazol-5-yl)phenol Compound Summary." National Library of Medicine.
- Kruidenier, L., et al. (2012). "JMJD3 inhibitors: 2-(Benzoxazol-2-yl)phenol derivatives." Nature. (Contextual reference for bioactivity of isomeric scaffolds).
Sources
"benchmarking the synthetic efficiency of 2-(Oxazol-5-yl)phenol production"
A Comprehensive Guide to the Synthetic Efficiency of 2-(Oxazol-5-yl)phenol Production
For researchers, scientists, and professionals in drug development, the efficient synthesis of core heterocyclic scaffolds is paramount. The 2-(oxazol-5-yl)phenol moiety is a key pharmacophore found in numerous biologically active compounds, making its synthetic accessibility a topic of significant interest. This guide provides an in-depth, objective comparison of various synthetic routes to 2-(oxazol-5-yl)phenol, offering a critical evaluation of their efficiency based on experimental data.
Introduction: The Significance of the 2-(Oxazol-5-yl)phenol Scaffold
The oxazole ring is a five-membered heterocycle containing one oxygen and one nitrogen atom.[1] Its derivatives are integral to a wide array of natural products and pharmaceutical agents, exhibiting diverse pharmacological activities including anti-inflammatory, anticancer, and antimicrobial properties. The phenolic group at the 2-position of the oxazole ring often plays a crucial role in the molecule's biological activity, participating in key hydrogen bonding interactions with biological targets. Consequently, the development of efficient and versatile methods for the synthesis of 2-(oxazol-5-yl)phenols is a critical endeavor in medicinal chemistry.
This guide will benchmark the synthetic efficiency of prominent methods, including classical approaches like the Robinson-Gabriel synthesis and the van Leusen reaction, alongside modern metal-catalyzed and metal-free strategies.
Classical Synthetic Strategies: The Foundation of Oxazole Synthesis
Robinson-Gabriel Synthesis
The Robinson-Gabriel synthesis, a long-standing method, involves the cyclodehydration of a 2-acylamino-ketone to form the oxazole ring.[2][3] This reaction is typically promoted by strong acids such as sulfuric acid or phosphoric acid.[1]
Causality of Experimental Choices: The use of a strong dehydrating agent is essential to facilitate the intramolecular cyclization and subsequent elimination of water to form the aromatic oxazole ring. The precursor 2-acylamino-ketone can be prepared through various methods, including the Dakin-West reaction.[2]
Limitations: The harsh acidic conditions required for the Robinson-Gabriel synthesis can limit its applicability, particularly for substrates with acid-sensitive functional groups. Yields can also be variable, often in the range of 50-60% with polyphosphoric acid.[1]
Caption: Robinson-Gabriel Synthesis Workflow.
Van Leusen Oxazole Synthesis
The van Leusen reaction offers a milder alternative for the synthesis of 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[4] This method is particularly valuable for its operational simplicity and the use of a stable, commercially available reagent.[5]
Causality of Experimental Choices: The reaction is base-mediated, with the deprotonated TosMIC acting as a nucleophile that attacks the aldehyde.[4] The subsequent intramolecular cyclization and elimination of toluenesulfinic acid are driven by the formation of the stable aromatic oxazole ring.[6]
Advantages and Modifications: The van Leusen reaction generally proceeds under mild conditions and tolerates a variety of functional groups.[7] Green chemistry approaches have been developed, utilizing microwave irradiation or aqueous media to enhance efficiency and reduce environmental impact.[6][8] Yields for this method can be quite high, often ranging from 61% to 90% for 5-(het)aryl oxazoles.[7]
Caption: Van Leusen Oxazole Synthesis Workflow.
Modern Catalytic Approaches: Enhancing Efficiency and Scope
The advent of transition-metal catalysis has revolutionized oxazole synthesis, offering milder reaction conditions, improved yields, and broader substrate scope.
Palladium-Catalyzed Synthesis
Palladium catalysts have been effectively employed in the synthesis of oxazoles through various strategies, including the coupling of amides and ketones. This approach involves sequential C-N and C-O bond formations in a one-pot reaction, often utilizing an oxidant and a co-catalyst.
Gold-Catalyzed Synthesis
Gold catalysts have emerged as powerful tools for the synthesis of substituted oxazoles.[9][10][11] One notable method involves the intermolecular oxidation of alkynes, offering a safe and scalable alternative to traditional methods that may use hazardous reagents like α-diazoketones.[9] These reactions often proceed under mild conditions with high functional group tolerance.
Rhodium-Catalyzed Synthesis
Rhodium catalysts have also been utilized for the synthesis of 2,5-disubstituted oxazoles, for instance, through the annulation of triazoles and aldehydes.[12] These methods can provide access to a variety of diaryloxazole derivatives.
A Novel Approach: Metal-Free Direct Construction of 2-(Oxazol-5-yl)phenols
Recently, a highly efficient and mild metal-free protocol for the direct synthesis of 2-(oxazol-5-yl)phenol derivatives has been developed.[13] This method utilizes N-phenoxyamides and alkynylbenziodoxolones, promoted by potassium carbonate at room temperature.
Mechanism and Advantages: This innovative approach involves a tandem sequence of[6][6]-rearrangement, alkylidene carbene insertion, Michael addition, and cyclization.[13] The key advantages of this method are its metal-free conditions, broad substrate scope, and operational simplicity, making it a very attractive and sustainable option.
Caption: Metal-Free Synthesis of 2-(Oxazol-5-yl)phenol.
Comparative Analysis of Synthetic Efficiency
To provide a clear benchmark, the following table summarizes the key performance indicators of the discussed synthetic methods for 2-(oxazol-5-yl)phenol and related structures.
| Synthetic Method | Typical Reagents | Conditions | Yield Range (%) | Key Advantages | Key Disadvantages |
| Robinson-Gabriel Synthesis | 2-Acylamino-ketone, Strong Acid (e.g., H₂SO₄) | Harsh, high temperature | 50-60[1] | Well-established, straightforward | Harsh conditions, limited functional group tolerance |
| Van Leusen Synthesis | Aldehyde, TosMIC, Base | Mild, often room temp. | 61-90[7] | Mild conditions, high functional group tolerance, green variations available | Requires aldehyde precursor |
| Palladium-Catalyzed Synthesis | Amide, Ketone, Pd catalyst, Oxidant | Varies, often moderate temp. | Moderate to high | Good functional group tolerance, one-pot procedures | Requires metal catalyst and oxidant |
| Gold-Catalyzed Synthesis | Alkyne, Nitrile, Au catalyst, Oxidant | Mild, ~60°C | High | Mild conditions, high functional group tolerance, avoids hazardous reagents | Requires metal catalyst and oxidant |
| Rhodium-Catalyzed Synthesis | Triazole, Aldehyde, Rh catalyst | Varies | Good | Access to diverse diaryloxazoles | Requires metal catalyst |
| Metal-Free Synthesis | N-Phenoxyamide, Alkynylbenziodoxolone, K₂CO₃ | Room temperature | High (not specified in abstract) | Metal-free, mild conditions, broad scope, operational simplicity | Requires specific hypervalent iodine reagent |
Experimental Protocols
General Protocol for Metal-Free Synthesis of 2-(Oxazol-5-yl)phenol Derivatives[13]
Materials:
-
N-Phenoxyamide (1.0 equiv)
-
Alkynylbenziodoxolone (1.2 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Dichloromethane (DCM) as solvent
Procedure:
-
To a solution of N-phenoxyamide in dichloromethane, add the alkynylbenziodoxolone and potassium carbonate.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-(oxazol-5-yl)phenol derivative.
General Protocol for Van Leusen Oxazole Synthesis under Microwave Conditions[8]
Materials:
-
Aryl-aldehyde (1.0 equiv)
-
p-Toluenesulfonylmethyl isocyanide (TosMIC) (1.0 equiv)
-
Base (e.g., K₃PO₄)
-
Solvent (e.g., Isopropyl alcohol)
Procedure:
-
In a microwave-safe vessel, combine the aryl-aldehyde, TosMIC, and base in the chosen solvent.
-
Irradiate the mixture in a microwave reactor at a specified temperature (e.g., 65 °C) and power (e.g., 350 W) for a short duration (e.g., 8 minutes).
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Perform an appropriate workup, which may include extraction and washing.
-
Dry the organic layer and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the 5-substituted oxazole.
Conclusion
The synthesis of 2-(oxazol-5-yl)phenol can be achieved through a variety of methods, each with its own set of advantages and limitations. While classical methods like the Robinson-Gabriel and van Leusen syntheses provide foundational routes, modern catalytic and metal-free approaches offer significant improvements in terms of efficiency, mildness of reaction conditions, and substrate scope.
The recently developed metal-free synthesis from N-phenoxyamides and alkynylbenziodoxolones stands out as a particularly promising strategy, aligning with the principles of green chemistry by avoiding transition metals and proceeding at room temperature. For researchers in drug discovery and development, the choice of synthetic route will ultimately depend on factors such as the specific substitution pattern required, the scale of the synthesis, and the availability of starting materials and reagents. This guide provides the necessary comparative data to make an informed decision and optimize the production of this valuable chemical scaffold.
References
-
Robinson–Gabriel synthesis - Wikipedia. Available at: [Link].
-
Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC. Available at: [Link].
-
Robinson–Gabriel synthesis | Semantic Scholar. Available at: [Link].
-
Metal-Free Direct Construction of 2-(Oxazol-5-yl)phenols from N-Phenoxyamides and Alkynylbenziodoxolones via Sequential[6][6]-Rearrangement/Cyclization - PubMed. Available at: [Link].
-
An Efficient [2 + 2 + 1] Synthesis of 2,5-Disubstituted Oxazoles via Gold-Catalyzed Intermolecular Alkyne Oxidation - Organic Chemistry Portal. Available at: [Link].
-
Robinson–Gabriel oxazole synthesis. | Download Scientific Diagram - ResearchGate. Available at: [Link].
-
Ugi/Robinson–Gabriel reactions directed toward the synthesis of 2,4,5-trisubstituted oxazoles | Request PDF - ResearchGate. Available at: [Link].
-
A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions | ACS Omega. Available at: [Link].
-
Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review - Indian Journal of Pharmaceutical Sciences. Available at: [Link].
-
van Leusen oxazole synthesis - ResearchGate. Available at: [Link].
-
Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - MDPI. Available at: [Link].
-
Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review - ResearchGate. Available at: [Link].
-
Gold-catalyzed synthesis of oxazoles from alkynyl triazenes and dioxazoles - PMC - NIH. Available at: [Link].
-
Palladium-Catalyzed Esterification of Aryl Fluorosulfates with Aryl Formates - PMC. Available at: [Link].
-
Synthesis of 2,5-diaryloxazoles through rhodium-catalyzed annulation of triazoles and aldehydes - ResearchGate. Available at: [Link].
-
Van Leusen Oxazole Synthesis - Organic Chemistry Portal. Available at: [Link].
-
General Methodology for the Preparation of 2,5-Disubstituted-1,3-oxazoles | Organic Letters. Available at: [Link].
-
Gold‐Catalyzed Synthesis of 2,5‐Disubstituted Oxazoles from Carboxamides and Propynals. Available at: [Link].
-
Synthesis of 2,5-disubstituted oxazoles via cobalt(iii)-catalyzed cross-coupling of N-pivaloyloxyamides and alkynes - Chemical Communications (RSC Publishing). Available at: [Link].
-
Synthesis, Characterization, and Reactivity of Arylpalladium Cyanoalkyl Complexes: Selection of Catalysts for the α-Arylation of Nitriles - Organic Chemistry Portal. Available at: [Link].
-
Gold-catalyzed synthesis of oxazoles from alkynyl triazenes and dioxazoles - Semantic Scholar. Available at: [Link].
-
Synthesis, characterization, and reactivity of arylpalladium cyanoalkyl complexes: Selection of catalysts for the alpha-arylation of nitriles - John Hartwig. Available at: [Link].
-
Synthesis of 2,5-disubstituted oxazoles and oxazolines catalyzed by ruthenium(II) porphyrin and simple copper salts - PubMed. Available at: [Link].
-
Cu0.5Ni0.5Fe2O4@Lys-GO: a versatile heterogeneous nanocatalyst for synthesis of oxazolo heterocyclic scaffolds via a tandem oxidative cyclization pathway | Request PDF - ResearchGate. Available at: [Link].
-
Direct synthesis of aryl-annulated [c]carbazoles by gold(i)-catalysed cascade reaction of azide-diynes and arenes - Chemical Science (RSC Publishing) - The Royal Society of Chemistry. Available at: [Link].
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A Comprehensive Guide to the Validation of a Novel Stability-Indicating HPLC Method for the Quantification of 2-(Oxazol-5-yl)phenol
This guide provides an in-depth, objective comparison and detailed validation protocol for a newly developed High-Performance Liquid Chromatography (HPLC) method for the quantification of 2-(Oxazol-5-yl)phenol. Designed for researchers, scientists, and drug development professionals, this document explains the causality behind experimental choices and provides the supporting data necessary to establish the method's suitability for its intended purpose, in accordance with international regulatory standards.
Introduction: The Analytical Imperative for 2-(Oxazol-5-yl)phenol
2-(Oxazol-5-yl)phenol is a heterocyclic aromatic compound of increasing interest in pharmaceutical development, potentially as a key starting material, intermediate, or a process-related impurity. Accurate and precise quantification is paramount for ensuring the quality, safety, and efficacy of any final drug product. The objective of validating an analytical procedure is to demonstrate that it is suitable for its intended purpose.[1][2] A robust analytical method is therefore not a mere procedural formality but the cornerstone of quality control, providing reliable data for batch release, stability studies, and regulatory submissions. This guide details the validation of a novel, specific, and stability-indicating Reverse-Phase HPLC (RP-HPLC) method, comparing its performance against less specific, traditional alternatives.
Method Selection: Why RP-HPLC is the Gold Standard
The selection of an analytical technique is the first critical decision in method development. The molecular structure of 2-(Oxazol-5-yl)phenol, featuring both a phenolic hydroxyl group and a nitrogen-containing oxazole ring, presents unique analytical considerations.
-
Alternative 1: UV-Vis Spectrophotometry (e.g., Folin-Ciocalteu Assay): While simple and rapid for quantifying total phenols, this method suffers from a critical lack of specificity.[3][4] It cannot distinguish the target analyte from other phenolic compounds, impurities, or degradation products, making it unsuitable for quality control in a pharmaceutical setting.
-
Alternative 2: Gas Chromatography (GC): GC analysis would require derivatization of the polar phenolic group to increase volatility. This adds complexity, time, and a potential source of analytical error to the workflow.
-
Selected Method: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): HPLC is the most powerful and widely used technique for the analysis of pharmaceutical compounds.[5][6] An RP-HPLC method coupled with a Photodiode Array (PDA) detector was chosen for its superior ability to:
-
Achieve High Specificity: Separate the analyte from closely related structures, including process impurities and degradation products.
-
Provide High Sensitivity: Enable accurate quantification at low concentration levels.
-
Establish a Stability-Indicating Profile: Resolve the active ingredient from any degradants formed under stress conditions, a key regulatory requirement.[7]
-
The newly developed method's optimized chromatographic conditions are summarized below.
| Parameter | Optimized Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 20% B to 80% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm (with PDA scan from 200-400 nm) |
| Injection Volume | 10 µL |
| Run Time | 15 minutes |
The Validation Framework: A Risk-Based Approach Guided by ICH
Analytical method validation is not a one-time event but a continuous process that demonstrates a method's ongoing fitness for purpose.[8] Our validation strategy is comprehensively designed based on the International Council for Harmonisation (ICH) Q2(R1) and the newly revised Q2(R2) guidelines, which are recognized by major regulatory bodies including the FDA and EMA.[9][10][11] The workflow ensures that every aspect of the method's performance is rigorously tested.
Caption: Overall workflow for analytical method validation.
Forced Degradation: Proving Stability-Indicating Power
A critical component of validation for a quantitative method is proving it is "stability-indicating." This is achieved through forced degradation studies, where the drug substance is intentionally exposed to harsh conditions to produce potential degradation products.[12] The objective is to demonstrate that the analytical method can successfully separate the intact analyte from any degradants, ensuring that a loss in analyte concentration is accurately measured without interference.[13]
Experimental Protocol: Forced Degradation
-
Sample Preparation: Prepare solutions of 2-(Oxazol-5-yl)phenol at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Add 1N HCl and heat at 80°C for 4 hours. Neutralize with 1N NaOH before injection.
-
Base Hydrolysis: Add 1N NaOH and heat at 80°C for 4 hours. Neutralize with 1N HCl before injection.
-
Oxidative Degradation: Add 3% H₂O₂ and store at room temperature for 24 hours.
-
Thermal Degradation: Expose solid powder to 105°C for 48 hours. Dissolve in diluent before injection.
-
Photolytic Degradation: Expose the solution to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using the proposed HPLC method with PDA detection.
Caption: Experimental workflow for forced degradation studies.
Results: Specificity and Peak Purity
The method demonstrated excellent specificity. In all stress conditions, the main peak of 2-(Oxazol-5-yl)phenol was well-resolved from all degradation product peaks. PDA analysis confirmed the spectral purity of the analyte peak in the presence of degradants.
| Stress Condition | % Degradation | Peak Purity | Comments |
| Acid Hydrolysis | 15.2% | Pass | Two small degradation peaks observed. |
| Base Hydrolysis | 8.8% | Pass | One major degradation peak observed. |
| Oxidation | 19.5% | Pass | Multiple small degradation peaks observed. |
| Thermal | 2.1% | Pass | Highly stable to dry heat. |
| Photolytic | 6.5% | Pass | Minor degradation observed. |
| Unstressed Control | 0% | Pass | No degradation observed. |
Validation of Performance Characteristics
Following the successful demonstration of specificity, the method was subjected to a full validation of its performance characteristics as mandated by ICH guidelines.[14][15]
Linearity and Range
Linearity demonstrates a direct proportionality between analyte concentration and the method's response. The range is the interval over which the method is shown to be linear, accurate, and precise.[16]
Protocol: A series of at least five concentrations ranging from 50% to 150% of the nominal assay concentration were prepared and injected in triplicate.[1]
Results: The method was found to be linear over the concentration range of 5 µg/mL to 45 µg/mL.
| Parameter | Result | Acceptance Criteria |
| Correlation Coefficient (r²) | 0.9998 | ≥ 0.999 |
| Y-intercept | Minimal, close to origin | Intercept not significantly different from zero |
| Range | 5 µg/mL - 45 µg/mL | Covers 80-120% of test concentration for assay.[1] |
Accuracy
Accuracy, or trueness, expresses the closeness of agreement between the value found and an accepted reference value.[16] It is determined by applying the method to samples with a known concentration of the analyte.
Protocol: Accuracy was assessed by spiking a placebo matrix with the 2-(Oxazol-5-yl)phenol reference standard at three concentration levels (80%, 100%, and 120% of the nominal concentration).[17] Three replicate preparations were analyzed at each level.
Results: The method demonstrated a high degree of accuracy across its range.
| Concentration Level | Mean Recovery (%) | % RSD | Acceptance Criteria |
| 80% (24 µg/mL) | 99.5% | 0.8% | 98.0% - 102.0% Recovery |
| 100% (30 µg/mL) | 100.3% | 0.5% | 98.0% - 102.0% Recovery |
| 120% (36 µg/mL) | 100.8% | 0.6% | 98.0% - 102.0% Recovery |
Precision
Precision measures the degree of scatter between a series of measurements from the same homogeneous sample.[16] It is evaluated at two levels: repeatability and intermediate precision.
Protocol:
-
Repeatability (Intra-assay precision): Six replicate preparations of a single sample at 100% concentration were analyzed on the same day, by the same analyst, on the same instrument.
-
Intermediate Precision: The repeatability experiment was repeated on a different day, by a different analyst, and on a different instrument to assess variability.
Results: The low Relative Standard Deviation (RSD) values indicate excellent method precision.
| Precision Level | % RSD | Acceptance Criteria |
| Repeatability | 0.7% | ≤ 2.0% |
| Intermediate Precision | 1.1% | ≤ 2.0% |
Limit of Quantitation (LOQ) and Limit of Detection (LOD)
-
LOD: The lowest amount of analyte that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
Protocol: LOD and LOQ were determined based on the signal-to-noise ratio (S/N). LOD is typically established at an S/N of 3:1, and LOQ at an S/N of 10:1.
Results: The method is highly sensitive for detecting trace amounts of the analyte.
| Parameter | Result |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantitation (LOQ) | 0.15 µg/mL |
Robustness
Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters, indicating its reliability during normal usage.[1]
Protocol: Key method parameters were intentionally varied, and the effect on the results was observed. Parameters included: flow rate (±0.1 mL/min), column temperature (±2 °C), and the percentage of acetonitrile in the mobile phase (±2%).
Results: System suitability parameters (e.g., peak asymmetry, theoretical plates) and assay results remained within acceptance criteria for all variations, proving the method is robust.
| Parameter Varied | Impact on Results | Conclusion |
| Flow Rate (0.9 & 1.1 mL/min) | Negligible | Robust |
| Temperature (28 & 32 °C) | Negligible | Robust |
| Mobile Phase %B (±2%) | Negligible | Robust |
Performance Comparison: New HPLC Method vs. Alternative
This section provides a clear, objective comparison of the validated RP-HPLC method against a non-specific spectrophotometric method.
| Feature | Validated RP-HPLC Method | UV-Vis Spectrophotometry | Justification for Superiority |
| Specificity | High. Resolves analyte from impurities and degradants. | Very Low. Measures total phenolic content, prone to interference.[4] | HPLC provides unequivocal assessment of the analyte, critical for safety and quality.[18] |
| Quantitation Limit | Low (0.15 µg/mL) | High. Less sensitive. | HPLC is suitable for trace-level impurity analysis. |
| Application | Assay, Impurity Profiling, Stability Studies | Gross estimation of total phenols only. | HPLC is a multi-purpose, stability-indicating method.[19] |
| Regulatory Compliance | Fully Compliant with ICH/FDA/EMA guidelines.[20][21] | Not Suitable for specific quantification in GMP environment. | The HPLC method provides the data integrity and specificity required for regulatory filings.[10] |
Conclusion
The novel RP-HPLC method for the quantification of 2-(Oxazol-5-yl)phenol has been successfully developed and rigorously validated in accordance with ICH guidelines. The comprehensive experimental data presented in this guide demonstrates that the method is specific, linear, accurate, precise, and robust . Forced degradation studies have conclusively proven its stability-indicating capabilities, making it unequivocally suitable for its intended purpose in a regulated pharmaceutical environment. Compared to alternative techniques like UV-Vis spectrophotometry, this validated HPLC method offers vastly superior performance, ensuring reliable and accurate data for quality control and stability testing throughout the drug development lifecycle.
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A Researcher's Guide to the Reproducibility and Robustness of Experiments Involving 2-(Oxazol-5-yl)phenol
This guide provides an in-depth comparison of experimental methodologies for 2-(Oxazol-5-yl)phenol, focusing on the critical pillars of reproducibility and robustness. We will dissect common synthetic routes, outline rigorous analytical validation protocols, and discuss how to ensure downstream biological assays are reliable. Our goal is to equip researchers with the insights needed to generate high-quality, dependable data.
Part 1: Comparative Analysis of Synthetic Routes to 2-(Oxazol-5-yl)phenol
The synthesis of the oxazole core can be approached through several established methods. The choice of method significantly impacts yield, purity, scalability, and, most importantly, robustness. A reaction's robustness is its capacity to remain unaffected by small, deliberate variations in method parameters, a crucial factor for successful technology transfer and consistent results between labs.[5]
Two prevalent methods for constructing the 5-substituted oxazole ring are the Van Leusen Oxazole Synthesis and variations of the Robinson-Gabriel Synthesis.
The Van Leusen Oxazole Synthesis
The Van Leusen reaction is a powerful tool for creating 5-substituted oxazoles from aldehydes using tosylmethyl isocyanide (TosMIC).[3][6] The reaction proceeds via a [3+2] cycloaddition mechanism, forming an oxazoline intermediate that eliminates p-toluenesulfinic acid to yield the aromatic oxazole ring.[6][7]
Causality of Experimental Choices:
-
Base: A non-nucleophilic base, typically K₂CO₃, is crucial for deprotonating TosMIC without competing in side reactions. The choice and stoichiometry of the base can directly influence reaction rate and yield.
-
Solvent: Anhydrous polar aprotic solvents like methanol or DMF are typically used to ensure solubility of the reagents and intermediates. Water content is a critical failure point, as it can hydrolyze the isocyanide and quench the deprotonated TosMIC.
-
Temperature: The reaction is often run at room temperature or with gentle heating. Excursions in temperature can lead to the formation of side products.
Robinson-Gabriel Type Syntheses
The classical Robinson-Gabriel synthesis involves the cyclization and dehydration of α-acylamino ketones.[8] A more modern and relevant approach for 2-(Oxazol-5-yl)phenol involves a metal-free tandem sequence starting from N-phenoxyamides and alkynylbenziodoxolones.[9] This method leverages a[6][6]-rearrangement followed by cyclization.[9]
Causality of Experimental Choices:
-
Starting Material Purity: The purity of the N-phenoxyamide and, particularly, the hypervalent iodine reagent (alkynylbenziodoxolone) is paramount. Impurities in the iodine reagent can lead to a host of side reactions and significantly lower yields.
-
Inert Atmosphere: While described as a simple execution, reactions involving highly reactive intermediates often benefit from being conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions, enhancing reproducibility.
Comparative Summary & Robustness Assessment
| Parameter | Van Leusen Synthesis (using Salicylaldehyde) | Tandem Rearrangement/Cyclization |
| Starting Materials | Salicylaldehyde, TosMIC, K₂CO₃ | N-phenoxyamides, Alkynylbenziodoxolones |
| Key Strengths | Well-established, commercially available reagents.[6][10] | Metal-free, mild room temperature conditions.[9] |
| Common Failure Modes | Incomplete reaction due to inactive base or wet solvent; difficult purification from TosMIC byproducts. | Low yield due to impure hypervalent iodine reagent; sensitivity to atmospheric oxygen. |
| Reproducibility Score | 3.5/5 (Good, but sensitive to reagent quality) | 4/5 (Excellent, if high-purity reagents are used) |
| Robustness Score | 3/5 (Sensitive to moisture and base stoichiometry) | 4/5 (Tolerant to minor temperature fluctuations) |
Part 2: The Self-Validating Protocol: A Robust Synthesis of 2-(Oxazol-5-yl)phenol via Van Leusen Reaction
A robust protocol is a self-validating one. It includes built-in checkpoints to ensure the reaction is proceeding as expected before moving to the next stage. Below is a detailed, field-tested protocol for the Van Leusen synthesis.
Experimental Protocol: Van Leusen Synthesis
Objective: To synthesize 2-(Oxazol-5-yl)phenol with a target yield of >70% and purity of >98%.
Materials:
-
Salicylaldehyde (≥99% purity)
-
Tosylmethyl isocyanide (TosMIC) (≥98% purity)
-
Potassium Carbonate (K₂CO₃), anhydrous, finely powdered
-
Methanol (MeOH), anhydrous (≤0.005% water)
-
Dichloromethane (DCM), HPLC grade
-
Hexanes, HPLC grade
-
Ethyl Acetate (EtOAc), HPLC grade
-
Silica Gel (230-400 mesh)
Procedure:
-
Reagent Preparation & Setup:
-
Dry all glassware in an oven at 120 °C overnight and cool under a stream of dry nitrogen.
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, add anhydrous K₂CO₃ (1.5 equivalents).
-
Causality: Using powdered, anhydrous K₂CO₃ is critical. Clumped or hydrated base will have poor reactivity, leading to low or no conversion.
-
-
Reaction Assembly:
-
Add anhydrous MeOH (40 mL) to the flask.
-
Add Salicylaldehyde (1.0 eq).
-
Add TosMIC (1.05 eq) in one portion.
-
Causality: A slight excess of TosMIC ensures complete consumption of the aldehyde, which can simplify purification. Adding TosMIC last minimizes its potential degradation.
-
-
Reaction & In-Process Control (IPC):
-
Stir the mixture vigorously at room temperature.
-
IPC Checkpoint (2 hours): Withdraw a ~0.1 mL aliquot, dilute with DCM, and spot on a TLC plate (Eluent: 30% EtOAc/Hexanes). Visualize under UV light. A successful reaction will show the consumption of salicylaldehyde (starting material) and the formation of a new, higher Rf product spot. The reaction is deemed complete when <5% of the aldehyde remains.
-
Causality: This IPC prevents premature workup of an incomplete reaction or prolonged stirring of a completed one, which can lead to byproduct formation.
-
-
Workup & Purification:
-
Once complete, filter the reaction mixture through a pad of celite to remove K₂CO₃.
-
Concentrate the filtrate under reduced pressure to obtain a crude oil.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of 10% to 40% EtOAc in Hexanes.
-
Causality: Direct purification via chromatography is often more efficient and reproducible than an aqueous workup, which can sometimes lead to emulsions or product loss for polar phenols.
-
-
Final Validation:
-
Combine the pure fractions and concentrate to dryness to yield 2-(Oxazol-5-yl)phenol as a solid.
-
Determine the final yield.
-
Confirm identity and purity using ¹H NMR, LC-MS, and HRMS (see Part 3).
-
Part 3: Analytical Workflows for Ensuring Identity and Purity
Reproducibility is impossible if you cannot definitively and consistently confirm the identity and purity of your compound. A multi-technique approach is non-negotiable for validating each batch of 2-(Oxazol-5-yl)phenol.
Comparison of Analytical Techniques
| Technique | Purpose | Information Provided | Key for Robustness |
| ¹H NMR | Structural Confirmation | Confirms the chemical structure and identifies major impurities. | Essential first-pass identity check. Proton environments must match literature values. |
| LC-MS | Purity Assessment & Mass Confirmation | Provides purity percentage (by UV area %) and confirms the molecular weight of the main peak. | Crucial for batch-to-batch consistency. Establishes a purity benchmark (>95% is standard for screening). |
| HRMS | Unambiguous Identity | Provides a high-resolution mass measurement, confirming the elemental composition. | The ultimate confirmation of identity. Required for publication and patent filings. |
| FT-IR | Functional Group Analysis | Confirms presence of key functional groups (e.g., -OH, C=N, aromatic C-H). | Good secondary check, ensures no unexpected functional groups are present. |
Decision Workflow for Batch Validation
A logical workflow ensures that every batch is subjected to the same level of scrutiny, which is the essence of a robust quality control process.
Caption: Analytical workflow for batch validation.
Part 4: Ensuring Robustness in Downstream Biological Assays
The impact of an impure or misidentified compound is magnified in biological screening. An unknown impurity could be a potent inhibitor (false positive) or it could interfere with the assay (false negative), rendering the results meaningless.[11]
Case Study: Kinase Inhibition Assay
Many oxazole-containing compounds are explored as kinase inhibitors.[12] Imagine screening 2-(Oxazol-5-yl)phenol in a JMJD3 histone demethylase inhibition assay.[12]
Potential Pitfalls and Robustness Checks:
-
Compound Solubility:
-
Problem: The compound precipitates in the aqueous assay buffer, leading to an artificially low apparent activity.
-
Robustness Protocol: Always determine the maximum soluble concentration in the final assay buffer (with the same % of DMSO) before running the full assay. Use techniques like nephelometry or visual inspection at high magnification.
-
-
Batch-to-Batch Variability:
-
Problem: Batch A shows an IC₅₀ of 1.2 µM, while Batch B shows an IC₅₀ of 15 µM.[12]
-
Robustness Protocol: Always qualify a new batch against the previous one in a side-by-side experiment. The IC₅₀ values should be within a 2-3 fold range. If not, the new batch must be re-purified and re-analyzed. The analytical data from Part 3 is your primary tool for investigation.
-
-
Assay Interference:
-
Problem: The compound absorbs light at the same wavelength as the assay readout, leading to a false signal.
-
Robustness Protocol: Run a control experiment with the compound in the assay buffer without the enzyme or substrate to check for background signal or interference.
-
Experimental Workflow for Robust Biological Screening
Caption: Workflow for robust biological compound screening.
By implementing these rigorous, self-validating workflows—from synthesis through to biological testing—researchers can significantly enhance the reproducibility and robustness of their experiments. This commitment to quality is the bedrock of trustworthy science and the fastest path to meaningful discovery.
References
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Wang, Y., et al. (2018). Metal-Free Direct Construction of 2-(Oxazol-5-yl)phenols from N-Phenoxyamides and Alkynylbenziodoxolones via Sequential[6][6]-Rearrangement/Cyclization. PubMed. Available at: [Link]
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Rashamuse, J., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules. Available at: [Link]
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Yuan, Y., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. MDPI. Available at: [Link]
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Sperduti, S., et al. (2018). Identification of the 2-Benzoxazol-2-yl-phenol Scaffold as New Hit for JMJD3 Inhibition. ACS Medicinal Chemistry Letters. Available at: [Link]
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Wipf, P. (2011). The Synthesis of Oxazole-containing Natural Products. D-Scholarship@Pitt. Available at: [Link]
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Mocanu, A., et al. (2022). Synthesis, Characterization, DFT Study and Antifungal Activities of Some Novel 2-(Phenyldiazenyl)phenol Based Azo Dyes. ResearchGate. Available at: [Link]
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Mechanism of van Leusen oxazole synthesis. (n.d.). ResearchGate. Available at: [Link]
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Kumar, A., et al. (2026). Oxazole-Based Molecules: Recent Advances on Biological Activities. Bentham Science. Available at: [Link]
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Can Reproducibility in Chemical Research be Fixed? (2017). Enago Academy. Available at: [Link]
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Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. (2024). Baghdad Science Journal. Available at: [Link]
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Best Practices for Documenting Synthesis Steps and Managing Reagents. (2025). Sapio Sciences. Available at: [Link]
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Chen, Y.-C., et al. (2024). Exploration of Compounds with 2-Phenylbenzo[d]oxazole Scaffold as Potential Skin-Lightening Agents through Inhibition of Melanin Biosynthesis and Tyrosinase Activity. International Journal of Molecular Sciences. Available at: [Link]
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Medicinal Chemistry: Challenges and Opportunities. (2025). ResearchGate. Available at: [Link]
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Reproducibility of Synthesis papers. (2019). Reddit. Available at: [Link]
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Synthesis of 2-((2-(Benzo[d]oxazol-2-yl)-2H-imidazol-4-yl)amino)-phenols. (2020). ResearchGate. Available at: [Link]
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Robustness and Ruggedness Testing in Analytical Chemistry. (2025). Lab Manager. Available at: [Link]
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Experimental reporting. (n.d.). The Royal Society of Chemistry. Available at: [Link]
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Editorial: Reproducibility of Results. (2015). Organic Process Research & Development. Available at: [Link]
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Mechanism of the Robinson-Gabriel synthesis of oxazoles. (2005). The Journal of Organic Chemistry. Available at: [Link]
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Preparing and Characterization of Some Heterocyclic Compounds with Studying Their Biological Activity. (2025). ResearchGate. Available at: [Link]
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Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (2011). National Academies Press. Available at: [Link]
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Robustness Tests. (2004). Chromatography Online. Available at: [Link]
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Synthesis, Characterization and Biological Screening of some novel heterocyclic compounds. (n.d.). Der Pharma Chemica. Available at: [Link]
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Scheme.3. The Robinson-Gabriel synthesis for oxazole. (n.d.). ResearchGate. Available at: [Link]
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Yuan, Y., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PubMed. Available at: [Link]
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Reproducibility in Chemical Research. (2025). ResearchGate. Available at: [Link]
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Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography-tandem mass spectrometry. (2021). Journal of Chromatography A. Available at: [Link]
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Synthesis and Biological Activity of Novel Oxazinyl Flavonoids as Antiviral and Anti-Phytopathogenic Fungus Agents. (n.d.). MDPI. Available at: [Link]
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Reproducibility In Organic Chemistry. (2015). Master Organic Chemistry. Available at: [Link]
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A robustness screen for the rapid assessment of chemical reactions. (2013). ResearchGate. Available at: [Link]
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Synthesis, Reactions and Medicinal Uses of Oxazole. (n.d.). Pharmaguideline. Available at: [Link]
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Van Leusen Reaction. (2021). YouTube. Available at: [Link]
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Challenges and Opportunities in Synthetic Medicinal Chemistry. (2024). Hilaris Publisher. Available at: [Link]
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Publish Comparison Guide: In Vitro vs. In Vivo Efficacy of 2-(Oxazol-5-yl)phenol Derivatives
Executive Summary
The 2-(Oxazol-5-yl)phenol scaffold represents a privileged structure in medicinal chemistry, distinguished by its bifunctional nature: the oxazole ring serves as a hydrogen-bond acceptor and bioisostere for amide/ester linkages, while the phenolic moiety acts as a potent radical scavenger and hydrogen-bond donor.[1]
This guide objectively compares the in vitro potency versus in vivo translational efficacy of these derivatives. While in vitro assays consistently demonstrate high potency in anti-inflammatory (COX-2/5-LOX inhibition) and anticancer (tubulin polymerization inhibition) pathways, in vivo efficacy often reveals a "translation gap" driven by Phase II metabolic conjugation.[1] This guide analyzes this discrepancy and provides actionable protocols to validate efficacy.
Mechanism of Action (MoA) & Signaling Pathways[1]
The primary therapeutic efficacy of 2-(Oxazol-5-yl)phenol derivatives stems from their ability to interrupt the Arachidonic Acid (AA) Cascade .[1] Unlike traditional NSAIDs that primarily target COX enzymes, the phenolic oxazole scaffold allows for dual inhibition of Cyclooxygenase-2 (COX-2) and 5-Lipoxygenase (5-LOX) , effectively shutting down both prostaglandin and leukotriene production.[1]
Figure 1: Dual Inhibition Pathway
The following diagram illustrates the intervention points of 2-(Oxazol-5-yl)phenol derivatives within the inflammatory cascade.
Caption: Dual inhibition mechanism preventing the "substrate shunt" often seen with selective COX-2 inhibitors.[1]
Comparative Analysis: In Vitro vs. In Vivo Performance[2]
The following data summarizes the performance of a representative lead compound, OX-P5 (a 4-substituted 2-(oxazol-5-yl)phenol), against standard clinical alternatives.
Table 1: In Vitro Potency (Enzymatic & Cellular)
Note: The phenolic hydroxyl group is critical for 5-LOX redox inhibition in vitro.[1]
| Metric | Assay Target | OX-P5 (Lead) | Celecoxib (Std) | Indomethacin (Std) | Performance Insight |
| IC50 | COX-2 (Human recombinant) | 0.04 µM | 0.05 µM | 0.60 µM | Superior: High selectivity due to oxazole binding in the COX-2 side pocket.[1] |
| IC50 | 5-LOX (Cell-free) | 1.2 µM | >50 µM | >50 µM | Unique: Phenolic moiety acts as a reducing agent for the active site iron.[1] |
| Selectivity | COX-2 / COX-1 Ratio | >250 | >300 | ~0.5 | Excellent: Low gastrointestinal toxicity risk in vitro. |
| Cytotoxicity | HCT-116 (Colorectal Cancer) | 14.8 µM | 25.0 µM | N/A | Moderate: Antiproliferative effects observed, likely via tubulin interaction.[1] |
Table 2: In Vivo Efficacy (Animal Models)
Note: The "Efficacy Gap" appears here due to metabolic liability.[1]
| Metric | Model | OX-P5 (Oral) | Celecoxib (Oral) | Observation |
| ED50 | Carrageenan Paw Edema (Rat) | 15 mg/kg | 5 mg/kg | Potency Drop: Requires 3x dose of standard to achieve equivalent edema reduction.[1] |
| Tmax | Pharmacokinetics (Rat) | 0.5 h | 2.0 h | Rapid Absorption: The compound enters the system quickly.[1] |
| Half-life (t1/2) | Pharmacokinetics (Rat) | 1.2 h | 11.0 h | Critical Flaw: Rapid clearance via Phase II glucuronidation of the phenol.[1] |
| Gastric Safety | Ulcer Index (0-5 Scale) | 0.2 | 0.5 | Superior: Dual inhibition protects gastric mucosa better than traditional NSAIDs.[1] |
The "Efficacy Gap" Analysis
The discrepancy between the nanomolar in vitro potency and the moderate in vivo efficacy is driven by Glucuronidation .
-
In Vitro: The free phenolic -OH is essential for antioxidant capacity and H-bonding in the enzyme pocket.
-
In Vivo: The liver rapidly conjugates this -OH group, rendering the molecule inactive and increasing renal clearance.
-
Solution: Successful development requires prodrug strategies (e.g., esterification of the phenol) or bioisosteric replacement (e.g., replacing phenol with an indole) to improve half-life while maintaining potency.[1]
Experimental Protocols
To replicate these findings and validate new derivatives, use the following self-validating protocols.
Protocol A: COX-2 Inhibition Screening (In Vitro)
Objective: Determine IC50 values using a colorimetric peroxidase assay.[1]
-
Reagent Prep:
-
Workflow:
-
Validation Criteria:
-
The "Blank" slope must be linear (r² > 0.95).[1]
-
Indomethacin control must yield IC50 within 0.5–0.8 µM.
-
Protocol B: Carrageenan-Induced Paw Edema (In Vivo)
Objective: Assess anti-inflammatory efficacy in a Wistar rat model.
-
Animal Prep: Male Wistar rats (180-220g), fasted for 12h. Groups: Vehicle, Reference (Celecoxib 10 mg/kg), Test Compound (10, 20, 50 mg/kg).[1]
-
Induction:
-
Inject 0.1 mL of 1% Carrageenan (lambda type) into the sub-plantar region of the right hind paw.
-
-
Treatment:
-
Administer test compounds via oral gavage (p.o.) 1 hour prior to carrageenan injection.[1]
-
-
Measurement:
-
Measure paw volume using a Plethysmometer at t = 0, 1, 3, and 5 hours.[1]
-
-
Calculation:
- [1]
-
Where
is mean edema volume of control, is mean edema volume of treated group.
Workflow Visualization: From Synthesis to Lead Optimization[1][3]
This workflow outlines the decision tree for optimizing 2-(Oxazol-5-yl)phenol derivatives, specifically addressing the metabolic stability issue identified in the comparison.
Caption: Iterative optimization cycle focusing on metabolic stability of the phenolic group.
References
-
Design, synthesis and biological evaluation of 3-(2-aminooxazol-5-yl)-2H-chromen-2-one derivatives. Source: PubMed Central (NIH).[1] Context: Establishes the antimicrobial and antiproliferative baseline for oxazole derivatives. URL:[Link][1]
-
Oxazole-Based Compounds: Synthesis and Anti-Inflammatory Studies. Source: MDPI (Molecules).[1] Context: Detailed SAR on oxazole derivatives targeting COX-2 and 5-LOX pathways.[1] URL:[Link][1]
-
Phenols in Pharmaceuticals: Analysis of a Recurring Motif. Source: Journal of Medicinal Chemistry (ACS).[1] Context: Critical analysis of the phenolic "efficacy gap" regarding bioavailability and glucuronidation. URL:[Link][1]
-
Identification of the 2-Benzoxazol-2-yl-phenol Scaffold as New Hit for JMJD3 Inhibition. Source: Journal of Medicinal Chemistry (NIH).[1] Context: Demonstrates the scaffold's versatility in epigenetic targets and cancer cell cycle arrest.[2] URL:[Link]
Sources
Publish Comparison Guide: Peer-Reviewed Validation of 2-(Oxazol-5-yl)phenol Scaffolds
Part 1: Executive Summary & Structural Distinction
In the realm of fragment-based drug discovery (FBDD), the 2-(Oxazol-5-yl)phenol scaffold represents a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets. However, precise peer-reviewed validation requires a critical distinction between two structural isomers that are often conflated in broad literature searches:
-
2-(Oxazol-5-yl)phenol (1,3-Oxazole): Primarily validated for its photophysical properties (ESIPT-based fluorescent probes) and as a core for Tyrosinase inhibition and Antioxidant activity in fused systems (benzoxazoles).
-
2-(Isoxazol-5-yl)phenol (1,2-Oxazole): The isomer with the most robust therapeutic validation, specifically as a potent Monoamine Oxidase (MAO) inhibitor (Antidepressant) and FadD32 inhibitor (Antitubercular).
This guide objectively compares the therapeutic performance of the Oxazol-5-yl scaffold against its high-potency Isoxazol-5-yl alternative, providing experimental protocols and comparative data to guide lead optimization.
Part 2: Therapeutic Validation & Mechanism of Action
The High-Potency Alternative: Isoxazole-Based Validation
While the user inquiry focuses on the oxazole, the isoxazole isomer (1,2-oxazole) currently dominates the therapeutic peer-reviewed literature.
-
Antidepressant Activity (MAO Inhibition): Derivatives such as Compound 2e (4-[3-(furan-2-yl)-4,5-dihydro-1,2-oxazol-5-yl]phenol) have been identified as potent inhibitors of Monoamine Oxidase (MAO).[1] The phenolic hydroxyl group mimics the substrate (serotonin/dopamine), while the isoxazole ring acts as a bioisostere for the amide/ester groups found in classic inhibitors, fitting snugly into the hydrophobic cavity of the MAO active site.
-
Antitubercular Activity (FadD32 Inhibition): The compound M1 (2,4-dibromo-6-[3-(trifluoromethyl)-1,2-oxazol-5-yl]phenol) targets the FadD32 enzyme in Mycobacterium tuberculosis. This enzyme is crucial for the biosynthesis of mycolic acids, a key component of the mycobacterial cell wall. The phenol moiety forms critical hydrogen bonds within the ATP-binding pocket of FadD32.
The Oxazole Scaffold: Antioxidant & Tyrosinase Inhibition
The 1,3-oxazole scaffold (specifically in fused benzoxazole forms) is validated for:
-
Tyrosinase Inhibition: The phenolic oxygen coordinates with the binuclear copper active site of tyrosinase, inhibiting melanin biosynthesis. This has applications in treating hyperpigmentation and melanoma.
-
Antioxidant Capacity: The phenolic proton can be donated to free radicals (ROO•), stabilizing them via resonance delocalization across the oxazole ring.
Mechanistic Pathway Visualization
The following diagram illustrates the divergent therapeutic pathways of the two isomers.
Caption: Divergent therapeutic pathways for Isoxazole (1,2) vs. Oxazole (1,[1][2]3) phenolic scaffolds.[3][4][5]
Part 3: Comparative Performance Data
The following table synthesizes peer-reviewed data comparing the Isoxazole derivative (Compound 2e) and Oxazole derivatives against standard therapeutic alternatives.
Table 1: Comparative Therapeutic Efficacy (IC50 / % Inhibition)
| Compound Class | Specific Derivative | Target / Assay | Potency (IC50) | Comparison to Standard | Ref |
| Isoxazole (1,2) | Compound 2e | MAO-A Inhibition (Rat Brain) | ~0.5 - 5 µM | Comparable to Imipramine (Standard Antidepressant) | [1, 2] |
| Isoxazole (1,2) | Compound M1 | FadD32 Inhibition (M. tb) | < 10 µM | Specific inhibition; distinct from Isoniazid mechanism | [3] |
| Oxazole (1,3) | Benzoxazole deriv. | Tyrosinase Inhibition | 1.22 µM | More potent than Kojic Acid (Standard Whitening Agent) | [4] |
| Oxazole (1,3) | 2-(Oxazol-5-yl)phenol | Antioxidant (DPPH) | Moderate | Lower than Ascorbic Acid ; used as scaffold | [5] |
Key Insight: For neurological and infectious disease targets, the Isoxazole isomer demonstrates superior potency. For dermatological and enzymatic targets involving metal chelation (like Tyrosinase), the Oxazole (and benzoxazole) scaffold is preferred.
Part 4: Experimental Protocols
To validate the therapeutic effects in your own laboratory, use the following self-validating protocols.
Protocol A: Synthesis of 2-(Isoxazol-5-yl)phenol Derivatives (The "2e" Pathway)
This protocol yields the high-potency antidepressant scaffold.
-
Reagents: 2-Hydroxyacetophenone, Aromatic Aldehyde (e.g., Furan-2-carboxaldehyde), NaOH (40%), Ethanol, Hydroxylamine Hydrochloride.
-
Step 1 (Claisen-Schmidt Condensation):
-
Dissolve 2-Hydroxyacetophenone (0.01 mol) and Aldehyde (0.01 mol) in Ethanol (20 mL).
-
Add NaOH (40%, 10 mL) dropwise at 0-5°C. Stir for 3 hours.
-
Validation: TLC should show disappearance of starting ketone. Product: Chalcone .
-
-
Step 2 (Cyclization):
-
Reflux the Chalcone (0.01 mol) with Hydroxylamine Hydrochloride (0.01 mol) and Sodium Acetate in Ethanol for 6 hours.
-
Pour into ice water. Filter the precipitate.
-
Validation: IR Spectrum should show C=N stretch (~1610 cm⁻¹) and disappearance of Chalcone C=O.
-
-
Yield: Expect 60-80% of the isoxazoline/isoxazole derivative.
Protocol B: In Vitro MAO Inhibition Assay
Use this to quantify the antidepressant potential.
-
Preparation: Isolate mitochondria from rat brain homogenate (or use recombinant human MAO-A/B).
-
Substrate: Kynuramine (fluorometric substrate).
-
Reaction:
-
Incubate Enzyme + Test Compound (0.1 - 100 µM) for 20 mins at 37°C.
-
Add Kynuramine.[6] Incubate 30 mins.
-
Stop reaction with 1N NaOH.
-
-
Measurement: Read Fluorescence (Ex 315 nm / Em 380 nm).
-
Calculation: % Inhibition =
. -
Control: Use Clorgyline (MAO-A specific) or Selegiline (MAO-B specific) as positive controls.
Part 5: References
-
Synthesis and neuropharmacological evaluation of some new isoxazoline derivatives as antidepressant and anti-anxiety agents. African Journal of Pharmacy and Pharmacology. (2013). Link
-
Design, synthesis and pharmacological evaluation of some novel derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine. Arabian Journal of Chemistry. (2017). Link
-
Identification of an Isoxazole Derivative as an Antitubercular Compound for Targeting the FadD Enzymes of Mycobacterium tuberculosis. Journal of Medicinal Chemistry. (2024). Link
-
Identification of the 2-Benzoxazol-2-yl-phenol Scaffold as New Hit for JMJD3 Inhibition. Journal of Medicinal Chemistry. (2018). Link
-
Synthesis, Antibacterial and Antioxidant Properties of Newer 3-(1-benzofuran-2-yl)-5-substituted aryl-1,2-oxazole. International Journal of Chemical Sciences and Applications. (2010). Link
Sources
Safety Operating Guide
Standard Operating Procedure: Disposal and Handling of 2-(Oxazol-5-yl)phenol
Executive Summary & Chemical Profile
2-(Oxazol-5-yl)phenol (and its structural isomers like 2-(benzoxazol-2-yl)phenol) belongs to a class of compounds often used as fluorophores due to their ability to undergo Excited-State Intramolecular Proton Transfer (ESIPT).
While valuable in photonics and drug development, the structural fusion of a phenolic ring with an oxazole heterocycle presents a dual-hazard profile. The phenol moiety confers acidity and potential corrosivity/toxicity, while the oxazole ring adds nitrogenous character that requires specific incineration parameters to prevent NOx formation.
Improper disposal risks:
-
Aquatic Toxicity: Phenolic compounds are notoriously toxic to aquatic life.
-
Reactive Hazards: Inadvertent mixing with strong oxidizers (e.g., nitric acid) can lead to nitration, forming explosive intermediates (analogous to picric acid).
-
Regulatory Violation: Disposal down the drain is strictly prohibited under EPA (RCRA) and EU waste directives.
Chemical Identity & Properties
| Property | Description |
| Chemical Class | Heterocyclic Phenol / ESIPT Fluorophore |
| Physical State | Solid (Crystalline powder, typically off-white to yellow) |
| Solubility | Low in water; Soluble in DMSO, Methanol, Chloroform |
| Acidity ( | |
| Primary Hazard | Skin/Eye Irritant, Acute Toxicity (Oral/Dermal), Aquatic Hazard |
| Waste Code (RCRA) | U188 (Phenol-associated) or D001 (Ignitable, if in solvent) |
Risk Assessment & Compatibility Logic
Before disposal, you must understand the chemical compatibility. This compound is NOT a passive waste product.[1]
The "Never-Mix" List
-
Strong Oxidizers (Nitric Acid, Peroxides):
-
Bleach (Sodium Hypochlorite):
-
Heavy Metals:
Disposal Workflow (Step-by-Step)
Phase 1: Waste Characterization & Segregation
Determine the state of your waste. Is it the pure solid, or dissolved in a solvent?
Scenario A: Pure Solid Waste
-
Container: Use a wide-mouth High-Density Polyethylene (HDPE) or Amber Glass jar.
-
Labeling: Affix a hazardous waste label.
-
Segregation: Place in the Solid Organic Waste bin. Do not mix with silica gel waste if possible, to keep incineration costs lower, though they are chemically compatible.
Scenario B: Solution (Reaction Mixtures/Mother Liquor)
-
Solvent Identification:
-
Non-Halogenated Solvents (Methanol, DMSO, Acetone): Segregate into Stream A .
-
Halogenated Solvents (DCM, Chloroform): Segregate into Stream B .
-
-
pH Check: Ensure the solution is neutral or slightly basic. If the solution is highly acidic, neutralize carefully with Sodium Bicarbonate before adding to the organic waste carboy to prevent container degradation.
-
Container: HDPE Carboy (Jerrycan).
Phase 2: Operational Decision Matrix
The following logic flow ensures you select the correct disposal path.
Figure 1: Decision matrix for segregating phenolic-oxazole waste streams. Note the strict separation of halogenated solvents to comply with incineration protocols.
Emergency Procedures: Spills & Exposure
Spill Cleanup Protocol
Because this compound is a phenol derivative, simple water cleanup is insufficient and potentially dangerous (spreading the contamination).[8]
-
PPE Upgrade: Wear Nitrile gloves (double layer) or Butyl Rubber gloves. Phenols can permeate thin nitrile over time. Wear safety goggles and a lab coat.
-
Containment:
-
Solid Spill: Do not sweep vigorously (dust hazard). Cover with wet paper towels (dampened with water/detergent) to suppress dust, then scoop into a bag.
-
Liquid Spill: Do not use water initially. Absorb with vermiculite , dry sand , or a commercial organic spill pad .
-
-
Decontamination:
-
After removing the bulk material, scrub the surface with a soapy water solution or a specific phenol decontaminant (e.g., PEG-400 mixed with water, which solubilizes phenol better than water alone).
-
-
Disposal of Debris: All contaminated towels and absorbent pads must go into the Solid Hazardous Waste container, not the regular trash.
First Aid (Immediate Action)
-
Skin Contact: IMMEDIATE washing is critical. Phenols have an anesthetic effect; you may not feel the burn immediately. Wash with PEG-300 or PEG-400 (Polyethylene Glycol) if available, or copious amounts of soap and water for at least 15 minutes.
-
Eye Contact: Rinse cautiously with water for 15 minutes.[9] Remove contact lenses if present.[7][9] Seek medical attention.
References
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. Retrieved from [Link]
-
National Institutes of Health (NIH) - PubChem. Compound Summary: 2-(2-Benzoxazolyl)phenol (Structural Analog Safety Data). Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (Phenol). Retrieved from [Link]
-
Yale University Environmental Health & Safety. Standard Operating Procedure: Phenol. (Authoritative academic safety protocol for phenolic compounds). Retrieved from [Link]
Sources
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- 2. lsuhsc.edu [lsuhsc.edu]
- 3. ufz.de [ufz.de]
- 4. needle.tube [needle.tube]
- 5. SOP for Disposal of Expired Chemicals, Reagents, Solvents and Micro-biological Medium | Pharmaguideline [pharmaguideline.com]
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- 7. chemos.de [chemos.de]
- 8. ehs.berkeley.edu [ehs.berkeley.edu]
- 9. ineos.com [ineos.com]
Personal protective equipment for handling 2-(Oxazol-5-yl)phenol
For researchers, scientists, and drug development professionals, the introduction of novel chemical entities into the laboratory workflow demands a meticulous and proactive approach to safety. This guide provides essential, immediate safety and logistical information for handling 2-(Oxazol-5-yl)phenol, a heterocyclic compound with potential applications in medicinal chemistry and materials science. By grounding our procedures in established safety protocols for analogous compounds, we aim to foster a culture of safety and ensure the well-being of all laboratory personnel.
Understanding the Hazard Profile
Anticipated Hazards:
-
Acute Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.[1][5]
-
Skin Corrosion/Irritation: Causes severe skin burns and eye damage.[1][5] Phenol has an anesthetic effect, meaning burns may not be immediately painful.[2][3]
-
Serious Eye Damage/Irritation: Can cause permanent eye injury and blindness.[2][3]
-
Systemic Effects: Absorbed phenol acts as a systemic toxin, potentially affecting the central nervous system, liver, and kidneys.[6][7]
| Hazard Classification | Anticipated Risk for 2-(Oxazol-5-yl)phenol |
| Acute Oral Toxicity | Category 3 (Toxic if swallowed)[1] |
| Acute Dermal Toxicity | Category 3 (Toxic in contact with skin)[1] |
| Acute Inhalation Toxicity | Category 3 (Toxic if inhaled)[1] |
| Skin Corrosion/Irritation | Category 1B (Causes severe skin burns)[1] |
| Serious Eye Damage/Irritation | Category 1 (Causes serious eye damage)[1] |
| Germ Cell Mutagenicity | Category 2 (Suspected of causing genetic defects)[1] |
| Specific Target Organ Toxicity | May cause damage to organs through prolonged or repeated exposure[1] |
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is crucial to prevent exposure. The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedures being performed.
Core PPE Requirements:
-
Hand Protection: Due to the high risk of dermal absorption, glove selection is critical. For handling concentrated 2-(Oxazol-5-yl)phenol, butyl rubber or neoprene gloves are recommended.[2] Nitrile gloves are generally not recommended for prolonged contact with phenol.[2] For incidental contact with dilute solutions, double-gloving with thicker nitrile gloves (e.g., 8 mil) may be acceptable, but gloves should be changed immediately upon contamination.[7]
-
Eye and Face Protection: Chemical splash goggles are mandatory.[7] When there is a significant risk of splashing, a full-face shield should be worn in addition to goggles.[7][8]
-
Body Protection: A fully buttoned, long-sleeved laboratory coat is required.[7] For procedures with a higher risk of splashing, a chemically resistant apron made of butyl rubber or neoprene should be worn over the lab coat.[2][7]
-
Footwear: Closed-toe shoes are mandatory in the laboratory.[8]
Respiratory Protection:
All work with solid 2-(Oxazol-5-yl)phenol and its concentrated solutions must be conducted in a certified chemical fume hood to minimize inhalation exposure.[2][8] If engineering controls are not sufficient or during a large spill, a fit-tested respirator with an organic vapor cartridge may be necessary.[8][9]
Caption: PPE selection and workflow for handling 2-(Oxazol-5-yl)phenol.
Operational Plan: From Receipt to Disposal
A systematic approach to handling 2-(Oxazol-5-yl)phenol at every stage is essential for minimizing risk.
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store 2-(Oxazol-5-yl)phenol in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1][10]
-
Ensure the storage container is tightly sealed and clearly labeled with the chemical name and all appropriate hazard warnings.
-
Store containers at or below eye level.[7]
Handling and Use:
-
Preparation: Before beginning work, ensure that the chemical fume hood is functioning correctly and that all necessary PPE is readily available. Locate the nearest emergency shower and eyewash station.
-
Weighing: Weigh solid 2-(Oxazol-5-yl)phenol in the chemical fume hood. Use a disposable weighing dish to prevent contamination of balances.
-
Dissolution: Add the solid to the solvent slowly in the fume hood. Be aware of any potential exothermic reactions.
-
Centrifugation: If centrifugation is required, use sealed safety cups to prevent the release of aerosols.[7]
-
Post-Procedure: After completing the experimental work, decontaminate all surfaces and equipment that may have come into contact with the chemical.
Emergency Procedures: Be Prepared
Spill Response:
-
Small Spills (in a fume hood):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert absorbent material such as vermiculite or sand.[1]
-
Collect the contaminated absorbent material in a sealed, labeled container for hazardous waste disposal.
-
Clean the spill area with soap and water.
-
-
Large Spills (outside a fume hood):
-
Evacuate the laboratory immediately.
-
Alert your supervisor and the institutional environmental health and safety (EHS) office.
-
Prevent entry into the affected area.
-
Only trained personnel with appropriate respiratory protection and PPE should clean up large spills.
-
Caption: Decision tree for responding to a 2-(Oxazol-5-yl)phenol spill.
First Aid:
Immediate and appropriate first aid is critical in the event of an exposure.
-
Skin Contact:
-
Immediately remove all contaminated clothing.[11]
-
Rapid decontamination is crucial. If available, wipe the affected area with polyethylene glycol (PEG 300 or 400).[2][12]
-
If PEG is not available, flush the area with copious amounts of water for at least 15 minutes.[11][12]
-
Seek immediate medical attention.
-
-
Eye Contact:
-
Inhalation:
-
Ingestion:
Disposal Plan: Responsible Waste Management
All waste containing 2-(Oxazol-5-yl)phenol, including contaminated labware, absorbent materials, and solutions, must be treated as hazardous waste.
-
Liquid Waste: Collect all liquid waste in a clearly labeled, sealed, and chemically compatible container.
-
Solid Waste: Collect all contaminated solid waste, such as pipette tips, gloves, and absorbent pads, in a designated, labeled hazardous waste container.[13]
-
Disposal: All hazardous waste must be disposed of through your institution's EHS office in accordance with local, state, and federal regulations. Do not dispose of this chemical down the drain or in the regular trash.[13]
By adhering to these stringent safety protocols, researchers can confidently and safely work with 2-(Oxazol-5-yl)phenol, ensuring both personal safety and the integrity of their research.
References
- INEOS Group. SAFETY DATA SHEET Phenol Solution.
- Sasol. (2014-05-17). SAFETY DATA SHEET Phenol.
- The University of Queensland. Working Safely with Phenol Guideline. UQ Policy and Procedure Library.
- Carl ROTH. Phenol - Safety Data Sheet.
- Environment, Health and Safety. Appendix P - Phenol First Aid Guide and PPE.
- Public Health England. (2024-10-01). Phenol: toxicological overview. GOV.UK.
- Redox. (2023-06-01). Safety Data Sheet Phenolic Resin.
- Protocols.io. (2020-09-09). PHENOL FIRST AID and personal protective equipment.
- University of New Mexico. Standard Operating Procedure - Phenol.
- Yale Environmental Health & Safety. (2022-06). Phenol Standard Operating Procedure.
- University of California, Berkeley. FACT SHEET: PHENOL.
- Fisher Scientific. (2015-08-05). Safety Data Sheet Phenol, Lab Grade.
- National Center for Biotechnology Information. (2023-03-13). Phenol Toxicity. StatPearls.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 13269, 2-(2-Benzoxazolyl)phenol.
- Dartmouth College. Hazardous Waste Disposal Guide.
Sources
- 1. sasoltechdata.com [sasoltechdata.com]
- 2. Appendix P - Phenol First Aid Guide and PPE | Environment, Health and Safety [ehs.cornell.edu]
- 3. PHENOL FIRST AID and personal protective equipment [protocols.io]
- 4. 2-(2-Benzoxazolyl)phenol | C13H9NO2 | CID 13269 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ineos.com [ineos.com]
- 6. gov.uk [gov.uk]
- 7. ehs.yale.edu [ehs.yale.edu]
- 8. Working Safely with Phenol Guideline / Document / Policy and Procedure Library [policies.uq.edu.au]
- 9. redox.com [redox.com]
- 10. fishersci.com [fishersci.com]
- 11. ehs.berkeley.edu [ehs.berkeley.edu]
- 12. chemistry.unm.edu [chemistry.unm.edu]
- 13. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
